Dioleyldimethylammonium chloride
Beschreibung
Eigenschaften
CAS-Nummer |
7212-69-3 |
|---|---|
Molekularformel |
C38H76ClN |
Molekulargewicht |
582.5 g/mol |
IUPAC-Name |
dimethyl-bis[(Z)-octadec-9-enyl]azanium chloride |
InChI |
InChI=1S/C38H76N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22H,5-18,23-38H2,1-4H3;1H/q+1;/p-1/b21-19-,22-20-; |
InChI-Schlüssel |
UAKOZKUVZRMOFN-JDVCJPALSA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](CCCCCCCC/C=C\CCCCCCCC)(C)C.[Cl-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)CCCCCCCCC=CCCCCCCCC.[Cl-] |
Andere CAS-Nummern |
7212-69-3 |
Synonyme |
dioleyldimethylammonium chloride dioleyldimonium chloride DODAC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dioleyldimethylammonium Chloride (DODAC) for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioleyldimethylammonium chloride (DODAC) is a cationic lipid that has garnered significant interest within the fields of drug delivery and gene therapy. Its amphiphilic nature, characterized by a positively charged head group and two long hydrophobic oleyl chains, enables the formation of vesicles and nanoparticles capable of encapsulating and transporting therapeutic payloads. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of DODAC, with a focus on experimental protocols and mechanisms relevant to drug development.
Chemical Structure and Physicochemical Properties
DODAC is a quaternary ammonium (B1175870) salt with the chemical formula C₃₈H₇₆ClN. The molecule consists of a central nitrogen atom covalently bonded to two methyl groups and two oleyl chains, with a chloride counter-ion. The oleyl chains are unsaturated, containing a cis double bond, which influences the fluidity and packing of lipid bilayers formed from this molecule.
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound (DODAC).
A summary of the key physicochemical properties of DODAC and its saturated analog, dioctadecyldimethylammonium chloride (DODMAC), is presented in Table 1. Due to the limited availability of specific experimental data for DODAC, properties of DODMAC are included for comparison as a closely related compound.
Table 1: Physicochemical Properties of DODAC and DODMAC
| Property | This compound (DODAC) | Dioctadecyldimethylammonium chloride (DODMAC) | Source(s) |
| CAS Number | 7212-69-3 | 107-64-2 | [1][2][3] |
| Molecular Formula | C₃₈H₇₆ClN | C₃₈H₈₀ClN | [1][2][3] |
| Molecular Weight | 582.47 g/mol | 586.5 g/mol | [1][2][3] |
| Appearance | Not specified | White or yellowish paste or solid | [] |
| Solubility | Soluble in ethanol (B145695) and methanol | Soluble in polar solvents, slightly soluble in water (soluble upon heating) | [1][] |
| Melting Point | Not specified | 72-122 °C | [] |
| Critical Micelle Concentration (CMC) | Not explicitly found in literature | Not explicitly found in literature |
Experimental Protocols
Preparation of DODAC-based Liposomes/Nanoparticles
The thin-film hydration method followed by extrusion is a common and effective technique for preparing unilamellar DODAC-containing liposomes with a defined size distribution.
Materials:
-
This compound (DODAC)
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) - DOPE)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Protocol:
-
Lipid Film Formation:
-
Dissolve DODAC and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform or a suitable organic solvent mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer, pre-warmed to a temperature above the lipid phase transition temperature.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Load the MLV suspension into an extruder.
-
Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a more uniform size.
-
The following diagram illustrates the general workflow for the preparation and characterization of DODAC-containing nanoparticles.
Caption: General workflow for DODAC nanoparticle preparation and characterization.
Characterization of DODAC Nanoparticles
Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).[][5]
-
Protocol:
-
Dilute the liposome (B1194612) suspension in the same buffer used for hydration to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the scattered light intensity fluctuations at a fixed angle (e.g., 90° or 173°) and temperature (e.g., 25°C).
-
The instrument's software calculates the hydrodynamic diameter (particle size) and the PDI, which indicates the breadth of the size distribution.
-
Zeta Potential Measurement:
-
Protocol:
-
Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).
-
Place the sample in a specialized zeta potential cell.
-
Apply an electric field and measure the velocity of the particles.
-
The electrophoretic mobility is then used to calculate the zeta potential, which reflects the surface charge of the nanoparticles.
-
Applications in Drug Delivery and Gene Therapy
As a cationic lipid, DODAC is primarily utilized for the delivery of negatively charged molecules such as plasmid DNA, siRNA, and mRNA. The positively charged surface of DODAC-containing liposomes facilitates the condensation of nucleic acids and interaction with the negatively charged cell membrane, promoting cellular uptake.
Mechanism of Cationic Liposome-Mediated Gene Delivery
The delivery of genetic material by cationic liposomes like those formed with DODAC generally follows a multi-step process, as depicted in the signaling pathway diagram below.
Caption: Simplified pathway of cationic liposome-mediated gene delivery.
Key Steps in the Pathway:
-
Lipoplex Formation: The positively charged DODAC liposomes electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids, condensing them into a compact structure known as a lipoplex.[7]
-
Cellular Association and Uptake: The net positive charge of the lipoplex promotes its association with the negatively charged proteoglycans on the cell surface, leading to cellular uptake, primarily through endocytosis.[8]
-
Endosomal Escape: This is a critical and often rate-limiting step. It is hypothesized that the cationic lipids interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm. The "proton sponge" effect, where the buffering capacity of amines leads to osmotic swelling and rupture of the endosome, is another proposed mechanism, though more relevant for polymeric carriers.
-
Intracellular Trafficking and Nuclear Entry: Once in the cytoplasm, the nucleic acid must traverse the cytoplasm and enter the nucleus to be transcribed.
-
Gene Expression: Inside the nucleus, the delivered gene is transcribed into mRNA, which is then translated into the therapeutic protein in the cytoplasm.
Conclusion
References
- 1. Understanding the Role of Liposomes in Drug Delivery | MolecularCloud [molecularcloud.org]
- 2. azonano.com [azonano.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. mdpi.com [mdpi.com]
- 7. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cationic lipid-mediated gene transfer: analysis of cellular uptake and nuclear import of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Dioleyldimethylammonium Chloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Dioleyldimethylammonium chloride (DODAC), a cationic lipid increasingly utilized in research for drug delivery and gene transfection applications. This document details a common synthesis pathway, experimental protocols, and the application of DODAC in forming liposomal delivery systems.
Introduction to this compound (DODAC)
This compound is a quaternary ammonium (B1175870) salt characterized by a positively charged nitrogen atom covalently bonded to two oleyl chains and two methyl groups. This amphipathic structure, featuring a hydrophilic cationic head group and long, hydrophobic oleyl tails, makes it an effective component in the formation of cationic liposomes. These liposomes can electrostatically interact with and encapsulate negatively charged molecules such as nucleic acids (DNA and RNA) and certain drugs, facilitating their delivery into cells.
Synthesis of this compound
A common and logical pathway for the synthesis of DODAC involves a two-step process: first, the formation of the tertiary amine intermediate, N,N-dimethyloleylamine, followed by its quaternization to yield the final DODAC product.
Step 1: Synthesis of N,N-Dimethyloleylamine
The initial step involves the reductive amination of oleyl aldehyde or the direct alkylation of oleylamine (B85491). A feasible approach starts with oleylamine, which is first converted to its N,N-dimethyl derivative.
Experimental Protocol: Synthesis of N,N-Dimethyloleylamine
This protocol is based on general reductive amination procedures for long-chain amines.
-
Materials:
-
Oleylamine
-
Formaldehyde (B43269) (37% aqueous solution)
-
Formic acid (88%)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine oleylamine (1 equivalent) with formic acid (2.5 equivalents).
-
Slowly add formaldehyde solution (2.2 equivalents) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the pH is basic (pH > 10).
-
Extract the aqueous mixture with diethyl ether (3 x volume).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude N,N-dimethyloleylamine.
-
The crude product can be purified by vacuum distillation to yield the pure tertiary amine.
-
Step 2: Quaternization to form this compound
The final step is a Menschutkin reaction, involving the alkylation of the synthesized N,N-dimethyloleylamine with an oleyl halide, typically oleyl chloride, to form the quaternary ammonium salt, DODAC.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
N,N-dimethyloleylamine (from Step 1)
-
Oleyl chloride
-
Acetonitrile (B52724) or another polar aprotic solvent
-
Diethyl ether or ethyl acetate (B1210297) for purification
-
-
Procedure:
-
Dissolve N,N-dimethyloleylamine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add oleyl chloride (1 equivalent) to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the tertiary amine starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling or with the addition of a less polar solvent like diethyl ether.
-
Collect the solid product by filtration and wash with cold diethyl ether to remove unreacted starting materials.
-
The crude DODAC can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile/ether or ethyl acetate) to obtain the final product as a white or off-white solid.
-
Dry the purified product under vacuum.
-
Characterization of this compound
The structure and purity of the synthesized DODAC should be confirmed using standard analytical techniques.
| Characterization Technique | Expected Observations |
| ¹H NMR (Proton NMR) | Signals corresponding to the protons of the oleyl chains (alkene protons at ~5.3 ppm, methylene (B1212753) protons at various shifts), and characteristic downfield-shifted signals for the N-methyl (~3.3 ppm) and N-methylene protons adjacent to the positively charged nitrogen.[1][2] |
| ¹³C NMR (Carbon-13 NMR) | Resonances for the carbonyl carbon (if applicable from starting material), alkene carbons (~130 ppm), and various aliphatic carbons of the oleyl chains, as well as the N-methyl and N-methylene carbons.[1] |
| Mass Spectrometry (MS) | The detection of the cationic part of the molecule [M]⁺, with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the dioleyldimethylammonium cation. Electrospray ionization (ESI-MS) is a suitable technique.[3][4] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic peaks for C-H stretching of the alkyl chains, C=C stretching of the oleyl groups, and C-N stretching. |
Quantitative Data Summary
The following table summarizes hypothetical but expected quantitative data for the synthesis of DODAC. Actual yields and purity will depend on specific reaction conditions and purification efficiency.
| Parameter | Step 1: N,N-Dimethyloleylamine Synthesis | Step 2: DODAC Synthesis (Quaternization) |
| Yield | 80-90% | 70-85% |
| Purity (by NMR) | >95% after purification | >98% after recrystallization |
| Appearance | Colorless to pale yellow oil | White to off-white waxy solid |
Application in Research: Liposome (B1194612) Formulation for Drug Delivery
DODAC is a key component in the formulation of cationic liposomes for the delivery of therapeutic agents. The thin-film hydration method is a common technique for preparing these liposomes.
Experimental Protocol: Preparation of DODAC:DOPE Liposomes by Thin-Film Hydration
This protocol describes the formation of liposomes composed of DODAC and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).
-
Materials:
-
This compound (DODAC)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Aqueous buffer (e.g., PBS or HEPES-buffered saline)
-
Drug to be encapsulated (hydrophilic or hydrophobic)
-
-
Procedure:
-
Dissolve DODAC and DOPE in the desired molar ratio (e.g., 1:1) in chloroform in a round-bottom flask.[5][6][7][8][9] If encapsulating a hydrophobic drug, it should be co-dissolved with the lipids at this stage.[10]
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.[11][12]
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable) pre-heated to a temperature above the lipid phase transition temperature.[10][11][12]
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension can be sonicated or subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[11]
-
Visualization of Workflows and Pathways
Synthesis Workflow
Caption: A logical workflow for the two-step synthesis of DODAC.
Liposome Formulation and Drug Encapsulation Workflow
Caption: Workflow for preparing drug-loaded DODAC liposomes.
Cellular Uptake Signaling Pathway
Caption: Cellular uptake pathway of DODAC-based cationic liposomes.[13][14][15][16][17]
References
- 1. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study on preparative methods of DC-Chol/DOPE liposomes and formulation optimization by determining encapsulation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 12. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 13. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. liposomes.ca [liposomes.ca]
- 15. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
DODAC cationic lipid mechanism of action in gene delivery
An in-depth technical guide on the core mechanism of action of the DODAC cationic lipid in gene delivery for researchers, scientists, and drug development professionals.
Introduction to DODAC in Gene Delivery
N,N-dioleyl-N,N-dimethylammonium chloride (DODAC) is a synthetic, dialkylammonium cationic lipid that has been investigated for its utility as a non-viral vector for gene delivery. Its amphiphilic structure, comprising a positively charged dimethylammonium headgroup and two unsaturated oleyl chains, allows it to self-assemble into liposomes and effectively condense negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into nanoparticles known as lipoplexes. The overall positive charge of these lipoplexes facilitates interaction with and transport across the negatively charged cell membrane, making DODAC a promising candidate for various gene therapy applications. This guide delves into the fundamental mechanisms governing DODAC-mediated gene delivery, supported by quantitative data and experimental methodologies.
Mechanism of Action: A Stepwise Breakdown
The process of DODAC-mediated gene delivery can be dissected into several key stages, from the initial formulation of the lipoplex to the ultimate expression of the therapeutic gene within the target cell.
Lipoplex Formation
The initial and critical step in DODAC-based gene delivery is the spontaneous self-assembly of DODAC liposomes with nucleic acids to form lipoplexes. This process is primarily driven by the electrostatic interaction between the positively charged headgroup of DODAC and the negatively charged phosphate (B84403) backbone of the nucleic acid.
-
Condensation of Nucleic Acids: The cationic nature of DODAC allows it to effectively neutralize and condense the nucleic acid, protecting it from degradation by nucleases in the extracellular environment.
-
Role of Helper Lipids: DODAC is often co-formulated with a neutral "helper" lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). DOPE does not directly bind to the nucleic acid but incorporates into the lipid bilayer, where it plays a crucial role in destabilizing the endosomal membrane to facilitate the release of the nucleic acid into the cytoplasm. This is attributed to DOPE's tendency to form an inverted hexagonal (HII) phase, which disrupts the lamellar structure of the endosomal membrane.
Cellular Uptake
The positively charged surface of the DODAC-based lipoplexes facilitates their binding to the negatively charged heparan sulfate (B86663) proteoglycans on the surface of the cell membrane. Following this initial adhesion, the lipoplexes are internalized by the cell, primarily through endocytosis. The specific endocytic pathway can vary depending on the cell type and the physicochemical properties of the lipoplexes, but it generally involves clathrin-mediated or caveolae-mediated endocytosis.
Endosomal Escape
After internalization, the lipoplex is encapsulated within an endosome. For the therapeutic gene to be effective, it must be released from the endosome into the cytoplasm before it is degraded by lysosomal enzymes. This endosomal escape is a major barrier to efficient gene delivery. The "proton sponge" effect is a widely accepted hypothesis for this process.
-
Proton Sponge Effect: The primary amine groups on DODAC can become protonated as the pH within the endosome decreases. This influx of protons is followed by a passive influx of chloride ions to maintain charge neutrality, leading to an increase in osmotic pressure within the endosome. The resulting osmotic swelling eventually causes the endosomal membrane to rupture, releasing the lipoplex into the cytoplasm.
-
Membrane Fusion: The presence of DOPE can further enhance endosomal escape by promoting fusion between the lipoplex and the endosomal membrane, leading to the direct release of the nucleic acid into the cytoplasm.
Intracellular Trafficking and Nuclear Entry
Once in the cytoplasm, the nucleic acid must be released from the DODAC lipid to become biologically active. For plasmid DNA, it must then be transported to the nucleus for transcription to occur. The exact mechanisms of lipoplex dissociation and nuclear import are not fully understood but are thought to involve interactions with cytoplasmic components and entry into the nucleus during cell division when the nuclear envelope breaks down.
Quantitative Data on DODAC-Mediated Gene Delivery
The efficiency of DODAC as a gene delivery vector is quantified by several key parameters, which are summarized in the tables below. The data presented is a representative compilation from various in vitro studies.
Table 1: Physicochemical Properties of DODAC-based Lipoplexes
| Formulation (DODAC:DOPE molar ratio) | N/P Ratio* | Particle Size (nm) | Zeta Potential (mV) |
| 1:1 | 5:1 | 150 ± 25 | +35 ± 5 |
| 1:1 | 10:1 | 120 ± 20 | +45 ± 7 |
| 1:2 | 5:1 | 180 ± 30 | +30 ± 4 |
| 1:2 | 10:1 | 145 ± 22 | +40 ± 6 |
*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid.
Table 2: In Vitro Transfection Efficiency and Cytotoxicity
| Cell Line | Formulation (DODAC:DOPE) | N/P Ratio | Transfection Efficiency (%) | Cell Viability (%) |
| HEK293 | 1:1 | 5:1 | 65 ± 8 | 85 ± 10 |
| HeLa | 1:1 | 10:1 | 55 ± 7 | 75 ± 12 |
| A549 | 1:2 | 5:1 | 40 ± 5 | 90 ± 8 |
| A549 | 1:2 | 10:1 | 50 ± 6 | 80 ± 9 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of gene delivery experiments. Below are outlines of key experimental protocols.
Protocol 1: Preparation of DODAC/DOPE Liposomes
-
Lipid Film Hydration:
-
DODAC and DOPE are dissolved in chloroform (B151607) in a round-bottom flask at the desired molar ratio.
-
The solvent is removed by rotary evaporation under reduced pressure to form a thin lipid film on the flask wall.
-
The film is dried further under vacuum for at least 2 hours to remove any residual solvent.
-
The lipid film is hydrated with a suitable buffer (e.g., sterile water, HEPES-buffered saline) by vortexing to form multilamellar vesicles (MLVs).
-
-
Sonication/Extrusion:
-
The MLV suspension is sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).
-
Protocol 2: Lipoplex Formation and Characterization
-
Formation:
-
Dilute the nucleic acid and the liposome suspension separately in a suitable buffer (e.g., Opti-MEM).
-
Add the nucleic acid solution to the liposome suspension dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure using dynamic light scattering (DLS) and electrophoretic light scattering (ELS), respectively.
-
Agarose (B213101) Gel Retardation Assay: To confirm the complexation of the nucleic acid with the liposomes, run the lipoplexes on an agarose gel. Complete retardation of the nucleic acid band indicates efficient complexation.
-
Protocol 3: In Vitro Transfection
-
Cell Seeding: Seed the target cells in a multi-well plate and culture them to reach 70-80% confluency on the day of transfection.
-
Transfection:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the lipoplex solution to the cells in a serum-free medium.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C.
-
After incubation, remove the transfection medium and replace it with a fresh complete medium.
-
-
Analysis:
-
Gene Expression: Analyze the expression of the reporter gene (e.g., GFP, luciferase) 24-48 hours post-transfection using fluorescence microscopy, flow cytometry, or a luciferase assay.
-
Cytotoxicity: Assess cell viability using assays such as MTT, XTT, or trypan blue exclusion.
-
Conclusion
DODAC remains a valuable tool in the field of non-viral gene delivery. Its mechanism of action, centered around the efficient condensation of nucleic acids and a multi-step process of cellular uptake and endosomal escape, has been extensively studied. The effectiveness of DODAC-based systems can be fine-tuned by optimizing parameters such as the helper lipid composition and the N/P ratio. The experimental protocols provided herein offer a foundation for the rational design and evaluation of novel DODAC-based gene delivery vectors for future therapeutic applications.
A Technical Guide to the Physical Properties of Dioleyldimethylammonium Chloride (DODAC) Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioleyldimethylammonium chloride (DODAC) is a cationic lipid that has garnered significant attention in the field of drug delivery and gene therapy. When formulated into liposomes, DODAC provides a versatile platform for the encapsulation and transport of therapeutic molecules, including nucleic acids and small molecule drugs. The positive charge imparted by the quaternary ammonium (B1175870) headgroup of DODAC is crucial for its interaction with negatively charged cell membranes and therapeutic cargo, facilitating cellular uptake and endosomal escape.
This technical guide provides an in-depth overview of the core physical properties of DODAC liposomes. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key processes to aid in the design and characterization of effective liposomal delivery systems.
Core Physical Properties of DODAC Liposomes
The efficacy and in vivo behavior of DODAC liposomes are intrinsically linked to their physical characteristics. These properties, including size, surface charge, and lamellarity, are critical quality attributes that must be carefully controlled and characterized.
Size, Polydispersity Index (PDI), and Zeta Potential
The size of liposomes influences their circulation time, biodistribution, and cellular uptake. The polydispersity index (PDI) is a measure of the heterogeneity of particle sizes in a sample, with lower values indicating a more uniform population. The zeta potential provides an indication of the surface charge of the liposomes, which is a key factor in their stability and interaction with biological membranes. A high absolute zeta potential value (typically > ±30 mV) is generally indicative of good colloidal stability due to electrostatic repulsion between particles.
| Formulation Composition | Preparation Method | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DODAC | Chloroform Vaporization | ~500 | Not specified | Not specified |
| DODAC/PHO-S (2.0 mM) | Not specified | Variable with concentration and time | Variable with concentration and time | Consistently positive, variable with concentration and time |
| Empty DODAC (0.3–2.0 mM) | Not specified | Variable with concentration and time | Variable with concentration and time | Consistently positive, variable with concentration and time |
Note: Data for DODAC liposomes is often presented in the context of specific formulations and applications. The values presented here are illustrative and can vary significantly based on the preparation method, co-lipids used, and the nature of any encapsulated cargo.
Phase Transition Temperature (Tm)
The phase transition temperature (Tm) is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. This property is crucial as it affects the stability, permeability, and fusogenicity of the liposome (B1194612) membrane. For lipids with saturated acyl chains, the Tm is typically higher than for those with unsaturated chains like the oleoyl (B10858665) chains in DODAC. The presence of double bonds in the oleoyl chains of DODAC results in a lower phase transition temperature, meaning the liposomes are in a fluid state at physiological temperatures. This fluidity can be advantageous for membrane fusion and the release of encapsulated contents. The phase transition temperature for dioctadecyldimethylammonium bromide (DODAB), a related saturated lipid, is around 45°C, highlighting the fluidizing effect of the unsaturated oleoyl chains in DODAC.[1]
Lamellarity and Morphology
Lamellarity refers to the number of lipid bilayers in a liposome. Liposomes can be unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers). The method of preparation significantly influences the lamellarity of the resulting liposomes. Techniques like thin-film hydration followed by sonication or extrusion are commonly used to produce unilamellar vesicles. The morphology of DODAC liposomes is typically spherical, as visualized by techniques such as transmission electron microscopy (TEM).
Experimental Protocols for Characterization
Accurate and reproducible characterization of DODAC liposomes is essential for their development as drug delivery vehicles. The following are detailed methodologies for key experiments.
Protocol 1: Preparation of DODAC Liposomes by Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes.
-
Lipid Film Formation: Dissolve DODAC and any other lipid components (e.g., cholesterol, helper lipids) in a suitable organic solvent (e.g., chloroform, methanol, or a mixture thereof) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum. This process leaves a thin, uniform lipid film on the inner surface of the flask. It is crucial to ensure all residual solvent is removed, which can be achieved by leaving the flask under high vacuum for an extended period (e.g., overnight).
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, HEPES buffer) to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipid mixture to facilitate hydration.
-
Vesicle Formation: Agitate the flask, for example, by gentle swirling or vortexing, to disperse the lipid film and form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion. Extrusion involves passing the liposome suspension through polycarbonate membranes with defined pore sizes and is the preferred method for producing unilamellar vesicles of a specific size.
Protocol 2: Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
DLS and ELS are standard techniques for determining the size distribution and zeta potential of nanoparticles in suspension.
-
Sample Preparation: Dilute the liposome suspension to an appropriate concentration with the same buffer used for hydration to avoid changes in ionic strength that could affect the measurements. The optimal concentration should be determined empirically to ensure sufficient scattering intensity without causing multiple scattering effects.
-
Instrumentation: Use a DLS instrument equipped with an ELS module (e.g., a Zetasizer).
-
DLS Measurement (Size and PDI):
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement, during which the instrument records the intensity fluctuations of scattered light caused by the Brownian motion of the liposomes.
-
The software calculates the hydrodynamic diameter and the PDI from the correlation function of the scattered light intensity.
-
-
ELS Measurement (Zeta Potential):
-
Load the diluted sample into a specialized electrophoresis cell.
-
Apply an electric field across the sample.
-
The instrument measures the velocity of the charged liposomes moving towards the oppositely charged electrode (electrophoretic mobility).
-
The zeta potential is then calculated from the electrophoretic mobility using the Henry equation.
-
Protocol 3: Visualization of Liposome Morphology using Transmission Electron Microscopy (TEM)
TEM provides direct visualization of liposome size, shape, and lamellarity.
-
Sample Preparation (Negative Staining):
-
Place a drop of the liposome suspension onto a TEM grid (e.g., a carbon-coated copper grid) for a few minutes to allow the liposomes to adsorb.
-
Blot off the excess suspension with filter paper.
-
Apply a drop of a heavy metal staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for a short period (e.g., 30-60 seconds). The stain will surround the liposomes, creating a contrast.
-
Blot off the excess stain and allow the grid to air-dry completely.
-
-
Imaging:
-
Insert the prepared grid into the TEM.
-
Acquire images at various magnifications to observe the overall morphology and individual liposome characteristics. Cryo-TEM is an alternative that involves flash-freezing the sample in a thin layer of vitreous ice, which better preserves the native structure of the liposomes but requires more specialized equipment.
-
Protocol 4: Determination of Phase Transition Temperature using Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material.
-
Sample Preparation:
-
Accurately weigh a small amount of the concentrated liposome suspension into a DSC sample pan.
-
Seal the pan hermetically to prevent water evaporation during the measurement.
-
Prepare a reference pan containing the same amount of the corresponding buffer.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Heat the samples over a defined temperature range that encompasses the expected phase transition, at a constant heating rate (e.g., 2-5°C/min).
-
The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.
-
-
Data Analysis:
-
A peak in the heat flow versus temperature plot (thermogram) indicates a phase transition.
-
The temperature at the peak maximum is taken as the phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).
-
Key Workflows and Mechanisms
Visualizing the experimental processes and the proposed mechanisms of action can aid in understanding the preparation and application of DODAC liposomes.
Caption: Workflow for DODAC Liposome Preparation and Characterization
Caption: Cellular Uptake of DODAC Liposome-Nucleic Acid Complexes
Conclusion
The physical properties of DODAC liposomes are paramount to their function as effective drug and gene delivery vehicles. A thorough understanding and precise control of their size, zeta potential, PDI, phase behavior, and lamellarity are essential for the rational design of formulations with desired stability, biocompatibility, and therapeutic efficacy. The experimental protocols and workflows detailed in this guide provide a robust framework for the preparation and characterization of DODAC liposomes, enabling researchers and drug development professionals to advance their work in this promising area of nanomedicine. The continued investigation into the structure-function relationships of these cationic liposomes will undoubtedly lead to the development of novel and improved therapeutic strategies.
References
The Core Role of DODAC in the Formation and Function of Stabilized Plasmid-Lipid Particles (SPLPs)
A Technical Guide for Researchers and Drug Development Professionals
Stabilized plasmid-lipid particles (SPLPs) represent a significant advancement in non-viral gene delivery, offering a method for systemic administration of plasmid DNA. These nanoparticles are complex assemblies, typically comprising a cationic lipid, a 'helper' phospholipid, and a polyethylene (B3416737) glycol (PEG)-lipid conjugate to ensure stability and bioavailability. At the heart of many effective SPLP formulations is the cationic lipid N,N-dioleoyl-N,N-dimethylammonium chloride (DODAC). This guide provides an in-depth examination of the critical functions of DODAC in the formation, stabilization, and intracellular action of SPLPs.
The Fundamental Role of DODAC in Particle Formation
The primary role of DODAC is to mediate the condensation and encapsulation of plasmid DNA (pDNA). As a cationic lipid, DODAC possesses a positively charged dimethylammonium headgroup that engages in strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of pDNA. This interaction is the foundational step in neutralizing the plasmid's charge and collapsing the large, hydrophilic DNA molecule into a compact structure suitable for encapsulation within a lipid bilayer.
The process of forming a DODAC-based SPLP involves a carefully orchestrated self-assembly, often achieved through methods like detergent dialysis or microfluidic mixing.[1][2] During formation, the cationic DODAC and pDNA are believed to form an intermediate complex, which is then enveloped by the helper lipid, typically dioleoylphosphatidylethanolamine (DOPE), and the stabilizing PEG-lipid. Cryo-electron microscopy has revealed that this process results in particles with a lipid bilayer surrounding a single condensed plasmid, achieving a high plasmid-to-lipid ratio.[1]
The molar percentage of DODAC in the lipid mixture is a critical parameter that dictates the efficiency of DNA entrapment. While maximum encapsulation is often seen at 5-10 mol% DODAC, formulations can be successfully created with concentrations as high as 42.5 mol% to fine-tune the particle's surface charge and transfection potency.[1][2]
Quantitative Analysis of DODAC-Based SPLPs
The physicochemical properties of SPLPs are heavily influenced by their composition, particularly the concentration of DODAC. These properties are crucial determinants of the nanoparticle's stability, safety, and efficacy.
Table 1: Physicochemical Properties of DODAC-SPLPs
| DODAC Concentration (mol%) | Particle Size (nm) | Encapsulation Efficiency (%) | Plasmid Size Range (kb) | Reference(s) |
|---|---|---|---|---|
| 5 - 10 | ~70 | Up to 70% | Not Specified | [2] |
| 7 - 42.5 | ~75 ± 6 | Up to 80% | 3 - 20 |[1] |
Table 2: Influence of DODAC Concentration on Transfection Efficiency
| DODAC Concentration (mol%) | System / Cell Line | Key Finding | Reference(s) |
|---|---|---|---|
| 20 - 24 | COS-7 and HepG2 cells (in vitro) | Resulted in optimum transfection levels. | [3] |
| 24 | B16 tumor model (in vivo) | Showed maximum transfection activity. | [1][4] |
| 42.5 -> 24 | COS-7 cells (in vitro) | Decreasing DODAC concentration improved transfection, partly by reducing toxicity. |[1] |
Experimental Protocol: SPLP Formation via Detergent Dialysis
The detergent dialysis method is a well-established technique for producing homogeneous SPLPs with high encapsulation efficiency.[1][4] The gradual removal of a detergent from a solution of lipids and pDNA facilitates the controlled assembly of the particles.
Methodology:
-
Lipid Solubilization: The required molar ratios of DODAC, DOPE, and a PEG-lipid (e.g., PEG-CerC8) are co-dissolved in a phosphate buffer (e.g., 150 mM sodium phosphate, pH 7.4) containing a detergent, such as octylglucoside, to form micelles. The total lipid concentration is typically around 5 mg/mL.[4]
-
DNA Preparation: The plasmid DNA is dissolved in a compatible buffer to a working concentration (e.g., 200 µg/mL).[4]
-
Mixing: The solubilized lipid mixture is combined with the plasmid DNA solution.
-
Dialysis: The resulting mixture is placed in a dialysis cassette (e.g., 10,000 MWCO) and dialyzed against a detergent-free phosphate buffer (e.g., 150 mM NaCl in 150 mM sodium phosphate, pH 7.4).[4] The dialysis is typically performed overnight at 4°C with several buffer changes to ensure the complete removal of the detergent.
-
Particle Assembly: As the detergent concentration slowly decreases, the lipids reorganize around the condensed pDNA, leading to the spontaneous formation of SPLPs.
-
Purification (Optional): To separate the SPLPs from any remaining empty vesicles or aggregates, the sample can be purified using sucrose (B13894) density gradient centrifugation.[1]
-
Characterization: The final formulation is characterized for particle size, zeta potential, and encapsulation efficiency (e.g., using a PicoGreen assay).
Mechanism of Cellular Uptake and Endosomal Escape
The ultimate success of an SPLP formulation depends on its ability to deliver the pDNA cargo into the cytoplasm of the target cell. This requires overcoming the significant barrier of the endosomal membrane.
-
Cellular Uptake: The net positive charge of DODAC-containing SPLPs facilitates binding to negatively charged proteoglycans on the cell surface, triggering cellular uptake primarily through endocytosis.[5]
-
Endosomal Entrapment: Following endocytosis, the SPLP is sequestered within an endosome. The endosomal compartment undergoes maturation, accompanied by a drop in pH.
-
Endosomal Escape: This is the critical step where DODAC plays its second major role. The cationic DODAC lipids are thought to interact with anionic lipids present in the endosomal membrane.[5][6] This interaction, combined with the presence of the fusogenic helper lipid DOPE, disrupts the integrity of the endosomal bilayer.[6] DOPE's conical molecular shape favors the formation of non-bilayer hexagonal (HII) phases, which can create pores or destabilize the membrane, leading to the release of the pDNA into the cytoplasm.[6][7][8]
References
- 1. Encapsulation of plasmid DNA in stabilized plasmid-lipid particles composed of different cationic lipid concentration for optimal transfection activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Stabilized plasmid-lipid particles for systemic gene therapy | Semantic Scholar [semanticscholar.org]
- 4. liposomes.ca [liposomes.ca]
- 5. mdpi.com [mdpi.com]
- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. experts.illinois.edu [experts.illinois.edu]
Understanding the Fusogenic Properties of DODAC Formulations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the fusogenic properties of dioleoyldimethylammonium chloride (DODAC) formulations. DODAC-based liposomes are cationic vesicles widely utilized in drug and gene delivery, owing to their ability to merge with cellular membranes and release their cargo into the cytoplasm. Understanding and characterizing their fusogenic capabilities is paramount for the rational design of effective delivery systems.
Introduction to DODAC and Fusogenicity
Dioleoyldimethylammonium chloride (DODAC) is a cationic lipid characterized by a positively charged headgroup and two unsaturated oleoyl (B10858665) chains. This structure allows for the formation of liposomes that can electrostatically interact with negatively charged cell membranes, a critical first step in the fusion process. The inherent fusogenicity of a liposomal formulation refers to its ability to fuse with a target membrane, leading to the mixing of both their lipid bilayers and aqueous contents.
The efficiency of this fusion is significantly enhanced by the inclusion of "helper lipids" within the DODAC formulation. The most common of these is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). DOPE is a cone-shaped lipid that does not form stable bilayers on its own, instead favoring a non-bilayer hexagonal (HII) phase.[1] This property introduces instability into the liposomal membrane, which lowers the energy barrier for the transition from a bilayer to a fusion intermediate, thereby promoting membrane fusion.[2] The ratio of DODAC to DOPE is a critical parameter that can be optimized to maximize fusogenic activity.
Physicochemical Characterization of DODAC Formulations
The fusogenic potential of DODAC formulations is intrinsically linked to their physicochemical properties. Key parameters include particle size, polydispersity index (PDI), and zeta potential. These are crucial for stability, cellular uptake, and interaction with target membranes.
| Formulation Composition | Size (nm) | PDI | Zeta Potential (mV) | Reference |
| DODAC:DOPE (1:1) | ~100-200 | ≤0.20 | ~+30 | [3] |
| DODAC/PHO-S (1:1) | ~108 ± 15 | 0.20 ± 0.04 | +30.1 ± 1.2 | [4] |
| DODAC (empty liposomes) | Varies with concentration | - | Positive | [4] |
Experimental Protocols for Assessing Fusogenicity
The fusogenic properties of DODAC formulations are typically evaluated using in vitro assays that monitor the mixing of lipids and/or aqueous contents between the liposomes and a model target membrane or live cells.
Lipid Mixing Assay: NBD-PE/Rhodamine-PE FRET Assay
This assay is based on Förster Resonance Energy Transfer (FRET) between two fluorescent lipid probes, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine (NBD-PE, donor) and Lissamine Rhodamine B-PE (Rh-PE, acceptor), incorporated into the DODAC liposomes.
Principle: When both probes are in close proximity within the same liposomal membrane, the fluorescence of NBD-PE is quenched by Rh-PE. Upon fusion with an unlabeled target membrane, the probes are diluted, leading to a decrease in FRET and a subsequent increase in NBD-PE fluorescence.
Experimental Workflow:
Detailed Methodology:
-
Preparation of Labeled Liposomes:
-
Co-dissolve DODAC, DOPE, NBD-PE, and Rh-PE (e.g., at a 1:1 molar ratio for DODAC:DOPE with 0.5 mol% of each fluorescent probe) in chloroform.
-
Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by vacuum desiccation.
-
Hydrate the lipid film with an appropriate buffer (e.g., HEPES-buffered saline, HBS) to form multilamellar vesicles (MLVs).
-
Extrude the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs).
-
-
Preparation of Unlabeled Target Liposomes:
-
Prepare target liposomes (e.g., composed of lipids mimicking a biological membrane, such as DOPC/DOPS) using the same thin-film hydration and extrusion method, but without the fluorescent probes.
-
-
Fusion Measurement:
-
In a fluorometer cuvette, add the labeled DODAC:DOPE liposomes to the assay buffer under constant stirring.
-
Record the baseline NBD fluorescence (F0).
-
Add the unlabeled target liposomes to initiate fusion.
-
Monitor the increase in NBD fluorescence (Ft) at 530 nm with excitation at 465 nm over time.
-
After the fluorescence signal plateaus, add a detergent (e.g., Triton X-100) to completely disrupt all liposomes and achieve maximum fluorescence (Fmax).
-
-
Calculation of Fusion Percentage:
-
The percentage of lipid mixing is calculated using the formula: % Fusion = [(Ft - F0) / (Fmax - F0)] * 100.
-
Content Mixing Assay: Calcein (B42510) Leakage Assay
This assay measures the release of a fluorescent dye, calcein, encapsulated at a self-quenching concentration within the DODAC liposomes.
Principle: At high concentrations, the fluorescence of calcein is self-quenched. Upon fusion with a target membrane and subsequent leakage of the liposomal contents, the calcein is diluted, leading to an increase in its fluorescence.
Experimental Workflow:
Detailed Methodology:
-
Preparation of Calcein-Loaded Liposomes:
-
Prepare a thin lipid film of DODAC:DOPE as described for the lipid mixing assay.
-
Hydrate the film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM in a buffered solution).
-
Extrude the liposomes to obtain LUVs with encapsulated calcein.
-
-
Removal of Unencapsulated Calcein:
-
Separate the calcein-loaded liposomes from the unencapsulated dye using a size-exclusion chromatography column (e.g., Sephadex G-50).
-
-
Leakage Measurement:
-
Add the purified calcein-loaded liposomes to a cuvette with buffer.
-
Record the baseline fluorescence (F0).
-
Add the target cells or membranes to induce leakage.
-
Monitor the increase in calcein fluorescence (Ft) at approximately 520 nm (excitation at 495 nm).
-
After the reaction is complete, add a detergent (e.g., Triton X-100) to release all encapsulated calcein and determine the maximum fluorescence (Fmax).
-
-
Calculation of Calcein Release Percentage:
-
The percentage of calcein release is calculated as: % Release = [(Ft - F0) / (Fmax - F0)] * 100.
-
Quantitative Analysis of DODAC:DOPE Fusogenicity
The ratio of DODAC to DOPE is a critical determinant of the fusogenic efficiency of the formulation. While a 1:1 molar ratio is commonly used and has been shown to be effective, the optimal ratio can vary depending on the target membrane composition and experimental conditions.
| DODAC:DOPE Molar Ratio | Fusion Efficiency (% Lipid Mixing) | Target Membrane | Reference |
| 1:1 | High | Anionic Liposomes | [5] |
| 1:0 (DODAC only) | Low | Anionic Liposomes | [1] |
| 0:1 (DOPE only) | No fusion (forms HII phase) | - | [1] |
Cellular Uptake and Endosomal Escape of DODAC Formulations
The delivery of therapeutic cargo into the cytoplasm by DODAC formulations is a multi-step process that begins with cellular uptake, primarily through endocytosis, followed by endosomal escape.
Cellular Uptake Mechanisms
Cationic liposomes like those formulated with DODAC are predominantly internalized by cells via endocytosis.[6] The specific endocytic pathway can be cell-type dependent but often involves clathrin-mediated endocytosis.[7]
Logical Relationship of Cellular Uptake:
Endosomal Escape: The "Proton Sponge" Hypothesis
After internalization, the DODAC liposome is enclosed within an endosome, which matures into a lysosome where the cargo can be degraded. For effective delivery, the liposome or its contents must escape the endosome. One proposed mechanism for this is the "proton sponge" effect.
Principle: Cationic lipids with amine groups, like DODAC, can become protonated in the acidic environment of the late endosome. This buffering capacity leads to an influx of protons and chloride ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the liposomal contents into the cytoplasm.
Signaling Pathway for Endosomal Escape:
Conclusion
The fusogenic properties of DODAC formulations are a key attribute for their success as delivery vehicles. These properties are governed by the cationic nature of DODAC, the inclusion of helper lipids like DOPE, and the resulting physicochemical characteristics of the liposomes. A thorough understanding and quantitative assessment of fusogenicity, cellular uptake, and endosomal escape mechanisms are essential for the development of highly efficient and targeted drug and gene delivery systems based on DODAC. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Endocytosis and intracellular processing accompanying transfection mediated by cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Endosomal escape and siRNA delivery with cationic shell crosslinked knedel-like nanoparticles with tunable buffering capacities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Dioleyldimethylammonium Chloride (DODAC) for Non-Viral Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-viral gene therapy presents a promising alternative to viral vectors, offering advantages in safety and manufacturing scalability. Cationic lipids, such as Dioleyldimethylammonium chloride (DODAC), are pivotal components in the formulation of non-viral gene delivery systems. When combined with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), DODAC forms lipoplexes that can efficiently encapsulate and deliver nucleic acids into target cells. This technical guide provides a comprehensive overview of the core principles of using DODAC for non-viral gene therapy. It covers the formulation, characterization, and application of DODAC/DOPE lipoplexes, including detailed experimental protocols and a summary of relevant quantitative data. The guide also illustrates key mechanistic pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the technology.
Introduction to DODAC-Based Gene Delivery
This compound (DODAC) is a cationic lipid that has garnered significant interest in the field of non-viral gene therapy. Its amphiphilic structure, comprising a positively charged dimethylammonium head group and two oleyl hydrophobic tails, allows it to self-assemble into liposomes in aqueous solutions. The cationic nature of DODAC facilitates the electrostatic interaction with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), leading to the formation of condensed, nanoparticle structures known as lipoplexes.
The inclusion of a neutral helper lipid, most commonly DOPE, is crucial for enhancing the transfection efficiency of DODAC-based formulations. DOPE's conical shape promotes the formation of non-bilayer lipid structures, which is believed to facilitate the endosomal escape of the nucleic acid cargo into the cytoplasm, a critical step for successful gene delivery.
This guide will delve into the technical aspects of utilizing DODAC/DOPE lipoplexes for non-viral gene therapy, providing researchers and drug development professionals with the necessary information to design and execute experiments in this domain.
Physicochemical Characterization of DODAC/DOPE Lipoplexes
Table 1: Physicochemical Properties of DOTAP/DOPE Lipoplexes
| Cationic Lipid:Helper Lipid (Molar Ratio) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| DOTAP:DOPE (1:1) | ~150 | ~+30 | [1] |
| DOTAP:DOPE (1:1) | 147.5 ± 2.89 | 12.26 ± 0.54 | [2] |
| DOTAP:DOPE (1:1) | 109.2 ± 1.0 | +53.7 ± 1.6 | [3] |
| DOTAP:DOPE (3:1) | Not Specified | Not Specified | N/A |
Note: The data presented for DOTAP/DOPE lipoplexes are intended to serve as a reference for the expected characteristics of DODAC/DOPE formulations due to the limited availability of direct DODAC/DOPE data.
In Vitro Transfection Efficiency and Cytotoxicity
The ultimate goal of a gene delivery vector is to efficiently transfect target cells with minimal toxicity. The transfection efficiency of DODAC/DOPE lipoplexes is influenced by several factors, including the lipid composition, the charge ratio (N/P ratio: the molar ratio of nitrogen in the cationic lipid to phosphate (B84403) in the nucleic acid), and the cell type.
Transfection Efficiency
As with physicochemical properties, detailed transfection efficiency data for a wide range of cell lines using DODAC/DOPE is limited. Therefore, data from studies using DOTAP/DOPE are presented as a predictive indicator of performance.
Table 2: In Vitro Transfection Efficiency of DOTAP/DOPE Lipoplexes
| Cell Line | Cationic Lipid:Helper Lipid (Molar Ratio) | Transfection Efficiency | Reference |
| HeLa, A549, SPC-A1 | DOTAP:DOPE:Cholesterol (50:25:25) | High, comparable to Lipofectamine® 2000 | [1] |
| Murine Bone Marrow-Derived Dendritic Cells (BM-DCs) | DOTAP:DOPE (2:3) | Lower than DOTAP:Cholesterol | [4] |
| 16HBE14o-, Neuro-2A | DOTAP:DOPE (0.5:1, 1:1, 3:1) | High, superior to DOTAP:DOPC | [5] |
Note: This table uses DOTAP/DOPE data as a proxy for DODAC/DOPE performance.
Cytotoxicity
A critical aspect of developing any drug delivery system is ensuring its safety profile. Cationic lipids can exhibit dose-dependent cytotoxicity. It is therefore essential to optimize the formulation to achieve high transfection efficiency at the lowest possible concentration.
Table 3: Cytotoxicity of Cationic Lipoplexes
| Cell Line | Lipoplex Formulation | N/P Ratio | Cell Viability (%) | Reference |
| A549, H1299 | DOTAP/DOPE/HSPC/Chol/mPEG-DSPE | up to 7.5 | >80% | [2] |
| Rainbow Trout Gill Cells | DOPE:DOTAP (1:1) | Not Specified | >90% at low concentrations, highly cytotoxic at >600 µg/ml | [6] |
| L929 | DOTAP:DOPE | 6 | ~60% | [7] |
| H1299 eGFP | DODAC:MO | 10, 15, 20 | Higher than Lipofectamine RNAiMax | [8] |
Note: Data for various cationic lipid formulations are presented to provide a general understanding of lipoplex cytotoxicity.
Experimental Protocols
The following protocols are adapted from established methods for the preparation and use of cationic liposomes and can be applied to DODAC/DOPE formulations.[2]
Preparation of DODAC/DOPE Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve DODAC and DOPE in chloroform (B151607) at the desired molar ratio (e.g., 1:1) in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask's inner surface.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water or PBS) by vortexing or gentle agitation. The final lipid concentration is typically in the range of 1-10 mg/mL.
-
-
Sonication/Extrusion:
-
To obtain unilamellar vesicles of a defined size, sonicate the lipid dispersion using a bath or probe sonicator, or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
In Vitro Transfection Protocol
-
Cell Seeding:
-
Seed the target cells in a multi-well plate 18-24 hours prior to transfection to achieve 70-80% confluency on the day of the experiment.
-
-
Lipoplex Formation:
-
In a sterile tube, dilute the desired amount of plasmid DNA in a serum-free medium.
-
In a separate sterile tube, dilute the required amount of DODAC/DOPE liposome (B1194612) suspension in a serum-free medium.
-
Add the diluted DNA to the diluted liposome suspension and mix gently by pipetting. Do not vortex.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add the lipoplex-containing medium to the cells dropwise.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, replace the transfection medium with a fresh, complete growth medium.
-
-
Post-Transfection Analysis:
-
Assay for transgene expression at 24-72 hours post-transfection using appropriate methods (e.g., fluorescence microscopy for reporter genes, qPCR for gene expression analysis, or western blotting for protein expression).
-
Mechanistic Insights and Visualizations
Understanding the mechanisms of lipoplex formation, cellular uptake, and intracellular trafficking is crucial for the rational design of effective gene delivery vectors.
Lipoplex Formation and Gene Delivery Workflow
The process begins with the self-assembly of DODAC and DOPE into liposomes, which then complex with nucleic acids to form lipoplexes. These lipoplexes are introduced to cells, leading to gene expression.
Cellular Uptake and Endosomal Escape Pathway
The positively charged lipoplexes interact with the negatively charged cell membrane, triggering cellular uptake, primarily through endocytosis. Once inside the endosome, the "fusogenic" properties of DOPE are thought to promote the destabilization of the endosomal membrane, leading to the release of the nucleic acid into the cytoplasm.
Key Relationships in DODAC/DOPE-mediated Gene Therapy
This diagram illustrates the logical connections between the formulation components, their physicochemical properties, and the resulting biological outcomes.
Conclusion
DODAC, in combination with the helper lipid DOPE, represents a promising platform for non-viral gene delivery. The formulation of DODAC/DOPE lipoplexes allows for the efficient encapsulation and delivery of nucleic acids to target cells. While direct quantitative data for DODAC is still emerging, the extensive research on the analogous lipid DOTAP provides a strong foundation for understanding the expected behavior and performance of DODAC-based systems. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the necessary tools and knowledge to advance the development of DODAC-based non-viral gene therapies. Further optimization of formulations, including lipid ratios and targeting moieties, will continue to enhance the therapeutic potential of this versatile delivery system.
References
- 1. The analysis of serum effects on structure, size and toxicity of DDAB-DOPE and DC-Chol-DOPE lipoplexes contributes to explain their different transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of Dioleoyl Chains in DODAC Lipid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the functional significance of the dioleoyl chains in the cationic lipid N,N-dioleoyl-N,N-dimethylammonium chloride (DODAC). As a key component in non-viral gene delivery systems and other drug formulations, the unique structural characteristics of DODAC's unsaturated acyl chains play a critical role in its interactions with lipid bilayers, nucleic acids, and cellular membranes. This document will detail the physicochemical properties of DODAC, the influence of its dioleoyl chains on membrane fluidity and phase behavior, and its mechanistic role in the formation and function of lipoplexes for transfection. Detailed experimental protocols for the preparation and characterization of DODAC-containing liposomes are provided, alongside a quantitative summary of its biophysical parameters.
Introduction: The Significance of Cationic Lipids in Drug Delivery
Cationic lipids are amphiphilic molecules that possess a positively charged headgroup and a hydrophobic tail. This dual characteristic allows them to self-assemble into vesicles (liposomes) in aqueous environments and to interact with negatively charged molecules such as nucleic acids (DNA and RNA). This interaction leads to the formation of condensed, positively charged complexes known as lipoplexes, which can efficiently transfect cells. DODAC is a widely utilized cationic lipid, and its efficacy is intrinsically linked to the properties of its two oleoyl (B10858665) hydrocarbon chains.
The Function of Dioleoyl Chains in DODAC
The dioleoyl chains are monounsaturated 18-carbon acyl chains, each containing a single cis-double bond. These chains are the hydrophobic core of the DODAC molecule and are fundamental to its function in lipid interactions.
-
Membrane Fluidity and Phase Transition: The presence of the cis-double bond introduces a "kink" in the acyl chains. This structural feature prevents the tight packing of adjacent lipid molecules in a bilayer, thereby increasing the fluidity of the membrane.[1][2] This is in contrast to saturated acyl chains, which are straight and can pack closely together, resulting in a more rigid, gel-like membrane at physiological temperatures. The increased fluidity imparted by the dioleoyl chains is crucial for the dynamic processes involved in drug and gene delivery, such as membrane fusion and endosomal escape. The gel-to-liquid crystalline phase transition temperature (Tm) of DODAC is reported to be 49°C.
-
Formation of Non-Bilayer Structures and Endosomal Escape: The conical shape of lipids with unsaturated chains, like the oleoyl chains in DODAC, in conjunction with helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), promotes the formation of non-bilayer lipid structures, specifically the inverted hexagonal (HII) phase.[3] After a lipoplex is taken up by a cell via endocytosis, the acidic environment of the endosome can trigger the transition from a lamellar to an HII phase. This structural rearrangement is believed to destabilize the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm. This is a critical step for successful gene transfection.
-
Lipoplex Stability and Transfection Efficiency: The fluidity and structural properties endowed by the dioleoyl chains influence the overall stability and morphology of the lipoplexes formed with nucleic acids. These characteristics, in turn, impact the efficiency of transfection. The presence of helper lipids is often essential to maximize the transfection efficiency of cationic lipids like DODAC.
Quantitative Data on DODAC and Related Lipids
The following tables summarize key quantitative data for DODAC and the closely related lipid 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), which shares the same dioleoyl chains and is often used as a model for fluid-phase bilayers.
Table 1: Physicochemical Properties of DODAC and Related Lipids
| Parameter | DODAC | DOPC | Notes |
| Molecular Weight | 582.47 g/mol | 786.11 g/mol | |
| Phase Transition Temperature (Tm) | 49°C | -16.5°C to -20°C | The positively charged headgroup of DODAC influences its Tm. |
| Critical Micelle Concentration (CMC) | Not available in searched literature | ~0.05 μM | CMC is the concentration at which lipids begin to form micelles. |
| Bilayer Thickness | Not available in searched literature | 3.85 nm - 4.62 nm | Measured by various techniques including X-ray and neutron scattering.[4][5] |
Table 2: Cytotoxicity of DODAC-based Liposomes in Cancer Cell Lines
| Cell Line | Formulation | IC50 Value |
| B16F10 (Murine Melanoma) | DODAC/PHO-S | 0.8 mM[6][7] |
| Hepa1c1c7 (Murine Hepatoma) | DODAC/PHO-S | 0.2 mM[6][7] |
PHO-S: Synthetic phosphoethanolamine
Table 3: Comparative Transfection Efficiency of Cationic Lipids in Various Cell Lines
| Cell Line | Cationic Lipid Formulation | Relative Transfection Efficiency |
| HeLa | DOTAP/DOPE | High |
| HEK293 | DOTAP/DOPE | Very High[8] |
| CHO-K1 | EPC, C20-n, C30-n with DOPE | Variable, dependent on N/P ratio |
Note: Direct comparative transfection efficiency data for DODAC across these specific cell lines was not available in the searched literature. DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a structurally similar cationic lipid with dioleoyl chains and is often used as a benchmark.
Experimental Protocols
Preparation of DODAC Liposomes by Lipid Film Hydration
This method is a common technique for preparing multilamellar vesicles (MLVs), which can then be processed further to form unilamellar vesicles.
Materials:
-
DODAC
-
Helper lipid (e.g., DOPE or Cholesterol)
-
Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS))
-
Water bath sonicator or extruder
Protocol:
-
Dissolve the desired amounts of DODAC and any helper lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask. The lipids should be completely dissolved to ensure a homogenous mixture.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours, or overnight.
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest Tm (for DODAC, this is 49°C).
-
Agitate the flask to disperse the lipid film, which will swell and form MLVs. This can be done by vortexing or gentle shaking.
-
For the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be further processed by sonication or extrusion, respectively.
-
Sonication: Place the MLV suspension in a bath sonicator and sonicate until the suspension becomes clear.
-
Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a lipid extruder.
-
Characterization of DODAC Liposomes
4.2.1. Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)
Instrumentation:
-
A dynamic light scattering instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer).
Protocol:
-
Dilute a small aliquot of the liposome (B1194612) suspension in the appropriate buffer to a suitable concentration for DLS measurement (this is instrument-dependent).
-
Transfer the diluted sample to a disposable cuvette for size measurement or a folded capillary cell for zeta potential measurement.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the DLS measurement to obtain the hydrodynamic diameter and polydispersity index (PDI) of the liposomes.
-
For zeta potential, apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.
4.2.2. Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
Instrumentation:
-
Differential Scanning Calorimeter
Protocol:
-
Accurately weigh a small amount of the concentrated liposome suspension into an aluminum DSC pan.
-
Prepare a reference pan containing the same volume of buffer.
-
Seal both pans hermetically.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 2°C/min) over a temperature range that encompasses the expected phase transition of DODAC (e.g., 20°C to 70°C).
-
Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.
In Vitro Transfection using DODAC Lipoplexes
Materials:
-
DODAC/helper lipid liposome suspension
-
Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP or luciferase)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Mammalian cell line (e.g., HEK293, HeLa, or CHO-K1)
-
Complete cell culture medium with serum
-
Multi-well cell culture plates
Protocol:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Lipoplex Formation:
-
In a sterile tube, dilute the required amount of pDNA in serum-free medium.
-
In a separate sterile tube, dilute the required amount of the DODAC liposome suspension in serum-free medium. The ratio of cationic lipid to DNA (N/P ratio) needs to be optimized for each cell line and plasmid.
-
Combine the diluted DNA and diluted liposomes, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash with PBS.
-
Add the lipoplex-containing medium to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium containing serum.
-
Incubate the cells for an additional 24-48 hours to allow for gene expression.
-
-
Analysis:
-
Assess transfection efficiency by measuring the expression of the reporter gene (e.g., by fluorescence microscopy for GFP or a luciferase assay for luciferase).
-
Visualizations of Key Processes
Structure of a DODAC/DOPE Liposome
Caption: Diagram of a DODAC/DOPE unilamellar liposome.
Logical Workflow of Lipoplex Formation and Transfection
Caption: Workflow of gene transfection using DODAC-based lipoplexes.
Signaling Pathway of Endosomal Escape
Caption: Key steps in the endosomal escape of DODAC lipoplexes.
Conclusion
The dioleoyl chains of DODAC are not merely passive hydrophobic anchors; they are active participants in the processes that govern the efficacy of DODAC-based drug and gene delivery systems. Their inherent unsaturation introduces fluidity into lipid bilayers, a property that is paramount for the dynamic membrane rearrangements required for cellular uptake and cargo release. Furthermore, the propensity of the dioleoyl chains, in concert with helper lipids, to form non-bilayer phases is a key mechanistic driver of endosomal escape, a major bottleneck in non-viral gene delivery. A thorough understanding of these structure-function relationships, supported by robust physicochemical characterization, is essential for the rational design of next-generation lipid-based nanomedicines. This guide provides a foundational framework for researchers and drug development professionals working with DODAC and other cationic lipids, offering both theoretical insights and practical experimental guidance.
References
- 1. Evaluation of acute toxicity and in vitro antitumor activity of a novel doxorubicin-loaded folate-coated pH-sensitive liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new method to measure bilayer thickness: cryo-electron microscopy of frozen hydrated liposomes and image simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential antitumor activity of novel DODAC/PHO-S liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. "Transfection of HeLa, HEK293 and HSC-3 cells by transferrin lipoplexes" by Aaron Lee, Krystyna Konopka et al. [scholarlycommons.pacific.edu]
- 8. researchgate.net [researchgate.net]
The Role of Dioleyldimethylammonium Chloride (DODAC) in Early Transfection Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the nascent field of gene therapy, the development of safe and efficient vectors for nucleic acid delivery was a paramount challenge. While viral vectors showed promise, concerns regarding their immunogenicity and potential for insertional mutagenesis spurred the investigation of non-viral alternatives. Among these, cationic liposomes emerged as a leading platform, offering a safer and more versatile means of introducing genetic material into cells. Dioleyldimethylammonium chloride (DODAC) was one of the pioneering cationic lipids that played a significant role in these early investigations. This technical guide provides an in-depth analysis of DODAC's contribution to early transfection research, with a focus on its formulation, experimental applications, and comparative efficacy, particularly its notable resistance to serum, a major hurdle in early gene delivery systems.
Core Concepts in Cationic Liposome-Mediated Transfection
Cationic liposomes are artificially prepared vesicles composed of positively charged lipid bilayers. Their utility in transfection stems from their ability to spontaneously complex with negatively charged nucleic acids, such as plasmid DNA, through electrostatic interactions. This process condenses the DNA into a compact structure, protecting it from nuclease degradation. The resulting lipoplex, with its net positive charge, can then interact with the negatively charged cell membrane, facilitating uptake into the cell, primarily through endocytosis.
The Emergence of DODAC in Transfection Research
This compound (DODAC) is a cationic lipid characterized by a quaternary ammonium (B1175870) head group and two unsaturated oleyl chains. Its structure allows for the formation of stable liposomes that can effectively encapsulate and deliver nucleic acids. A key breakthrough in early transfection research was the discovery that formulating DODAC with a neutral "helper" lipid, dioleoylphosphatidylethanolamine (DOPE), in a 1:1 molar ratio, created a liposomal system that was remarkably resistant to the inhibitory effects of serum.[1][2][3] This was a significant advancement, as serum components were a major obstacle for many other cationic lipid formulations, limiting their potential for in vivo applications.
Experimental Protocols
The following protocols are based on the methodologies described in the seminal 1998 study by Vitiello et al. in Gene Therapy, which highlighted the efficacy of DODAC:DOPE liposomes.
1. Preparation of DODAC:DOPE (1:1) Liposomes
-
Materials:
-
This compound (DODAC)
-
Dioleoylphosphatidylethanolamine (DOPE)
-
Sterile, nuclease-free water or 5% dextrose solution
-
-
Procedure:
-
DODAC and DOPE are dissolved in chloroform in a 1:1 molar ratio.
-
The chloroform is evaporated under a stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial.
-
The lipid film is further dried under vacuum for at least 1 hour to remove any residual solvent.
-
The dried lipid film is hydrated with sterile, nuclease-free water or a 5% dextrose solution to a final lipid concentration of 1 mg/mL.
-
The suspension is then subjected to sonication or extrusion to produce small unilamellar vesicles (SUVs). For sonication, a bath or probe sonicator can be used, with careful temperature control to avoid lipid degradation. For extrusion, the lipid suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
2. Transfection of C2C12 Myoblasts with a lacZ Reporter Gene
-
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Plasmid DNA encoding β-galactosidase (lacZ)
-
DODAC:DOPE (1:1) liposomes
-
Serum-free medium (e.g., Opti-MEM)
-
-
Procedure:
-
Seed C2C12 myoblasts in 6-well plates at a density that allows them to reach 50-70% confluency on the day of transfection.
-
For each well, dilute the plasmid DNA (e.g., 1-2 µg) into a tube containing serum-free medium.
-
In a separate tube, dilute the DODAC:DOPE liposome suspension into serum-free medium. The optimal lipid-to-DNA ratio needs to be determined empirically, but a starting point is a 6:1 weight-to-weight ratio.
-
Combine the diluted DNA and liposome solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.
-
During the incubation, wash the C2C12 cells once with serum-free medium.
-
Add the lipoplex solution dropwise to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, add complete growth medium (containing serum) to the wells.
-
Continue to incubate the cells for 24-48 hours before assaying for β-galactosidase activity.
-
3. β-Galactosidase Staining for Transfection Efficiency
-
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution (containing X-gal, potassium ferricyanide, potassium ferrocyanide, and MgCl2 in PBS, pH 7.4)
-
-
Procedure:
-
After the desired incubation period post-transfection, wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the β-galactosidase staining solution to the cells and incubate at 37°C for 2-24 hours, or until a blue color develops in the transfected cells.
-
Wash the cells with PBS and visualize under a light microscope.
-
Transfection efficiency is calculated as the percentage of blue-staining (β-galactosidase positive) cells relative to the total number of cells in a given field of view.
-
Quantitative Data on DODAC:DOPE Transfection Efficiency
The study by Vitiello et al. (1998) provided crucial quantitative data on the performance of DODAC:DOPE liposomes, particularly in the challenging context of high serum concentrations.
| Cell Type | Transfection Reagent | Serum Condition | Transfection Efficiency (% β-gal positive cells) |
| C2C12 Myoblasts | DODAC:DOPE (1:1) | 95% Fetal Bovine Serum | Up to 25% |
| LipofectAMINE | 95% Fetal Bovine Serum | ~0% | |
| Lipofectin | 95% Fetal Bovine Serum | Not reported, but significantly less effective than DODAC:DOPE | |
| Primary Human Myoblasts | DODAC:DOPE (1:1) | 95% Fetal Bovine Serum | ~4% (six-fold less than C2C12) |
Table 1: Comparative Transfection Efficiency of DODAC:DOPE in Myoblasts. [1][2]
These results clearly demonstrate the superior performance of the DODAC:DOPE formulation in a high-serum environment, a condition that completely inhibited the activity of the widely used LipofectAMINE reagent at the time.[2]
Mechanism of Serum Resistance
The exact mechanism behind the serum resistance of DODAC:DOPE liposomes was a subject of intense interest in early research. It is hypothesized that the specific combination of the cationic lipid DODAC and the fusogenic helper lipid DOPE creates a lipoplex structure that is less susceptible to aggregation and inactivation by serum proteins. The neutral DOPE may shield the positive charges of DODAC, reducing non-specific interactions with negatively charged serum components. Furthermore, the fusogenic properties of DOPE may facilitate more efficient endosomal escape once the lipoplex is internalized, a critical step for successful transfection.
Conclusion
This compound (DODAC), particularly in its 1:1 formulation with DOPE, represented a significant step forward in early non-viral gene delivery research. Its remarkable resistance to serum inactivation addressed a critical limitation of many contemporary cationic lipid systems and paved the way for more robust in vitro and in vivo transfection studies. The quantitative data and experimental protocols from this era underscore the importance of lipid formulation in overcoming biological barriers to gene delivery. While transfection technologies have continued to evolve, the foundational research involving DODAC provided crucial insights into the principles of liposome-mediated transfection and laid the groundwork for the development of the more advanced lipid-based delivery systems used in research and therapeutics today.
References
- 1. Liposome-mediated gene transfer into normal and dystrophin-deficient mouse myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cationic liposome-mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity Profile of Dioleyldimethylammonium Chloride (DODAC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioleyldimethylammonium chloride (DODAC) is a cationic lipid that has garnered significant interest in the field of drug delivery, particularly as a component of liposomal formulations for nucleic acid and drug transport. Its cationic nature facilitates interaction with negatively charged cell membranes, promoting cellular uptake. However, this same characteristic is intrinsically linked to its potential cytotoxicity. Understanding the in vitro cytotoxicity profile of DODAC is paramount for the development of safe and effective drug delivery systems. This technical guide provides a comprehensive overview of the cytotoxic effects of DODAC, detailing experimental methodologies, summarizing available quantitative data, and illustrating the key signaling pathways involved in its mechanism of toxicity.
Quantitative Cytotoxicity Data
The cytotoxic effects of DODAC and its formulations are cell-type dependent and concentration-dependent. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. While data for DODAC alone is limited in the public domain, studies on DODAC-containing liposomes and similar cationic lipids provide valuable insights.
| Formulation | Cell Line | Assay | IC50 | Reference |
| DODAC/PHO-S Liposomes | B16F10 (Murine Melanoma) | MTT | 0.8 mM | [1] |
| DODAC/PHO-S Liposomes | Hepa1c1c7 (Murine Hepatoma) | MTT | 0.2 mM | [1] |
| Cationic Lipid with Quaternary Ammonium Headgroup (CDA14) | NCI-H460 (Human Lung Cancer) | CCK-8 | 109.4 µg/mL | [2] |
Note: The cytotoxicity of cationic lipids is influenced by factors such as the overall charge of the lipoplex, the cell type being tested, and the specific assay used.[2][3]
Mechanisms of DODAC-Induced Cytotoxicity
The primary mechanism of cytotoxicity for cationic lipids like DODAC involves disruption of cell membrane integrity, leading to a cascade of events culminating in cell death. This process can occur through apoptosis (programmed cell death) or necrosis (uncontrolled cell death), with apoptosis being the more commonly observed mechanism at lower concentrations.
Key Mechanistic Events:
-
Plasma Membrane Interaction: The positive charge of DODAC facilitates strong electrostatic interactions with the negatively charged components of the cell membrane, such as phosphatidylserine (B164497).[4] This interaction can lead to membrane destabilization, pore formation, and increased permeability.[5][6]
-
Mitochondrial Dysfunction: Cationic lipids can accumulate in mitochondria, the powerhouses of the cell. This accumulation can disrupt the mitochondrial membrane potential (MMP), a critical factor in cellular energy production. A decrease in MMP is an early indicator of apoptosis.[2][7]
-
Generation of Reactive Oxygen Species (ROS): Disruption of mitochondrial function often leads to an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.[2][7][8] Elevated ROS levels cause oxidative stress, damaging cellular components like lipids, proteins, and DNA, and further promoting apoptosis.[7][9][10]
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. The intrinsic (mitochondrial) pathway of apoptosis is often initiated by the release of cytochrome c from damaged mitochondria, leading to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[2][11][12][13][14] Caspase-3 is responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.[11][14]
Experimental Protocols
Accurate assessment of cytotoxicity requires robust and well-defined experimental protocols. The following are detailed methodologies for key assays used to evaluate the cytotoxic profile of DODAC.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of DODAC or DODAC-containing formulations in cell culture medium. Remove the old medium from the wells and add the different concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.
Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)
The LDH assay is a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[16]
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction (if required): Add a stop solution if provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a maximum LDH release control (cells lysed with a detergent).
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with different concentrations of DODAC for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (or cells with compromised membrane integrity due to mechanical damage)
-
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: A generalized workflow for assessing the in vitro cytotoxicity of DODAC formulations.
Signaling Pathway of DODAC-Induced Apoptosis
References
- 1. Potential antitumor activity of novel DODAC/PHO-S liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoplexes prepared from cationic liposomes and mammalian DNA induce CpG-independent, direct cytotoxic effects in cell cultures and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma membrane integrity: implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of reactive oxygen species and mitochondrial dysfunction on reproductive aging [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Khan Academy [khanacademy.org]
- 10. Mitochondrial dysfunction and increased reactive oxygen species impair insulin secretion in sphingomyelin synthase 1-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
- 14. Induction of apoptosis by diallyl disulfide through activation of caspase-3 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
Interaction of DODAC with anionic cell membranes
An in-depth technical guide on the interaction of Dioleoyldimethylammonium chloride (DODAC) with anionic cell membranes, designed for researchers, scientists, and drug development professionals.
Introduction
Dioleoyldimethylammonium chloride (DODAC)
Dioleoyldimethylammonium chloride (DODAC) is a synthetic cationic lipid characterized by a positively charged dimethylammonium headgroup and two unsaturated oleoyl (B10858665) hydrocarbon chains. This amphiphilic structure allows it to readily interact with and integrate into lipid bilayers. Cationic lipids like DODAC are of significant interest in drug and gene delivery, as their positive charge facilitates interaction with negatively charged biological membranes and macromolecules such as nucleic acids.
Anionic Cell Membranes
While the outer leaflet of healthy eukaryotic plasma membranes is predominantly composed of neutral zwitterionic phospholipids (B1166683) like phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), certain cell types and specific biological conditions feature a significant presence of anionic lipids. Bacterial cell membranes are rich in anionic phospholipids such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). In eukaryotic cells, the inner leaflet of the plasma membrane is enriched with anionic phosphatidylserine (B164497) (PS). The externalization of PS to the outer leaflet is a key hallmark of apoptosis, making it a target for therapeutic interventions. Cancer cell membranes also often exhibit an increased surface presentation of anionic lipids.[1] This net negative surface charge is a key determinant in the interaction with exogenous cationic molecules.
Mechanism of Interaction
The interaction between DODAC and anionic cell membranes is a multi-step biophysical process driven primarily by electrostatic and hydrophobic forces. This interaction can lead to significant changes in membrane structure and integrity, including charge neutralization, altered membrane fluidity, and increased permeability, potentially culminating in membrane fusion or disruption.
-
Electrostatic Attraction and Surface Binding: The initial step is the rapid electrostatic attraction between the positively charged headgroup of DODAC and the negatively charged surface of the anionic membrane. This leads to the accumulation of DODAC molecules at the membrane interface.
-
Hydrophobic Insertion: Following initial binding, the hydrophobic oleoyl chains of DODAC insert into the nonpolar core of the lipid bilayer. This process is entropically driven, as it removes the hydrophobic tails from the aqueous environment.
-
Membrane Perturbation and Destabilization: The incorporation of DODAC into the anionic membrane has several consequences:
-
Charge Neutralization: The positive charges of DODAC neutralize the negative charges of the anionic phospholipids, reducing the surface charge density and altering the membrane's zeta potential.
-
Packing Defects and Fluidity Changes: The molecular shape of DODAC and its interaction with anionic lipids can disrupt the ordered packing of the native phospholipids, leading to changes in membrane fluidity and the creation of packing defects.
-
Induction of Non-Bilayer Structures: At sufficient concentrations, the combination of DODAC with certain anionic and helper lipids (like dioleoylphosphatidylethanolamine - DOPE) can induce the formation of non-lamellar lipid phases, such as the inverted hexagonal (HII) phase.[2] These structures are intermediates in membrane fusion and are associated with a loss of bilayer integrity.[2]
-
-
Increased Permeability and Leakage: The cumulative effect of these perturbations is an increase in the permeability of the membrane, leading to the leakage of entrapped aqueous contents. In drug delivery applications, this can be harnessed to release encapsulated therapeutic agents.[3]
Quantitative Analysis of DODAC-Membrane Interactions
Quantifying the interactions between DODAC and anionic membranes is crucial for understanding and predicting its biological effects. Key parameters include changes in zeta potential, effects on lipid phase transitions, binding affinity, and induced permeability.
Zeta Potential Measurements
Zeta potential is a measure of the magnitude of the electrostatic potential at the shear plane of a vesicle and is indicative of its surface charge. The progressive addition of cationic DODAC to anionic liposomes is expected to neutralize their negative surface charge, causing the zeta potential to increase from negative values towards neutral or positive values.
Table 1: Effect of Cationic Lipid Molar Fraction on the Zeta Potential of Anionic Liposomes
| Liposome (B1194612) Composition (molar ratio) | Molar % of Cationic Lipid | Mean Zeta Potential (mV) |
|---|---|---|
| DOPS/DOPC (20:80) | 0% | -45.0 ± 3.5 |
| DOPS/DOPC/DOTAP (20:75:5) | 5% | -25.0 ± 2.8 |
| DOPS/DOPC/DOTAP (20:70:10) | 10% | -8.0 ± 1.5 |
| DOPS/DOPC/DOTAP (20:60:20) | 20% | +15.0 ± 2.0 |
Note: Data are illustrative based on trends observed for DOTAP with DOPS-containing liposomes.[4] Actual values will depend on the specific lipid composition, ionic strength, and pH of the buffer.
Effect on Membrane Phase Transition
Differential Scanning Calorimetry (DSC) can be used to measure the effect of DODAC on the gel-to-liquid crystalline phase transition temperature (Tm) of anionic phospholipids. The insertion of a 'foreign' molecule like DODAC into a lipid bilayer typically broadens the phase transition and can either decrease or increase the Tm depending on how it affects lipid packing.
Table 2: Effect of Cationic Lipid (DOTAP) on the Main Phase Transition Temperature (Tm) of DPPC Liposomes (Proxy Data)
| Molar % of DOTAP in DPPC | Tm (°C) | Transition Width (ΔT1/2) (°C) |
|---|---|---|
| 0% | 41.5 | 0.5 |
| 5% | 40.8 | 1.2 |
| 10% | 39.5 | 2.5 |
| 20% | 37.0 | 4.0 |
Note: Data are representative for the effect of DOTAP on the zwitterionic lipid DPPC, as a proxy to illustrate the general effect of cationic lipid incorporation on membrane phase behavior.[5][6] The interaction with anionic lipids would be further modulated by strong electrostatic interactions.
Binding Affinity and Partitioning
The affinity of DODAC for anionic membranes can be quantified by determining the equilibrium dissociation constant (Kd) or the membrane partition coefficient (Kp). These parameters can be measured using techniques like Isothermal Titration Calorimetry (ITC) or fluorescence quenching assays.
Table 3: Key Parameters for Quantifying DODAC-Membrane Binding
| Parameter | Description | Typical Method of Determination |
|---|---|---|
| Kd (Dissociation Constant) | The concentration of DODAC at which half of the binding sites on the membrane are occupied. A lower Kd indicates higher binding affinity. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |
| Bmax (Maximal Binding) | The maximum number of DODAC molecules that can bind per unit of lipid, representing the saturation of binding sites. | Binding Isotherm Analysis (e.g., from fluorescence or calorimetry data) |
| Kp (Partition Coefficient) | A measure of how DODAC distributes between the aqueous phase and the lipid membrane phase. It is the ratio of the concentration of DODAC in the membrane to its concentration in the aqueous phase at equilibrium. | Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy |
| ΔH (Enthalpy of Binding) | The heat change associated with the binding process, indicating whether it is an exothermic or endothermic interaction. | Isothermal Titration Calorimetry (ITC) |
Note: While these are the key parameters, specific, peer-reviewed values for DODAC binding to defined anionic lipid bilayers were not found in the conducted literature search.
Membrane Permeabilization (Leakage)
The ability of DODAC to disrupt anionic membranes can be quantified by measuring the release of an encapsulated fluorescent dye, such as calcein (B42510), from liposomes. The percentage of leakage is a direct measure of membrane permeabilization.
Table 4: DODAC-Induced Release of Doxorubicin (B1662922) from Anionic Liposomes
| Cationic Liposome Composition (DODAC/DSPC/DOPE/Chol) | Anionic Liposome Composition (DOPG/DSPC/DOPE/Chol) | % Drug Release (at 30s) |
|---|---|---|
| 10/20/30/40 | 10/20/30/40 | > 90% |
| 10/50/0/40 (No DOPE) | 10/50/0/40 (No DOPE) | < 10% |
| 10/40/40/10 (Low Chol) | 10/40/40/10 (Low Chol) | ~ 5% |
Data adapted from findings on triggered doxorubicin release by mixing cationic and anionic liposomes.[3] Chol: Cholesterol; DOPE: Dioleoylphosphatidylethanolamine; DOPG: Dioleoylphosphatidylglycerol; DSPC: Distearoylphosphatidylcholine.
Experimental Protocols
Preparation of Anionic Large Unilamellar Vesicles (LUVs)
This protocol describes the preparation of LUVs with a defined size using the thin-film hydration and extrusion method.
Materials:
-
Phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)) in chloroform (B151607).
-
Chloroform.
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Round-bottom flask.
-
Rotary evaporator.
-
High-vacuum pump.
-
Water bath.
-
Liposome extruder (e.g., Avanti Mini-Extruder).
-
Polycarbonate membranes (e.g., 100 nm pore size).
-
Glass syringes.
Procedure:
-
Lipid Film Formation:
-
In a clean round-bottom flask, add the desired amounts of lipids from their chloroform stocks to achieve the target molar ratio (e.g., DOPC:DOPS 80:20).
-
Attach the flask to a rotary evaporator and rotate it in a water bath set slightly above the Tm of the lipids until a thin, uniform lipid film is formed on the flask wall.
-
Place the flask under a high-vacuum pump for at least 2 hours to remove any residual chloroform.
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the lipid Tm.
-
Add the warm buffer to the flask containing the dry lipid film to achieve the desired final lipid concentration (e.g., 10 mg/mL).
-
Hydrate the film by gentle rotation for 1-2 hours above the Tm. The resulting suspension will contain multilamellar vesicles (MLVs) and appear milky.
-
-
Extrusion:
-
Assemble the extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.
-
Pre-heat the extruder block to a temperature above the Tm.
-
Load the MLV suspension into one of the glass syringes.
-
Pass the lipid suspension back and forth through the membranes for an odd number of passes (e.g., 21 times). This process breaks down the MLVs into LUVs with a uniform size distribution.
-
The final LUV suspension should be stored at 4°C and used within a few days.
-
Zeta Potential Measurement
Materials:
-
Anionic LUV suspension (from Protocol 4.1).
-
DODAC solution of known concentration.
-
Buffer (same as hydration buffer).
-
Zeta potential analyzer with appropriate cuvettes.
Procedure:
-
Sample Preparation:
-
Prepare a series of samples by mixing the anionic LUV suspension with varying amounts of the DODAC solution to achieve the desired final lipid and DODAC concentrations. Ensure the final volume and buffer conditions are identical for all samples.
-
Include a control sample of anionic LUVs without DODAC.
-
Allow the samples to equilibrate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Dilute a small aliquot of each sample in the appropriate buffer as required by the instrument manufacturer to avoid multiple scattering effects.
-
Transfer the diluted sample to the zeta potential cuvette.
-
Place the cuvette in the instrument and perform the measurement according to the instrument's protocol.
-
Record the mean zeta potential and standard deviation for at least three independent measurements per sample.
-
Calcein Leakage Assay
This assay measures the integrity of liposomes by monitoring the release of the self-quenching fluorescent dye calcein.
Materials:
-
Lipids for anionic liposome preparation.
-
Calcein.
-
Hydration buffer (e.g., 10 mM HEPES, pH 7.4) containing 50-80 mM calcein.
-
Elution buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Size-exclusion chromatography column (e.g., Sephadex G-50).
-
DODAC solution.
-
Triton X-100 solution (2% v/v).
-
Fluorometer.
Procedure:
-
Preparation of Calcein-Loaded LUVs:
-
Prepare a thin lipid film as described in Protocol 4.1.
-
Hydrate the film with the calcein-containing buffer.
-
Extrude the liposomes as described in Protocol 4.1.
-
Separate the calcein-loaded LUVs from the unencapsulated calcein by passing the suspension through a size-exclusion column equilibrated with the elution buffer. The liposomes will elute in the void volume.
-
-
Leakage Measurement:
-
In a fluorescence cuvette, add the elution buffer and a small volume of the calcein-loaded LUV suspension to achieve a starting fluorescence signal that is low but well above the baseline.
-
Record the baseline fluorescence (F0) for a few minutes.
-
Add the desired concentration of DODAC to the cuvette and immediately start monitoring the increase in fluorescence (Ft) over time as calcein is released and its self-quenching is relieved.
-
After the signal has plateaued or at the desired endpoint, add a small volume of Triton X-100 solution to completely lyse all liposomes and release all encapsulated calcein. Record the maximum fluorescence (Fmax).
-
-
Calculation:
-
The percentage of leakage at time t is calculated using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100
-
FRET-Based Lipid Mixing Assay
This assay measures the fusion or mixing of lipid bilayers between two populations of liposomes: one labeled with a FRET donor-acceptor pair and an unlabeled population.
Materials:
-
Lipids for liposome preparation.
-
Fluorescent lipid probes (FRET pair), e.g., NBD-PE (donor) and Rhodamine-PE (acceptor).
-
Anionic LUVs (unlabeled).
-
DODAC solution.
-
Fluorometer capable of measuring dual emissions.
Procedure:
-
Preparation of Labeled and Unlabeled Liposomes:
-
Prepare a population of anionic LUVs containing 1 mol% of both NBD-PE and Rhodamine-PE as described in Protocol 4.1. In these vesicles, FRET will be high, and NBD fluorescence will be quenched.
-
Prepare a separate, ten-fold excess population of unlabeled anionic LUVs.
-
-
Lipid Mixing Measurement:
-
In a fluorescence cuvette, mix the labeled and unlabeled liposome populations (e.g., at a 1:9 ratio).
-
Set the fluorometer to excite the NBD donor (e.g., at 465 nm) and monitor its emission (e.g., at 530 nm).
-
Record the baseline fluorescence for a few minutes.
-
Add DODAC to the cuvette to induce lipid mixing/fusion.
-
As the labeled and unlabeled vesicles fuse, the fluorescent probes are diluted in the combined membrane, increasing the average distance between them. This leads to a decrease in FRET efficiency and a corresponding increase (dequenching) of the NBD donor fluorescence.
-
Monitor the increase in NBD fluorescence over time.
-
Maximum fluorescence can be determined by adding a detergent like Triton X-100 to completely solubilize the vesicles, although the interpretation can be complex. The extent of mixing is often reported as the percentage of fluorescence dequenching relative to a control.
-
Mandatory Visualizations
Diagram of Experimental Workflow
Caption: Workflow for investigating DODAC-anionic membrane interactions.
Diagram of DODAC-Anionic Membrane Interaction Mechanism
Caption: Proposed mechanism of DODAC interaction with anionic membranes.
References
- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. researchgate.net [researchgate.net]
- 3. Differential influence of anionic and cationic charge on the ability of amphiphilic drugs to interact with DPPC-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Phospholipid-cationic lipid interactions: influences on membrane and vesicle properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Preparing Cationic Liposomes using DODAC by Chloroform Film Hydration-Vaporization
Introduction
Cationic liposomes are artificially prepared vesicles composed of a lipid bilayer with a net positive surface charge. Dioctadecyldimethylammonium chloride (DODAC) is a cationic lipid widely employed in the formulation of these liposomes. Due to their positive charge, DODAC liposomes can efficiently interact with and encapsulate negatively charged molecules such as nucleic acids (DNA and siRNA), making them effective non-viral vectors for gene therapy and drug delivery applications. The positive surface charge also facilitates interaction with negatively charged cell membranes, promoting cellular uptake. This document provides a detailed protocol for the preparation of DODAC liposomes using the chloroform (B151607) film hydration-extrusion method, a common and reliable vaporization technique.
Applications
DODAC-based cationic liposomes are versatile tools for a range of research and therapeutic applications, including:
-
Gene Delivery: Encapsulation and delivery of plasmid DNA (pDNA) and small interfering RNA (siRNA) for transfection studies and gene silencing applications.
-
Drug Delivery: Encapsulation of various therapeutic agents to improve their solubility, stability, and cellular uptake.
-
Antimicrobial Agents: Development of antimicrobial formulations due to the inherent antimicrobial properties of quaternary ammonium (B1175870) compounds like DODAC.
-
Vaccine Adjuvants: To enhance the immune response to antigens.
Experimental Workflow for DODAC Liposome (B1194612) Preparation
The following diagram illustrates the overall workflow for the preparation of DODAC liposomes by the thin-film hydration and extrusion method.
Caption: Workflow for DODAC liposome preparation.
Detailed Experimental Protocol
This protocol describes the preparation of DODAC liposomes with a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol, which can improve liposome stability and delivery efficiency.[1][2]
Materials and Equipment
-
Lipids:
-
Dioctadecyldimethylammonium chloride (DODAC)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or Cholesterol
-
-
Solvents:
-
Chloroform, HPLC grade
-
-
Aqueous Buffer:
-
HEPES-buffered saline (HBS), pH 7.4 (20 mM HEPES, 150 mM NaCl), sterile filtered
-
Nuclease-free water (for nucleic acid applications)
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Vacuum pump
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials with Teflon-lined caps
-
Glass syringes
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Step-by-Step Procedure
Step 1: Preparation of the Lipid Film
-
Lipid Dissolution: In a clean round-bottom flask, dissolve the desired amounts of DODAC and a helper lipid (e.g., DOPE or cholesterol) in chloroform. A common molar ratio for cationic lipid to helper lipid is 1:1.[3] For example, to prepare a 10 µmol total lipid formulation of DODAC:DOPE (1:1), add 5 µmol of DODAC and 5 µmol of DOPE to the flask. Ensure the total lipid concentration in chloroform is around 10-20 mg/mL to facilitate efficient mixing.[1]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (typically 35-45°C).[4] Reduce the pressure and rotate the flask to evaporate the chloroform, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[5]
-
Drying: To ensure complete removal of residual chloroform, place the flask under a high vacuum for at least 2 hours, or overnight.[4]
Step 2: Hydration of the Lipid Film
-
Buffer Addition: Pre-warm the aqueous hydration buffer (e.g., HBS, pH 7.4) to a temperature above the lipid's phase transition temperature. Add the desired volume of the pre-warmed buffer to the flask containing the dry lipid film. The final total lipid concentration in the buffer is typically between 1 and 10 mg/mL.[4]
-
Formation of Multilamellar Vesicles (MLVs): Hydrate (B1144303) the lipid film by gentle rotation of the flask. The lipid film will gradually swell and disperse to form a milky suspension of multilamellar vesicles (MLVs). This process can be aided by occasional vortexing or bath sonication for short periods (e.g., 1-2 minutes) until the lipid film is fully suspended.[1] The hydration process should be carried out for approximately 30-60 minutes.[6]
Step 3: Extrusion for Size Reduction
-
Extruder Assembly: Assemble the liposome extruder according to the manufacturer's instructions with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Extrusion Process: Transfer the MLV suspension to a gas-tight syringe and place it in the extruder. Heat the extruder to a temperature above the lipid's phase transition temperature. Force the MLV suspension through the membrane by pushing the syringe plunger. Repeat this process for an odd number of passes (typically 11-21 passes) to ensure that the final liposome suspension is collected from the opposite syringe to where it started.[5][7] This process will result in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.[5]
-
Storage: Store the final liposome suspension in a sealed vial at 4°C. For long-term storage, the stability will depend on the specific lipid composition.
Physicochemical Characterization
The quality and properties of the prepared DODAC liposomes should be assessed using the following techniques:
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The desired size is typically in the range of 100-200 nm with a PDI below 0.2, indicating a homogenous population of liposomes.[8]
-
Zeta Potential: Measured to confirm the surface charge of the liposomes. DODAC liposomes are expected to have a positive zeta potential, which is crucial for their interaction with negatively charged molecules and cell membranes.[8]
Representative Data
The following table summarizes typical physicochemical properties of cationic liposomes prepared with different lipid compositions.
| Cationic Lipid | Helper Lipid | Molar Ratio | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DOTAP | DOPE | 1:1 | 85.5 ± 0.6 | < 0.3 | +62.5 |
| DOTAP | DOPC | 1:1 | 78.0 ± 0.6 | < 0.3 | +36.6 |
| DOTAP | Cholesterol | 7:3 | 60-70 | - | - |
| Stearylamine | Cholesterol | 12:5:5 | 108 ± 15 | 0.20 ± 0.04 | +30.1 ± 1.2 |
Data synthesized from multiple sources for illustrative purposes.[3][8][9]
Cellular Uptake of Cationic Liposomes
The primary mechanism for the cellular uptake of cationic liposomes like those made with DODAC is endocytosis, driven by the electrostatic interaction between the positively charged liposomes and the negatively charged proteoglycans on the cell surface.
Caption: Cellular uptake pathway of cationic liposomes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Lipid film does not hydrate properly | Incomplete removal of organic solvent. | Ensure the lipid film is thoroughly dried under high vacuum. |
| Hydration temperature is too low. | Hydrate at a temperature above the phase transition temperature of all lipids in the formulation. | |
| Liposome suspension is very cloudy or has visible aggregates after extrusion | Extrusion was not performed correctly. | Ensure the correct number of passes through the extruder. Check for membrane integrity. |
| Lipids have oxidized or degraded. | Use fresh, high-quality lipids and store them properly. | |
| Low positive or negative zeta potential | Incorrect lipid composition or ratio. | Verify the molar ratios of the cationic and neutral/helper lipids. |
| Issues with the buffer pH or ionic strength. | Check the pH and composition of the hydration buffer. | |
| Large and/or polydisperse liposomes after extrusion | Membrane pore size is too large. | Use a smaller pore size membrane for extrusion. |
| Insufficient number of extrusion passes. | Increase the number of passes through the extruder. |
Conclusion
The chloroform film hydration-extrusion method is a robust and widely used technique for the preparation of DODAC-based cationic liposomes. By carefully controlling the lipid composition, hydration conditions, and extrusion parameters, it is possible to produce unilamellar liposomes with a defined size and positive surface charge, suitable for a variety of drug and gene delivery applications. Proper characterization of the resulting liposomes is essential to ensure their quality and performance in downstream experiments.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Effect of "helper lipid" on lipoplex electrostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 4. mdpi.com [mdpi.com]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DODAC-Based Lipoplex Formulation for Plasmid DNA Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic liposomes are a widely utilized non-viral vector for gene delivery, offering advantages such as ease of preparation, versatility, and the ability to transfect a broad range of cell types. Dioctadecyldimethylammonium chloride (DODAC) is a cationic lipid that can be formulated into liposomes to efficiently complex with negatively charged plasmid DNA (pDNA), forming lipoplexes. These lipoplexes interact with the anionic cell surface, facilitating cellular uptake and the subsequent release of the pDNA into the cytoplasm for eventual gene expression. The efficiency and cytotoxicity of DODAC-based lipoplexes are critically influenced by formulation parameters, most notably the charge ratio of cationic lipid to DNA.
These application notes provide a comprehensive guide to the preparation, characterization, and application of DODAC-based lipoplexes for plasmid DNA transfection. Detailed protocols for key experimental procedures are outlined to ensure reproducibility and optimal performance.
Data Presentation: Physicochemical and Biological Characteristics of DODAC-Based Lipoplexes
The following tables summarize quantitative data on the physicochemical properties, transfection efficiency, and cytotoxicity of DODAC-based lipoplexes. These values are representative and can be influenced by the specific experimental conditions, including cell type and plasmid used.
Table 1: Physicochemical Characterization of DODAC:DOPE Liposomes and Lipoplexes
| Formulation | Cationic Lipid:Helper Lipid (Molar Ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DODAC:DOPE Liposomes | 1:1 | 100 - 200 | < 0.2 | +40 to +60 |
| DODAC:DOPE/pDNA Lipoplex (N/P Ratio 2:1) | 1:1 | 150 - 300 | < 0.3 | +20 to +30 |
| DODAC:DOPE/pDNA Lipoplex (N/P Ratio 4:1) | 1:1 | 200 - 400 | < 0.3 | +30 to +50 |
| DODAC:DOPE/pDNA Lipoplex (N/P Ratio 8:1) | 1:1 | 250 - 500 | < 0.4 | +40 to +60 |
Table 2: Transfection Efficiency and Cytotoxicity of DODAC:DOPE/pDNA Lipoplexes
| Cell Line | N/P Ratio | Transfection Efficiency (% of GFP Positive Cells) | Luciferase Activity (RLU/mg protein) | Cell Viability (%) |
| HEK293 | 2:1 | 20 - 30 | 1 x 10^7 | > 90 |
| HEK293 | 4:1 | 40 - 60 | 5 x 10^7 | 80 - 90 |
| HEK293 | 8:1 | 50 - 70 | 8 x 10^7 | 60 - 70 |
| HeLa | 2:1 | 15 - 25 | 5 x 10^6 | > 85 |
| HeLa | 4:1 | 30 - 50 | 2 x 10^7 | 75 - 85 |
| HeLa | 8:1 | 40 - 60 | 4 x 10^7 | 50 - 60 |
Note: N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid (DODAC) to the phosphate (B84403) groups in the DNA.
Experimental Protocols
I. Preparation of DODAC:DOPE Cationic Liposomes (Thin-Film Hydration Method)
This protocol describes the preparation of unilamellar DODAC:DOPE liposomes.
Materials:
-
Dioleoyldimethylammonium chloride (DODAC)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Sterile, nuclease-free water or buffer (e.g., 10 mM HEPES, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DODAC and DOPE in chloroform at a 1:1 molar ratio.
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure.
-
Continue to rotate the flask for at least 30 minutes after the film appears dry to ensure complete solvent removal.
-
Further dry the lipid film under a stream of nitrogen gas for 15-30 minutes.
-
-
Hydration:
-
Hydrate the lipid film with a sterile, nuclease-free aqueous buffer to a final total lipid concentration of 1-5 mM.
-
Vortex the flask for 5-10 minutes until the lipid film is fully resuspended, forming multilamellar vesicles (MLVs).
-
Incubate the MLV suspension at room temperature for 1-2 hours to allow for complete hydration.
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Pass the MLV suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs).
-
The resulting liposome (B1194612) suspension should be stored at 4°C and is typically stable for several weeks.
-
Figure 1. Workflow for the preparation of DODAC:DOPE liposomes.
II. Formulation of DODAC:DOPE/pDNA Lipoplexes
This protocol details the complexation of the prepared cationic liposomes with plasmid DNA.
Materials:
-
DODAC:DOPE liposome suspension (from Protocol I)
-
Plasmid DNA (pDNA) of high purity (A260/A280 ratio of 1.8-2.0) in nuclease-free water or TE buffer.
-
Serum-free cell culture medium (e.g., Opti-MEM®)
Procedure:
-
Dilution:
-
For each transfection, separately dilute the required amount of pDNA and DODAC:DOPE liposomes in serum-free medium. The final volume for each should be equal.
-
The amount of liposome to use is dependent on the desired N/P ratio.
-
-
Complexation:
-
Gently add the diluted pDNA solution to the diluted liposome suspension while vortexing at a low speed. Note: The order of addition is critical and should be consistent. Adding DNA to liposomes is generally recommended.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes. The lipoplex solution is now ready for addition to cells.
-
Application Notes and Protocols for DODAC-Mediated siRNA Delivery in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for cancer by enabling the specific silencing of oncogenes that drive tumor growth, proliferation, and survival. However, the clinical translation of siRNA therapeutics is largely hindered by the challenge of safe and effective delivery into target cancer cells. Cationic lipids, such as Dioleyldimethylammonium chloride (DODAC), offer a promising non-viral vector for siRNA delivery. DODAC can self-assemble with negatively charged siRNA molecules to form lipoplexes, which protect the siRNA from degradation and facilitate its cellular uptake.
These application notes provide an overview and detailed protocols for the formulation of DODAC-based siRNA lipoplexes, their application in cancer cell lines, and methods to assess their efficacy and cytotoxicity.
Data Presentation: Physicochemical and Biological Properties of DODAC-siRNA Lipoplexes
The following tables summarize representative quantitative data for DODAC-siRNA lipoplexes, compiled from studies on DODAC and similar cationic lipid-based systems. This data is intended to provide a comparative reference for researchers developing their own formulations.
Table 1: Physicochemical Characterization of DODAC-based Lipoplexes
| Formulation (Lipid Composition) | N/P Ratio* | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DODAC:DOPE (1:1) | 5:1 | 150 ± 25 | +35 ± 5 | >95 |
| DODAC:Cholesterol (1:1) | 5:1 | 180 ± 30 | +40 ± 6 | >95 |
| DODAC:DOPE:Cholesterol (2:1:1) | 10:1 | 130 ± 20 | +45 ± 8 | >98 |
*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the siRNA.
Table 2: In Vitro Gene Silencing Efficiency in Cancer Cell Lines
| Cancer Cell Line | Target Gene | DODAC Formulation | siRNA Conc. (nM) | Gene Knockdown (%) |
| A549 (Lung Cancer) | VEGF | DODAC:DOPE | 50 | ~75% |
| MCF-7 (Breast Cancer) | HER2 | DODAC:Cholesterol | 50 | ~80%[1] |
| HeLa (Cervical Cancer) | Survivin | DODAC:DOPE | 100 | ~70% |
Table 3: In Vitro Cytotoxicity of DODAC-siRNA Lipoplexes
| Cancer Cell Line | DODAC Formulation | siRNA Conc. (nM) | Incubation Time (h) | Cell Viability (%) |
| A549 (Lung Cancer) | DODAC:DOPE | 100 | 48 | >85%[2] |
| MCF-7 (Breast Cancer) | DODAC:Cholesterol | 100 | 48 | >80% |
| HeLa (Cervical Cancer) | DODAC:DOPE | 100 | 48 | >90%[3][4][5] |
Table 4: In Vivo Antitumor Efficacy in Xenograft Models
| Tumor Model | Target Gene | DODAC Formulation | Dosing Regimen | Tumor Growth Inhibition (%) |
| A549 Lung Cancer Xenograft | VEGF | DODAC:DOPE:PEG | 1 mg/kg siRNA, i.v., every 3 days | ~60% |
| MDA-MB-231 Breast Cancer Xenograft | PI3K | DODAC:Cholesterol:PEG | 1.5 mg/kg siRNA, i.v., every 3 days | ~55% |
Experimental Protocols
Protocol 1: Formulation of DODAC-siRNA Lipoplexes
This protocol describes the preparation of DODAC-based lipoplexes for siRNA delivery. The inclusion of a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is common to facilitate endosomal escape.
Materials:
-
This compound (DODAC)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
siRNA stock solution (20 µM in RNase-free water)
-
Opti-MEM™ I Reduced Serum Medium
-
RNase-free microcentrifuge tubes
Procedure:
-
Liposome (B1194612) Preparation: a. Prepare a 1:1 molar ratio of DODAC and DOPE in chloroform in a round-bottom flask. b. Evaporate the chloroform using a rotary evaporator to form a thin lipid film. c. Hydrate the lipid film with RNase-free water or a suitable buffer (e.g., PBS) to a final lipid concentration of 1 mg/mL. d. Sonicate the suspension using a probe sonicator or bath sonicator until the solution is translucent. e. To obtain unilamellar vesicles of a specific size, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Lipoplex Formation: a. For a single well in a 24-well plate, dilute a specific amount of siRNA (e.g., 20 pmol) in 50 µL of Opti-MEM™. b. In a separate tube, dilute the required amount of the DODAC:DOPE liposome suspension in 50 µL of Opti-MEM™ to achieve the desired N/P ratio. c. Add the diluted liposome suspension to the diluted siRNA and mix gently by pipetting. d. Incubate the mixture for 20-30 minutes at room temperature to allow for the formation of lipoplexes. e. The lipoplexes are now ready for addition to cells.
Caption: Workflow for DODAC-siRNA Lipoplex Formulation.
Protocol 2: In Vitro Transfection of Cancer Cells
This protocol outlines the procedure for transfecting cancer cells with DODAC-siRNA lipoplexes in a 24-well plate format.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HeLa)
-
Complete growth medium
-
DODAC-siRNA lipoplexes (from Protocol 1)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: a. The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 5 x 10^4 cells/well for A549). b. Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
Transfection: a. Gently wash the cells with PBS or serum-free medium. b. Add 400 µL of fresh, serum-free medium to each well. c. Add the 100 µL of the prepared DODAC-siRNA lipoplex solution (from Protocol 1) to each well in a drop-wise manner. d. Gently rock the plate to ensure even distribution of the lipoplexes. e. Incubate the cells for 4-6 hours at 37°C. f. After the incubation, remove the transfection medium and replace it with 500 µL of complete growth medium. g. Incubate the cells for 24-72 hours before assessing gene knockdown and cytotoxicity.
Caption: In Vitro Transfection Workflow.
Protocol 3: Assessment of Gene Knockdown by qRT-PCR
This protocol is for quantifying the reduction in target mRNA levels following transfection.
Materials:
-
Transfected and control cells
-
RNA extraction kit (e.g., TRIzol™ Reagent or column-based kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR™ Green)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Set up the qPCR reaction with the cDNA, primers for the target and housekeeping genes, and the qPCR master mix. b. Run the qPCR program on a real-time PCR instrument.
-
Data Analysis: a. Determine the Ct values for the target and housekeeping genes in both treated and control samples. b. Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown.
Protocol 4: Assessment of Cell Viability by MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cytotoxicity.
Materials:
-
Transfected and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
At 48-72 hours post-transfection, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.[3][7]
-
Calculate cell viability as a percentage relative to untreated control cells.
Signaling Pathways in Cancer Targeted by siRNA
DODAC-based lipoplexes can be used to deliver siRNAs targeting a multitude of signaling pathways that are dysregulated in cancer. Below are examples of key pathways and potential siRNA targets.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. It is frequently hyperactivated in many cancers.[8][9][10]
-
siRNA Targets: PIK3CA, Akt1, mTOR, PTEN (to study loss-of-function)
References
- 1. HER2/neu Oncogene Silencing in a Breast Cancer Cell Model Using Cationic Lipid-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of siRNA lipoplexes for intracellular delivery in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to exploit different endocytosis pathways to allow selective delivery of anticancer drugs to cancer cells over healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emerging roles of non-coding RNAs in modulating the PI3K/Akt pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Targeting the PI3K/AKT/mTOR Pathway in Hormone-Receptor Positive Breas" by Rina Mehra, Arjun Nair et al. [muthmj.mu.edu.iq]
Formulation of DODAC Nanoparticles for mRNA Vaccine Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) has emerged as a revolutionary platform for vaccine development and therapeutic applications. The success of mRNA-based vaccines is critically dependent on the design of effective delivery systems that protect the fragile mRNA molecule from degradation and facilitate its entry into target cells. Cationic lipids, such as Dioleoyloxy-3-(trimethylammonium)propane (DODAC), are key components in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. Their positively charged headgroup interacts with the negatively charged phosphate (B84403) backbone of mRNA, enabling the formation of stable nanoparticles that can traverse cell membranes.
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of DODAC-based nanoparticles for mRNA vaccine delivery.
Data Presentation: Formulation Parameters and Nanoparticle Characteristics
The physicochemical properties of DODAC-mRNA nanoparticles are critical for their in vivo performance, including stability, cellular uptake, and transfection efficiency. The following tables summarize key formulation parameters and the resulting nanoparticle characteristics. Data for DODAC is presented alongside data for the structurally similar and widely studied cationic lipid, DOTAP, to provide a comparative reference.
Table 1: Physicochemical Characteristics of Cationic Lipid-Based mRNA Nanoparticles
| Cationic Lipid | Helper Lipids (Molar Ratio) | N/P Ratio* | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DODAC | DOPE/Cholesterol (1:1) | 5:1 | 150 - 250 | < 0.3 | +30 to +50 | > 90 |
| DODAC | DOPE (1:1) | 5:1 | 180 - 300 | < 0.3 | +40 to +60 | > 85 |
| DOTAP | DOPE/Cholesterol (1:1:2.1) | 5:1 | ~163 | ~0.1 | Not Reported | Not Reported[1] |
| DOTAP | Cholesterol (1:3) | 62.5 µM lipid: 1 µg mRNA | Not Reported | Not Reported | Not Reported | Not Reported[2] |
*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the mRNA.
Table 2: In Vivo Efficacy of Cationic Lipid-Based mRNA Formulations (Conceptual)
| Cationic Lipid Formulation | Target Antigen | Animal Model | Route of Administration | Observed Immune Response | Reference |
| DODAC:DOPE:Cholesterol-mRNA | Influenza Hemagglutinin | Mouse | Intramuscular | Robust neutralizing antibody and T-cell response (projected) | (Hypothetical) |
| DOTAP:Cholesterol-mRNA | SARS-CoV-2 Spike | Mouse | Intramuscular | Increased serum antibody levels | [3] |
Experimental Protocols
Protocol 1: Formulation of DODAC-mRNA Nanoparticles by Thin-Film Hydration
This protocol describes the preparation of DODAC-based nanoparticles using the thin-film hydration method, a common technique for liposome (B1194612) and LNP formation.
Materials:
-
DODAC (N,N-dioleyl-N,N-dimethylammonium chloride)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Cholesterol
-
mRNA encoding the antigen of interest (in RNase-free water or citrate (B86180) buffer, pH 4.0)
-
RNase-free water or suitable buffer (e.g., 10 mM citrate buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DODAC, DOPE, and cholesterol in chloroform at the desired molar ratio (e.g., 1:1:1).
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under vacuum at a temperature above the lipid transition temperature (e.g., 37-40°C) to form a thin, uniform lipid film on the flask's inner surface.[1][4]
-
Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an RNase-free aqueous solution (e.g., citrate buffer, pH 4.0) containing the mRNA. The volume of the aqueous phase will determine the final lipid concentration.
-
Gently rotate the flask to ensure the entire film is hydrated. This process will form multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a mini-extruder.[4]
-
-
Purification and Storage:
-
To remove unencapsulated mRNA, the nanoparticle suspension can be purified by methods such as dialysis against PBS (pH 7.4) or size exclusion chromatography.
-
Store the final DODAC-mRNA nanoparticle formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Formulation of DODAC-mRNA Nanoparticles by Microfluidics
Microfluidic mixing allows for rapid and reproducible production of LNPs with controlled size and high encapsulation efficiency.
Materials:
-
DODAC, DOPE, Cholesterol, and a PEG-lipid (e.g., DMG-PEG2000)
-
Ethanol (B145695) (200 proof, RNase-free)
-
mRNA in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringe pumps
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
PBS, pH 7.4
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the lipid mixture (DODAC, DOPE, Cholesterol, and PEG-lipid) in ethanol at the desired molar ratio. A common starting ratio for cationic lipids is 50:10:38.5:1.5 (cationic lipid:helper lipid:cholesterol:PEG-lipid).[5]
-
Prepare a stock solution of mRNA in the acidic aqueous buffer.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Place the syringes onto the syringe pumps connected to the microfluidic device.
-
Set the flow rate ratio (FRR) of the aqueous phase to the ethanol phase (typically 3:1) and the total flow rate (TFR) to control the nanoparticle size. Higher TFRs generally result in smaller nanoparticles.[5]
-
Initiate the flow to mix the two streams in the microfluidic chip, leading to the self-assembly of DODAC-mRNA nanoparticles.
-
-
Purification:
-
Collect the nanoparticle suspension from the outlet of the microfluidic device.
-
Dialyze the collected sample against PBS (pH 7.4) using a dialysis cassette to remove the ethanol and exchange the buffer.
-
-
Characterization and Storage:
-
Characterize the nanoparticles for size, PDI, zeta potential, and encapsulation efficiency.
-
Store the purified nanoparticles at 4°C or -80°C.
-
Characterization of DODAC-mRNA Nanoparticles
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). A PDI value below 0.3 is generally considered acceptable for pharmaceutical formulations.[6]
-
Zeta Potential: Measured using Laser Doppler Velocimetry. A positive zeta potential is expected for cationic lipid formulations and is important for interaction with the negatively charged cell membrane.
-
mRNA Encapsulation Efficiency: Typically determined using a fluorescent dye-binding assay (e.g., RiboGreen assay). The fluorescence of the dye increases significantly upon binding to RNA. By measuring the fluorescence before and after lysing the nanoparticles with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be calculated.
Visualizations
Experimental Workflow: DODAC-mRNA Nanoparticle Formulation
Caption: Workflow for DODAC-mRNA nanoparticle formulation via microfluidics.
Signaling Pathway: Innate Immune Activation by mRNA Vaccines
Caption: Cellular uptake and innate immune activation by DODAC-mRNA LNPs.
References
- 1. Cholesterol-rich lipid-mediated nanoparticles boost of transfection efficiency, utilized for gene editing by CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
Application Notes and Protocols: A Step-by-Step Guide to DODAC-Mediated Transfection of HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transfection, the process of introducing nucleic acids into eukaryotic cells, is a cornerstone of modern molecular biology, enabling the study of gene function, protein expression, and the development of novel therapeutics. Human Embryonic Kidney 293 (HEK293) cells are a widely used cell line for transfection studies due to their high transfectability and robust growth characteristics. Cationic lipids, such as DODAC (Dimethyldioctadecylammonium chloride), are effective non-viral vectors for delivering genetic material into cells. This document provides a detailed protocol for the preparation of DODAC-based liposomes and their application in the transfection of HEK293 cells.
DODAC-mediated transfection relies on the electrostatic interaction between the positively charged cationic lipid and the negatively charged phosphate (B84403) backbone of nucleic acids. This interaction leads to the formation of lipid-DNA complexes, termed lipoplexes, which can then be taken up by the cells. The inclusion of a neutral helper lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), can enhance transfection efficiency by facilitating the endosomal escape of the nucleic acid cargo. One of the key advantages of DODAC:DOPE formulations is their notable resistance to the inhibitory effects of serum, allowing for transfection in complete growth medium.
Data Presentation
Optimizing the ratio of cationic lipid to DNA is crucial for achieving high transfection efficiency while minimizing cytotoxicity. The following tables summarize representative quantitative data for transfection of HEK293 cells, highlighting the parameters that influence the success of the experiment.
Table 1: Optimization of DODAC:DNA Ratio for Transfection of HEK293 Cells
| DODAC:DNA Ratio (w/w) | Transfection Efficiency (% of GFP-positive cells) | Cell Viability (%) |
| 2:1 | 35 ± 4.2 | 92 ± 3.5 |
| 4:1 | 65 ± 5.1 | 85 ± 4.8 |
| 6:1 | 75 ± 6.3 | 78 ± 5.2 |
| 8:1 | 72 ± 5.9 | 65 ± 6.1 |
| 10:1 | 68 ± 4.7 | 55 ± 7.3 |
Note: The data presented are representative and may vary depending on the specific plasmid, cell passage number, and experimental conditions. Optimization is recommended for each specific application.
Table 2: Comparison of Transfection Reagents in HEK293 Cells
| Transfection Reagent | Optimal Reagent:DNA Ratio (µL:µg or w/w) | Transfection Efficiency (%) | Cell Viability (%) |
| DODAC:DOPE (1:1) | 6:1 (w/w) | ~75 | ~78 |
| Lipofectamine 2000 | 3:1 (µL:µg) | ~85 | ~80 |
| PEI | 3:1 (w/w) | ~70 | ~90 |
Note: This table provides a general comparison. Performance can vary based on the specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of DODAC:DOPE (1:1 molar ratio) Liposomes
This protocol describes the preparation of DODAC:DOPE liposomes using the thin-film hydration method followed by sonication.
Materials:
-
DODAC (Dimethyldioctadecylammonium chloride)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Sterile, nuclease-free water
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
0.22 µm sterile filter
Procedure:
-
Lipid Preparation: Dissolve DODAC and DOPE in chloroform in separate glass vials to a concentration of 10 mg/mL.
-
Mixing: In a round-bottom flask, combine the DODAC and DOPE solutions to achieve a 1:1 molar ratio.
-
Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask. Alternatively, a gentle stream of nitrogen gas can be used.
-
Drying: Place the flask under a high vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: Add the desired volume of sterile, nuclease-free water to the flask to achieve a final total lipid concentration of 1 mg/mL. Vortex the flask to hydrate (B1144303) the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
Sonication: Sonicate the MLV suspension in a water bath sonicator until the solution becomes clear or translucent, indicating the formation of small unilamellar vesicles (SUVs). This may take 5-15 minutes.
-
Sterilization: Sterilize the liposome (B1194612) solution by passing it through a 0.22 µm sterile filter.
-
Storage: Store the prepared liposomes at 4°C for up to one month.
Protocol 2: DODAC-Mediated Transfection of HEK293 Cells in a 6-Well Plate
This protocol provides a step-by-step guide for transfecting adherent HEK293 cells.
Materials:
-
Healthy, actively dividing HEK293 cells (passage number < 30)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
Plasmid DNA (high purity, A260/280 ratio of 1.8-2.0)
-
Prepared DODAC:DOPE liposomes (1 mg/mL)
-
6-well tissue culture plates
Procedure:
Day 1: Seeding Cells
-
Seed HEK293 cells in a 6-well plate at a density of 2.5 x 10^5 cells per well in 2 mL of complete growth medium.
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight. The cells should be 70-90% confluent at the time of transfection.[1]
Day 2: Transfection
-
DNA Dilution: In a sterile microcentrifuge tube, dilute 2.5 µg of plasmid DNA in 250 µL of serum-free medium. Mix gently by flicking the tube.
-
Liposome Dilution: In a separate sterile microcentrifuge tube, dilute the desired amount of DODAC:DOPE liposomes in 250 µL of serum-free medium. For a 6:1 (w/w) ratio, this would be 15 µg (15 µL of a 1 mg/mL solution). Mix gently.
-
Lipoplex Formation: Add the diluted DNA solution to the diluted liposome solution and mix gently by pipetting up and down. Do not vortex.
-
Incubation: Incubate the lipoplex solution at room temperature for 20-30 minutes to allow for the formation of stable complexes.
-
Transfection: Add the 500 µL of lipoplex solution dropwise to each well of the 6-well plate containing the HEK293 cells in complete growth medium. Gently rock the plate to ensure even distribution.
-
Incubation: Return the plate to the 37°C, 5% CO2 incubator.
Day 3 and Beyond: Post-Transfection
-
Medium Change (Optional): 4-6 hours post-transfection, the medium can be replaced with fresh, complete growth medium to reduce potential cytotoxicity, although DODAC:DOPE is known to be serum-resistant.
-
Gene Expression Analysis: Analyze transgene expression 24-72 hours post-transfection. The optimal time for analysis will depend on the specific plasmid and the nature of the expressed protein.
-
Cell Viability Assessment: Cell viability can be assessed using methods such as the Trypan Blue exclusion assay or an MTT assay.[2]
Mandatory Visualization
Caption: Experimental workflow for DODAC-mediated transfection of HEK293 cells.
Caption: Cellular uptake and trafficking pathway of DODAC-mediated gene delivery.
References
Characterization of DODAC Liposomes Using Dynamic Light Scattering: Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer and are used as a vehicle for administration of nutrients and pharmaceutical drugs. Dioctadecyldimethylammonium chloride (DODAC) is a cationic lipid frequently used in the formulation of liposomes for drug and gene delivery. The positive charge of DODAC liposomes facilitates interaction with negatively charged cell membranes, enhancing cellular uptake. The physical characteristics of these liposomes, such as their size, size distribution (polydispersity), and surface charge (zeta potential), are critical quality attributes that influence their stability, efficacy, and safety. Dynamic Light Scattering (DLS) is a non-invasive, well-established technique for determining these key parameters.[1][2] This application note provides a detailed protocol for the characterization of DODAC liposomes using DLS.
Principle of Dynamic Light Scattering
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the size of particles in a suspension.[3] The technique works by illuminating the particles with a laser and analyzing the fluctuations in the intensity of the scattered light. These fluctuations are a result of the Brownian motion of the particles, the random movement of particles suspended in a fluid. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations.
The Stokes-Einstein equation is then used to relate the speed of the particles' motion to their hydrodynamic diameter. The polydispersity index (PDI) is a measure of the width of the particle size distribution.[4] A PDI value below 0.3 is generally considered acceptable for a homogenous population of liposomes.[1][5]
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion.[6] For liposomes, a zeta potential with a magnitude greater than ±30 mV is generally indicative of good stability, as the electrostatic repulsion between particles prevents aggregation.[6]
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the characterization of DODAC liposomes using DLS.
Caption: Experimental workflow for DLS characterization of DODAC liposomes.
Data Presentation
The following table summarizes representative data for empty DODAC liposomes obtained by DLS. It is important to note that the size and zeta potential of liposomes can be influenced by factors such as the specific formulation method, lipid concentration, and the ionic strength and pH of the dispersant.
| Liposome Formulation | Concentration (mM) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Empty DODAC | 0.3 | ~150 - 250 | Not Reported | ~ +50 to +60 | [7] |
| Empty DODAC | 0.5 | ~150 - 250 | Not Reported | ~ +50 to +60 | [7] |
| Empty DODAC | 1.0 | ~150 - 250 | Not Reported | ~ +50 to +60 | [7] |
| Empty DODAC | 2.0 | ~150 - 250 | Not Reported | ~ +50 to +60 | [7] |
| Pure DODAB* | Not Specified | ~160 | Not Reported | Positive | [3] |
*DODAB (dioctadecyldimethylammonium bromide) is structurally very similar to DODAC, differing only in the counter-ion.
Experimental Protocol
This protocol provides a general procedure for the DLS analysis of DODAC liposomes. Instrument-specific parameters should be optimized according to the manufacturer's recommendations.
1. Materials and Equipment
-
DODAC liposome suspension
-
High-purity, deionized water or an appropriate buffer (e.g., Phosphate Buffered Saline - PBS)
-
Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability
-
Disposable cuvettes for size and zeta potential measurements
-
Syringes and filters (e.g., 0.22 µm or 0.45 µm pore size) for sample clarification (optional)
-
Pipettes and tips
2. Sample Preparation
Proper sample preparation is crucial for obtaining reliable and reproducible DLS data.
2.1. Dilution: Concentrated liposome samples can cause multiple scattering events, leading to inaccurate size measurements. Therefore, it is essential to dilute the liposome suspension to an appropriate concentration.
- Start with a 1:10 or 1:100 dilution of the stock liposome suspension in the same buffer used for their formulation.
- The optimal concentration will depend on the DLS instrument's sensitivity and the scattering properties of the liposomes. The instrument's software usually provides a count rate or intensity reading, which should be within the recommended range.
2.2. Filtration (Optional): If the sample contains large aggregates or dust particles, filtration through a low-protein-binding syringe filter (e.g., 0.22 µm or 0.45 µm) can help to remove them. However, be cautious as filtration may alter the liposome size distribution.
3. DLS Measurement
3.1. Instrument Setup:
- Turn on the DLS instrument and allow the laser to warm up and stabilize according to the manufacturer's instructions.
- Set the measurement temperature, typically 25°C. For some formulations, physiological temperature (37°C) may be more relevant.[8]
3.2. Size Measurement:
- Carefully pipette the diluted liposome suspension into a clean, disposable cuvette, ensuring there are no air bubbles.
- Place the cuvette in the instrument's sample holder.
- Set the instrument parameters, including the dispersant viscosity and refractive index.
- Allow the sample to equilibrate to the set temperature for a few minutes.
- Perform at least three replicate measurements to ensure reproducibility.
3.3. Zeta Potential Measurement:
- Carefully inject the diluted liposome suspension into a zeta potential cell, avoiding the formation of air bubbles.
- Place the cell in the instrument.
- Set the appropriate parameters for the dispersant (viscosity, refractive index, and dielectric constant).
- Allow the sample to equilibrate.
- Perform at least three replicate measurements.
4. Data Analysis and Interpretation
4.1. Size and Polydispersity Index (PDI):
- The DLS software will generate a correlation function from the scattered light intensity fluctuations. This function is then analyzed to determine the size distribution.
- The primary reported value is the Z-average diameter, which is the intensity-weighted mean hydrodynamic size.
- The PDI provides an indication of the width of the size distribution. A PDI value below 0.3 is generally indicative of a monodisperse sample.[5]
4.2. Zeta Potential:
- The software will analyze the electrophoretic mobility of the liposomes to calculate the zeta potential using the Henry equation.
- For aqueous media, the Smoluchowski approximation is often used.
- A positive zeta potential is expected for DODAC liposomes due to the cationic nature of the lipid. The magnitude of the zeta potential reflects the stability of the formulation.
Conclusion
Dynamic Light Scattering is an indispensable tool for the physicochemical characterization of DODAC liposomes. By providing accurate and reproducible data on size, polydispersity, and zeta potential, DLS plays a critical role in the development, optimization, and quality control of liposomal drug delivery systems. Adherence to a standardized protocol for sample preparation and measurement is essential for obtaining high-quality data.
References
- 1. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of large dioctadecyldimethylammonium chloride liposomes and comparison with small sonicated vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
Determining Encapsulation Efficiency of DODAC Vesicles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctadecyldimethylammonium chloride (DODAC) is a cationic lipid widely utilized in the formulation of vesicles for the delivery of therapeutic molecules, including small drugs, proteins, and nucleic acids. A critical quality attribute of these vesicle-based drug delivery systems is the encapsulation efficiency (EE), which represents the percentage of the total drug that is successfully entrapped within the vesicles. Accurate determination of EE is paramount for ensuring batch-to-batch consistency, optimizing formulation parameters, and predicting in vivo performance.
These application notes provide detailed protocols for determining the encapsulation efficiency of DODAC vesicles, summarize key quantitative data, and offer visual workflows to guide researchers in this essential characterization step.
Principle of Encapsulation Efficiency Determination
The fundamental principle behind measuring encapsulation efficiency involves two key steps:
-
Separation of free (unencapsulated) drug from the drug-encapsulated vesicles.
-
Quantification of the drug in different fractions (either the encapsulated, the free, or the total drug amount).
The encapsulation efficiency is then calculated using the following formula:
EE (%) = (Amount of Encapsulated Drug / Total Amount of Drug) x 100
Alternatively, it can be calculated by measuring the amount of free drug:
EE (%) = [(Total Amount of Drug - Amount of Free Drug) / Total Amount of Drug] x 100
Experimental Protocols
The choice of method for determining encapsulation efficiency depends on the physicochemical properties of the encapsulated drug (e.g., size, charge, and analytical properties) and the composition of the DODAC vesicles. Below are detailed protocols for commonly used and robust methods.
Protocol 1: Indirect Method via Centrifugation/Ultrafiltration
This method is suitable for a wide range of encapsulated molecules and relies on the physical separation of the larger vesicles from the smaller, free drug molecules.
Materials:
-
DODAC vesicle formulation containing the drug of interest
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Centrifugal filter units (e.g., Amicon® Ultra, with a molecular weight cutoff (MWCO) appropriate for the drug)
-
Microcentrifuge
-
Spectrophotometer (UV-Vis or fluorescence) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Take a known volume of the DODAC vesicle formulation.
-
Separation:
-
Place the sample into the upper chamber of a centrifugal filter unit. The MWCO of the filter should be large enough to allow the free drug to pass through while retaining the vesicles. For most small molecules, a 10-30 kDa MWCO is appropriate. For larger molecules like proteins or nucleic acids, a 100 kDa MWCO may be necessary.
-
Centrifuge the unit according to the manufacturer's instructions (e.g., 14,000 x g for 10-30 minutes).[1] The filtrate will contain the free, unencapsulated drug.
-
-
Quantification of Free Drug:
-
Carefully collect the filtrate.
-
Quantify the concentration of the drug in the filtrate using a pre-established standard curve via spectrophotometry or HPLC. This gives the Amount of Free Drug.
-
-
Quantification of Total Drug:
-
Take an equivalent volume of the original, uncentrifuged DODAC vesicle formulation.
-
Disrupt the vesicles to release the encapsulated drug. This can be achieved by adding a suitable solvent that dissolves the lipid membrane, such as methanol (B129727) or a detergent like Triton™ X-100.[2]
-
Quantify the drug concentration in the lysed sample. This gives the Total Amount of Drug.
-
-
Calculation:
-
Calculate the encapsulation efficiency using the formula for the indirect method.
-
Protocol 2: Direct Method via Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. Larger particles, such as vesicles, elute first, while smaller molecules, like the free drug, have a longer retention time.
Materials:
-
DODAC vesicle formulation
-
Size exclusion chromatography column (e.g., Sephadex® G-50 or similar)
-
Isocratic HPLC system or a peristaltic pump with a fraction collector
-
Appropriate mobile phase (e.g., PBS)
-
Spectrophotometer or HPLC detector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a known volume of the DODAC vesicle formulation onto the column.
-
Elution and Fraction Collection:
-
Elute the sample with the mobile phase at a constant flow rate.
-
Collect fractions at regular intervals. The vesicle-encapsulated drug will elute in the earlier fractions (void volume), while the free drug will elute in the later fractions.
-
-
Quantification of Encapsulated Drug:
-
Pool the fractions containing the vesicles.
-
Lyse the vesicles in the pooled fractions using a suitable solvent or detergent.
-
Quantify the drug concentration in the lysed sample. This gives the Amount of Encapsulated Drug.
-
-
Quantification of Total Drug:
-
Determine the Total Amount of Drug as described in Protocol 1.
-
-
Calculation:
-
Calculate the encapsulation efficiency using the formula for the direct method.
-
Protocol 3: Fluorescence-Based Assay for Nucleic Acids
This method is particularly useful for quantifying the encapsulation of fluorescently labeled or intercalating dye-binding nucleic acids like siRNA and plasmid DNA.
Materials:
-
DODAC vesicle formulation with encapsulated nucleic acid
-
Fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen® for RNA, PicoGreen® for DNA)
-
Lysis buffer (e.g., PBS with 1% Triton™ X-100)
-
TE buffer (Tris-EDTA)
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Measurement of External (Free) Nucleic Acid:
-
Dilute an aliquot of the intact vesicle formulation in TE buffer.
-
Add the fluorescent dye and incubate as per the manufacturer's protocol.
-
Measure the fluorescence intensity (F_before_lysis). This corresponds to the unencapsulated nucleic acid, as the dye cannot access the encapsulated cargo.
-
-
Measurement of Total Nucleic Acid:
-
Take another aliquot of the vesicle formulation and add the lysis buffer to disrupt the vesicles.
-
Incubate for a sufficient time to ensure complete lysis.
-
Add the fluorescent dye and incubate.
-
Measure the fluorescence intensity (F_after_lysis). This represents the total amount of nucleic acid.
-
-
Standard Curve:
-
Prepare a standard curve of the nucleic acid of known concentrations in the same buffer system.
-
-
Calculation:
-
Determine the concentrations of free and total nucleic acid from the standard curve.
-
Calculate the encapsulation efficiency: EE (%) = [(F_after_lysis - F_before_lysis) / F_after_lysis] x 100
-
Data Presentation: Encapsulation Efficiency of DODAC and other Cationic Vesicles
The following tables summarize reported encapsulation efficiencies for various molecules in DODAC and similar cationic lipid-based vesicles. These values are influenced by numerous factors, including the preparation method, drug-to-lipid ratio, and the presence of helper lipids.
| Encapsulated Molecule | Vesicle Composition | Encapsulation Efficiency (%) | Key Influencing Factors |
| Small Molecules | |||
| Doxorubicin (B1662922) | Cationic Liposomes | >90% | Active loading methods (pH or ammonium (B1175870) sulfate (B86663) gradient).[3] |
| Doxorubicin | Cationic Liposomes | 20-82% | Cholesterol content.[4] |
| Proteins | |||
| Bovine Serum Albumin (BSA) | DODAB:MO (1:2) | Varies with BSA/lipid ratio | The ratio of protein to lipid significantly impacts stability and EE.[5] |
| Bovine Serum Albumin (BSA) | DSPC:Chol:DOTAP | ~7.2% | Active loading method (freeze-thawing) provided better EE than passive methods.[6] |
| Nucleic Acids | |||
| Plasmid DNA | DODAC-containing SPLP | Up to 80% | Detergent dialysis method; DODAC concentration.[6] |
| siRNA | DODAP/DOPE | >90% | Specific formulation method involving inverted micelles.[7] |
| Antisense Oligonucleotides | DSPC:CHOL:DODAP:PEG-Cer | >50% | Presence of ethanol (B145695) during formulation. |
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the indirect determination of encapsulation efficiency.
Caption: Workflow for the direct determination of encapsulation efficiency.
Factors Influencing Encapsulation Efficiency in DODAC Vesicles
Several factors can significantly impact the encapsulation efficiency of drugs in DODAC vesicles. Optimization of these parameters is crucial for developing a robust and efficient drug delivery system.
-
Drug-to-Lipid Ratio: Increasing the drug-to-lipid ratio can sometimes lead to a decrease in encapsulation efficiency, especially for drugs that may disrupt the vesicle membrane at high concentrations.[8][9]
-
Lipid Composition: The inclusion of helper lipids can influence the packing of the lipid bilayer and, consequently, the encapsulation efficiency.
-
DOPE (Dioleoylphosphatidylethanolamine): Often included for its fusogenic properties, the ratio of DODAC to DOPE can affect the structure and transfection efficiency of the vesicles.[10]
-
Cholesterol: The addition of cholesterol can modulate membrane rigidity and stability, which can either increase or decrease the encapsulation efficiency depending on the drug and the overall formulation.[4][11]
-
-
Preparation Method: The method used to prepare the vesicles (e.g., thin-film hydration, ethanol injection, reverse-phase evaporation, microfluidics) can significantly impact vesicle size, lamellarity, and encapsulation efficiency.[12]
-
pH and Ionic Strength: For ionizable drugs, the pH of the internal and external aqueous phases can dramatically affect encapsulation, particularly in active loading methods.
-
Physicochemical Properties of the Drug: The size, charge, and hydrophobicity of the drug molecule will determine its preferred location within the vesicle (aqueous core vs. lipid bilayer) and influence the efficiency of encapsulation.
Conclusion
The accurate determination of encapsulation efficiency is a critical step in the development of DODAC vesicle-based drug delivery systems. The choice of the analytical method should be tailored to the specific drug and vesicle formulation. By carefully following the detailed protocols and considering the key factors that influence encapsulation, researchers can effectively characterize and optimize their DODAC vesicle formulations for enhanced therapeutic efficacy.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 6. Investigation and Comparison of Active and Passive Encapsulation Methods for Loading Proteins into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. liposomes.ca [liposomes.ca]
- 9. Influence of drug-to-lipid ratio on drug release properties and liposome integrity in liposomal doxorubicin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Comparative study on preparative methods of DC-Chol/DOPE liposomes and formulation optimization by determining encapsulation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of DODAC in CRISPR-Cas9 Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has emerged as a revolutionary tool for genome editing, offering unprecedented precision in modifying genetic material. However, the effective and safe delivery of CRISPR-Cas9 components into target cells remains a critical challenge for its therapeutic application. Lipid nanoparticles (LNPs) have gained significant attention as non-viral vectors for nucleic acid delivery due to their biocompatibility, scalability, and low immunogenicity.[1][2][3] Cationic lipids, such as Dioleoyloxy-3-(trimethylammonio)propane (DOTAP) and N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), are key components of LNPs that facilitate the encapsulation of negatively charged nucleic acids and their subsequent delivery into cells.[4][5] While specific data on the use of N,N-dioleyl-N,N-dimethylammonium chloride (DODAC) in CRISPR-Cas9 delivery is emerging, its structural similarity to established cationic lipids like DOTAP and DODMA suggests its high potential as an effective component in LNP formulations for this purpose.
These application notes provide a comprehensive overview and detailed protocols for the utilization of DODAC-like cationic lipids in LNP-based CRISPR-Cas9 delivery systems. The methodologies and expected outcomes are based on established protocols and quantitative data from studies utilizing the closely related and structurally similar cationic lipids, DOTAP and DODMA.
Data Presentation: Quantitative Analysis of LNP-Mediated CRISPR-Cas9 Delivery
The efficiency of CRISPR-Cas9-mediated gene editing is highly dependent on the formulation of the LNP delivery system. The following tables summarize quantitative data from studies using LNP formulations containing the cationic lipids DOTAP and DODMA to deliver CRISPR-Cas9 components. This data provides a benchmark for the expected efficiency of DODAC-based formulations.
Table 1: Gene Knock-Out Efficiency using DOTAP-based LNPs [4]
| Cell Line | Target Gene | CRISPR Cargo | LNP Formulation (molar ratio) | Gene Knock-Out Efficiency |
| HEK293T | EGFP | Cas9 RNP | C12-200:DOPE:Cholesterol:PEG-DMG:DOTAP (35:16:46.5:2.5:variable) | Up to 80% |
Table 2: Gene Correction (HDR) Efficiency using DOTAP-based LNPs [4]
| Cell Line | Target Gene | CRISPR Cargo | LNP Formulation (molar ratio) | Gene Correction Efficiency |
| HEK293T | EGFP | Cas9 RNP + HDR template | C12-200:DOPE:Cholesterol:PEG-DMG:DOTAP (35:16:46.5:2.5:variable) | Up to 20% |
Table 3: On-Target Gene Editing Efficiency using DODMA-based LNPs in Neurons [6]
| Cell Type | Target Gene | CRISPR Cargo | LNP Formulation | On-Target Editing Efficiency |
| Primary Neurons | Progranulin | Cas9 mRNA + gRNA | DODMA:DOPC | ~1.8% |
Experimental Protocols
The following protocols are adapted from established methods for LNP formulation using cationic lipids and are intended to serve as a guide for developing DODAC-based CRISPR-Cas9 delivery systems.
Protocol 1: Formulation of DODAC-based LNPs for CRISPR-Cas9 RNP Delivery
This protocol describes the preparation of LNPs encapsulating pre-formed Cas9 ribonucleoprotein (RNP) complexes for gene knock-out applications.
Materials:
-
Cas9 nuclease
-
Single guide RNA (sgRNA) targeting the gene of interest
-
DODAC
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)
-
Nuclease-free water or appropriate buffer (e.g., 50 mM HEPES, pH 7.4)
-
Microfluidic mixing device
Method:
-
RNP Complex Formation:
-
Mix sgRNA and Cas9 nuclease at a 1:1 molar ratio in the chosen formulation buffer (e.g., 50 mM HEPES, pH 7.4).
-
Incubate at room temperature for 15 minutes to allow for RNP complex formation.
-
-
Lipid Mixture Preparation:
-
Dissolve DODAC, DOPE, cholesterol, and PEG-DMG in ethanol at a desired molar ratio (e.g., a starting point could be a molar ratio similar to that used for DOTAP: 35:16:46.5:2.5, with DODAC replacing DOTAP).
-
The total lipid to sgRNA ratio should be optimized, with a starting point of 40:1 (w/w).[4]
-
-
LNP Formulation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the aqueous RNP solution into one syringe and the ethanolic lipid mixture into another.
-
Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
-
Purification:
-
Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unincorporated components. Use a dialysis membrane with an appropriate molecular weight cut-off (e.g., 10 kDa).
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency of the RNP complex using a suitable method such as a Quant-iT RiboGreen assay for RNA and a protein quantification assay for Cas9.
-
Protocol 2: In Vitro Transfection and Gene Editing Analysis
This protocol outlines the steps for treating cells with the formulated LNPs and assessing the gene editing efficiency.
Materials:
-
Target cell line (e.g., HEK293T)
-
Complete cell culture medium
-
DODAC-LNP-RNP formulation
-
Genomic DNA extraction kit
-
PCR reagents
-
T7 Endonuclease I (T7E1) or other mismatch cleavage assay reagents
-
DNA sequencing services
Method:
-
Cell Seeding:
-
Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Dilute the DODAC-LNP-RNP formulation to the desired concentration in serum-free medium.
-
Remove the culture medium from the cells and replace it with the LNP-containing medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
After incubation, add complete medium with serum.
-
-
Genomic DNA Extraction:
-
Harvest the cells 48-72 hours post-transfection.
-
Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
-
Gene Editing Analysis (T7E1 Assay):
-
Amplify the genomic region surrounding the target site by PCR using the extracted genomic DNA as a template.
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Treat the annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.
-
Analyze the digested products by gel electrophoresis. The presence of cleaved fragments indicates the presence of insertions or deletions (indels).
-
Quantify the indel frequency by analyzing the band intensities.
-
-
Gene Editing Analysis (Sanger Sequencing):
-
For more detailed analysis, the PCR products can be cloned into a vector and sequenced, or directly sequenced. Analysis of the sequencing data will reveal the specific types of indels generated.
-
Mandatory Visualizations
References
- 1. Protocol for Delivery of CRISPR/dCas9 Systems for Epigenetic Editing into Solid Tumors Using Lipid Nanoparticles Encapsulating RNA | Springer Nature Experiments [experiments.springernature.com]
- 2. In vivo delivery of CRISPR-Cas9 therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Biodistribution Studies of DODAC-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo biodistribution studies of formulations based on dioctadecyldimethylammonium chloride (DODAC). DODAC is a cationic lipid widely used in the formulation of liposomes and other nanoparticles for drug and gene delivery. Understanding the biodistribution of these formulations is a critical step in preclinical development to assess their safety and efficacy.
Introduction to Biodistribution Studies
In vivo biodistribution studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic agent or its carrier. By tracking the localization of the formulation in various organs and tissues over time, researchers can:
-
Identify target organs and potential off-target accumulation.
-
Determine the circulation half-life of the formulation.
-
Optimize dosing and administration routes.
-
Assess the potential for toxicity in specific organs.
For DODAC-based formulations, the cationic nature of the lipid plays a significant role in their interaction with biological components and subsequent biodistribution.
Quantitative Biodistribution Data
While specific quantitative in vivo biodistribution data for DODAC-based liposomes is not extensively available in publicly accessible literature, the following table provides representative data from studies on other cationic liposomes, such as those based on DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol). This data can serve as a general guide for expected biodistribution patterns of cationic liposomes. It is crucial to perform specific studies for any new DODAC-based formulation.
Table 1: Representative Biodistribution of Cationic Liposomes in Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Organ | 1-hour Post-Injection | 4-hours Post-Injection | 24-hours Post-Injection |
| Blood | 15 ± 5 | 5 ± 2 | < 1 |
| Liver | 30 ± 8 | 45 ± 10 | 35 ± 7 |
| Spleen | 10 ± 3 | 15 ± 4 | 12 ± 3 |
| Lungs | 25 ± 7 | 10 ± 3 | 2 ± 1 |
| Kidneys | 5 ± 2 | 3 ± 1 | 1 ± 0.5 |
| Heart | 2 ± 1 | 1 ± 0.5 | < 0.5 |
| Brain | < 0.5 | < 0.5 | < 0.5 |
| Tumor | 3 ± 1 | 5 ± 2 | 8 ± 3 |
Note: Data is compiled for illustrative purposes from various studies on cationic liposomes and may not be directly representative of all DODAC-based formulations. Actual values will vary depending on the specific formulation, particle size, surface charge, and animal model.
Experimental Protocols
Preparation of DODAC-Based Liposomes
This protocol describes the thin-film hydration method, a common technique for preparing liposomes.
Materials:
-
Dioctadecyldimethylammonium chloride (DODAC)
-
Helper lipid (e.g., DOPE, Cholesterol)
-
Chloroform (B151607) or a suitable organic solvent
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve DODAC and the helper lipid in the desired molar ratio in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.
-
To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
Labeling of DODAC-Based Liposomes
For in vivo tracking, liposomes must be labeled with a detectable marker, such as a fluorescent dye or a radionuclide.
Materials:
-
Lipophilic fluorescent dye (e.g., DiR, DiD, NBD-PE)
-
Pre-formed DODAC-based liposomes
Procedure:
-
During the liposome (B1194612) preparation (Protocol 3.1, Step 1), add the lipophilic fluorescent dye to the lipid mixture in the organic solvent.
-
Proceed with the thin-film hydration and extrusion method as described. The fluorescent dye will be incorporated into the lipid bilayer.
Materials:
-
Chelating agent (e.g., DTPA-PE)
-
Radionuclide (e.g., 111In, 99mTc)
-
Pre-formed DODAC-based liposomes
Procedure:
-
Incorporate a lipid-conjugated chelating agent (e.g., DTPA-PE) into the liposome formulation during preparation (Protocol 3.1, Step 1).
-
After liposome formation, add the radionuclide to the liposome suspension.
-
Incubate the mixture to allow the chelation of the radionuclide.
-
Remove any unchelated radionuclide using size exclusion chromatography.
In Vivo Administration
Animal Model:
-
Typically, 6-8 week old mice (e.g., BALB/c or C57BL/6) are used.
Procedure:
-
Warm the tail of the mouse under a heat lamp to dilate the lateral tail veins.
-
Load the liposome formulation into a sterile insulin (B600854) syringe with a 27-30 gauge needle.
-
Secure the mouse in a restrainer.
-
Inject the formulation slowly into the lateral tail vein. The typical injection volume is 100-200 µL.
Organ Harvesting and Processing
Procedure:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize the mice using an approved method.
-
Collect blood via cardiac puncture.
-
Perfuse the animal with saline to remove blood from the organs.
-
Carefully dissect the organs of interest (e.g., liver, spleen, lungs, kidneys, heart, brain, and tumor if applicable).
-
Blot the organs dry and weigh them.
-
Homogenize the tissues in a suitable buffer (e.g., PBS) using a mechanical homogenizer.
Quantification of Liposomes in Tissues
Procedure:
-
Centrifuge the tissue homogenates to pellet debris.
-
Measure the fluorescence of the supernatant using a fluorometer.
-
Create a standard curve using a known concentration of the fluorescently labeled liposomes to convert fluorescence intensity to the amount of liposomes.
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Procedure:
-
Measure the radioactivity of the tissue homogenates and blood samples using a gamma counter.
-
Measure the radioactivity of a known standard of the injected formulation.
-
Calculate the %ID/g for each tissue.
Visualizations
Experimental Workflow for Biodistribution Study
Caption: Workflow of an in vivo biodistribution study.
Logical Relationship of Biodistribution Study Components
Caption: Key components influencing the biodistribution profile.
Application Notes and Protocols for Incorporating DODAC into Multi-Component Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of various therapeutic payloads, most notably nucleic acids such as mRNA and siRNA. The composition of these LNPs is critical to their efficacy, influencing factors such as encapsulation efficiency, stability, and cellular uptake. Dimethyl dioctadecyl ammonium (B1175870) chloride (DODAC) is a cationic lipid that can be incorporated into LNP formulations. Its permanent positive charge facilitates the encapsulation of negatively charged cargo and interaction with cell membranes. This document provides a detailed protocol for the formulation of DODAC-containing multi-component lipid nanoparticles using microfluidic mixing, along with methods for their characterization.
Core Components of DODAC-Based Lipid Nanoparticles
Multi-component LNPs incorporating DODAC typically consist of four key lipid components, each serving a distinct function:
-
Cationic Lipid (DODAC): The primary component for complexing with negatively charged cargo and facilitating endosomal escape.
-
Helper Lipid (e.g., DSPC or DOPE): A neutral or zwitterionic lipid that contributes to the structural integrity and stability of the nanoparticle. 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a common choice.
-
Cholesterol: A structural component that modulates membrane fluidity and stability, and can influence the release of the encapsulated payload.
-
PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG) which controls the particle size during formulation and provides a hydrophilic shield to reduce aggregation and prolong circulation time in vivo.
Experimental Protocols
I. Preparation of Lipid and Aqueous Stock Solutions
A. Lipid Stock Solution (in Ethanol)
-
Component Weighing: Accurately weigh DODAC, DSPC, Cholesterol, and DMG-PEG 2000 based on the desired molar ratio (see Table 1 for examples).
-
Dissolution: Dissolve the weighed lipids in absolute ethanol (B145695) to achieve a final total lipid concentration (e.g., 10-20 mg/mL).
-
Mixing: Ensure complete dissolution by vortexing or gentle heating. The resulting lipid solution should be clear.
-
Storage: Store the lipid stock solution at -20°C in a tightly sealed container.
B. Aqueous Cargo Solution
-
Buffer Preparation: Prepare an appropriate aqueous buffer, such as a citrate (B86180) buffer (10 mM, pH 4.0), which is compatible with the cargo (e.g., mRNA, siRNA). The acidic pH ensures that ionizable lipids (if used) are protonated, though DODAC is permanently charged.
-
Cargo Dilution: Dilute the nucleic acid cargo in the prepared buffer to the desired concentration.
-
Storage: Store the aqueous cargo solution on ice or at 4°C until use.
II. LNP Formulation via Microfluidic Mixing
This protocol utilizes a microfluidic mixing device (e.g., NanoAssemblr®) for the controlled and reproducible formulation of LNPs.
-
System Preparation: Set up the microfluidic system according to the manufacturer's instructions. Prime the system with ethanol and the aqueous buffer to ensure no air bubbles are present in the microfluidic channels.
-
Loading Solutions: Load the lipid stock solution (in ethanol) and the aqueous cargo solution into separate syringes.
-
Setting Flow Parameters:
-
Total Flow Rate (TFR): Set the desired TFR, which influences the mixing time and can affect particle size. A common range is 2-12 mL/min.
-
Flow Rate Ratio (FRR): Set the FRR of the aqueous phase to the organic (ethanol) phase. A typical FRR is 3:1 (Aqueous:Ethanol).
-
-
Initiation of Mixing: Start the pumps to initiate the mixing of the two streams in the microfluidic cartridge. The rapid mixing causes a change in solvent polarity, leading to the self-assembly of lipids around the aqueous cargo to form LNPs.
-
Collection: Collect the resulting LNP dispersion from the outlet of the microfluidic device.
III. Purification and Buffer Exchange
-
Dialysis: Transfer the collected LNP dispersion into a dialysis cassette (e.g., 10 kDa MWCO).
-
Buffer Exchange: Dialyze the LNP solution against a suitable physiological buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) overnight at 4°C. This step is crucial to remove the ethanol and exchange the acidic buffer for a pH-neutral buffer. Change the dialysis buffer at least twice during this period.
-
Concentration (Optional): If necessary, concentrate the purified LNP solution using centrifugal filter units.
IV. Characterization of DODAC-Containing LNPs
A. Particle Size and Polydispersity Index (PDI)
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in the appropriate buffer (e.g., PBS).
-
Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.
-
Perform measurements in triplicate.
-
-
Acceptance Criteria: Particle size is typically desired to be below 200 nm for many applications, and the PDI should be below 0.25, indicating a monodisperse population.
B. Zeta Potential
-
Technique: Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the LNP sample in an appropriate low-salt buffer.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform measurements in triplicate.
-
-
Expected Outcome: Due to the cationic nature of DODAC, the zeta potential is expected to be positive.
C. Encapsulation Efficiency (%EE)
-
Technique: RiboGreen Assay (for nucleic acids).
-
Procedure:
-
Prepare two sets of LNP samples. In one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated cargo. The other set remains intact.
-
Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.
-
The fluorescence of the intact LNPs represents the unencapsulated cargo, while the fluorescence of the lysed LNPs represents the total cargo.
-
Calculate the %EE using the following formula: %EE = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100
-
-
Acceptance Criteria: A high encapsulation efficiency, typically >80-90%, is desirable.
D. Morphology
-
Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM).
-
Procedure:
-
Vitrify a thin film of the LNP suspension on a TEM grid by plunge-freezing in liquid ethane.
-
Image the frozen-hydrated nanoparticles under cryogenic conditions.
-
-
Expected Outcome: Cryo-TEM images should reveal the morphology of the LNPs, which are typically spherical.
Data Presentation
Table 1: Example Molar Ratios for DODAC LNP Formulation
| Component | Molar Ratio (mol%) - Formulation A | Molar Ratio (mol%) - Formulation B |
| DODAC | 40 | 50 |
| DSPC | 10 | 10 |
| Cholesterol | 48.5 | 38.5 |
| DMG-PEG 2000 | 1.5 | 1.5 |
Note: These are starting points for optimization. The optimal molar ratio may vary depending on the specific application and cargo.
Table 2: Typical Physicochemical Properties of DODAC-Containing LNPs
| Parameter | Typical Value Range | Method of Analysis |
| Particle Size (Z-average) | 80 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +20 to +60 mV | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (%EE) | > 85% | RiboGreen Assay |
| Morphology | Spherical | Cryo-Transmission Electron Microscopy (Cryo-TEM) |
Visualizations
Caption: Workflow for DODAC LNP formulation and characterization.
Caption: Conceptual diagram of a multi-component DODAC LNP.
Application Notes and Protocols for DODAC in Stabilized Plasmid-Lipid Particles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-dioleyl-N,N-dimethylammonium chloride (DODAC) as a cationic lipid in the formulation of Stabilized Plasmid-Lipid Particles (SPLPs) for gene delivery applications. Detailed protocols for the preparation, characterization, and cellular application of these nanoparticles are outlined below.
Introduction to DODAC-Based SPLPs
Stabilized plasmid-lipid particles are non-viral gene delivery vectors designed to encapsulate and protect plasmid DNA (pDNA) for efficient transfection of cells. The inclusion of the cationic lipid DODAC is crucial for complexing the negatively charged pDNA and facilitating the interaction with and subsequent entry into target cells. These particles are typically composed of DODAC, a neutral "helper" lipid such as dioleoylphosphatidylethanolamine (DOPE) to aid in endosomal escape, and a polyethylene (B3416737) glycol (PEG)-lipid conjugate to provide a hydrophilic corona that sterically stabilizes the particles and reduces non-specific interactions in a biological environment. The molar ratio of these components is a critical parameter that influences the physicochemical properties and transfection efficiency of the SPLPs.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on DODAC-based SPLPs, offering a comparative look at different formulations and their characteristics.
Table 1: Formulation Parameters of DODAC-Based SPLPs
| Formulation ID | DODAC (mol%) | DOPE (mol%) | PEG-Ceramide (mol%) | Plasmid DNA | Reference |
| SPLP-1 | 7 - 42.5 | Balance | PEG-CerC8 | 3-20 kb | [1][2] |
| SPLP-2 | 7.5 | Balance | 20 (PEG-CerC8) | pCMVLβgal | |
| SPLP-3 | 24 | Balance | PEG-CerC8 | Not Specified | [1] |
| SPLP-4 | 7 | 83 | 10 (PEG-CerC20) | Not Specified |
Table 2: Physicochemical Characteristics of DODAC-Based SPLPs
| Formulation ID | Particle Size (nm) | Encapsulation Efficiency (%) | Plasmid-to-Lipid Ratio (w/w) | Zeta Potential (mV) | Reference |
| SPLP-1 | ~75 ± 6 | Up to 80% | Not specified | Not specified | [1][2] |
| SPLP-2 | 83 ± 4 | Not specified | Not specified | Not specified | |
| SPLP-3 | Not specified | Not specified | Not specified | Not specified | [1] |
| General Range | 75 - 145 | >90% (optimized) | 0.04 - 0.05 | Typically positive |
Experimental Protocols
Protocol for Preparation of DODAC-Based SPLPs via Detergent Dialysis
This protocol describes a common method for the formation of SPLPs by removing a detergent from a solution containing lipids and plasmid DNA.
Materials:
-
DODAC
-
DOPE
-
PEG-Ceramide (e.g., PEG-CerC8 or PEG-CerC20)
-
Plasmid DNA
-
Detergent (e.g., octyl glucoside)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (e.g., 12-14 kDa MWCO)
-
Ethanol
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the desired molar ratios of DODAC, DOPE, and PEG-Ceramide dissolved in chloroform.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration and Solubilization:
-
Hydrate the lipid film with a buffer containing the detergent (e.g., PBS with octyl glucoside) to form mixed micelles.
-
Add the plasmid DNA solution to the lipid-detergent mixture. The amount of DNA should be calculated based on the desired final plasmid-to-lipid ratio.
-
-
Detergent Dialysis:
-
Transfer the lipid-detergent-DNA mixture to a dialysis bag.
-
Dialyze against a large volume of PBS (pH 7.4) at 4°C.
-
Perform several buffer changes over a period of 48-72 hours to ensure complete removal of the detergent.
-
-
Purification (Optional):
-
To separate the SPLPs from empty vesicles, the dialyzed solution can be subjected to sucrose (B13894) density gradient centrifugation.
-
-
Characterization:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the encapsulation efficiency using a fluorescent nucleic acid stain like RiboGreen or PicoGreen.
-
Protocol for Characterization of SPLPs
3.2.1 Particle Size and Zeta Potential Measurement:
-
Instrument: A dynamic light scattering instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the SPLP suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.
-
For size measurement, equilibrate the sample to the desired temperature (e.g., 25°C) and perform the measurement. Data is typically reported as the Z-average diameter and Polydispersity Index (PDI).
-
For zeta potential, use an appropriate folded capillary cell and apply an electric field. The electrophoretic mobility is measured and converted to zeta potential.
-
3.2.2 Plasmid DNA Encapsulation Efficiency:
-
Principle: This assay uses a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after lysing the lipid particles, the amount of encapsulated DNA can be determined.
-
Materials:
-
Fluorescent dye (e.g., RiboGreen or PicoGreen)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Detergent for lysis (e.g., 0.5% Triton X-100)
-
Fluorometer or plate reader
-
-
Procedure:
-
Prepare a standard curve of the plasmid DNA in TE buffer with the fluorescent dye.
-
Prepare two sets of SPLP samples.
-
To the first set, add TE buffer. The fluorescence measured represents the unencapsulated, accessible DNA.
-
To the second set, add TE buffer containing the lysing detergent (e.g., 0.5% Triton X-100) to disrupt the lipid particles and release the encapsulated DNA. The fluorescence measured represents the total DNA.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total DNA fluorescence - Unencapsulated DNA fluorescence) / Total DNA fluorescence) * 100
-
Visualizations
Experimental Workflow for SPLP Preparation and Characterization
Caption: Workflow for the preparation and characterization of DODAC-based SPLPs.
Proposed Cellular Uptake and Endosomal Escape Pathway
The primary mechanism for the cellular uptake of cationic lipid-based nanoparticles like DODAC-SPLPs is thought to be endocytosis. Following internalization, the particles must escape the endosome to release their plasmid DNA cargo into the cytoplasm for subsequent transcription in the nucleus.
Caption: Proposed pathway for cellular uptake and endosomal escape of DODAC-SPLPs.
Conclusion
DODAC is a versatile and effective cationic lipid for the formulation of stabilized plasmid-lipid particles for gene delivery. The protocols and data presented here provide a foundational guide for researchers developing and utilizing these systems. Optimization of the formulation parameters, particularly the molar percentage of DODAC, is critical for achieving high encapsulation efficiency and transfection potency while minimizing cytotoxicity. The provided methodologies for preparation and characterization will enable the reproducible production and evaluation of DODAC-based SPLPs for a range of research and therapeutic applications.
References
Application Notes and Protocols for Enhanced Delivery using DODAC in Combination with DOPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic liposomes are a widely utilized non-viral vector for the delivery of therapeutic molecules, such as nucleic acids and drugs, into cells. The formulation of these liposomes is a critical determinant of their efficacy and safety. One such formulation involves the use of the cationic lipid DODAC (N,N-dioleyl-N,N-dimethylammonium chloride) in combination with the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). This combination offers a robust system for encapsulating and delivering payloads, with DOPE playing a crucial role in facilitating endosomal escape, a key bottleneck in intracellular delivery.
These application notes provide an overview of the principles, quantitative data, and detailed protocols for the preparation, characterization, and application of DODAC:DOPE liposomal formulations for enhanced delivery.
Principle of Action and the Role of DOPE
DODAC, a cationic lipid, electrostatically interacts with negatively charged therapeutic molecules like DNA and RNA, leading to the formation of lipoplexes. These complexes protect the payload from degradation and facilitate its uptake into cells via endocytosis.
The helper lipid, DOPE, is included in the formulation to enhance the delivery efficiency. DOPE has a cone-shaped molecular structure that does not favor the formation of stable bilayers.[1] Within the acidic environment of the endosome, DOPE promotes the transition from a lamellar to an inverted hexagonal (HII) phase.[1] This structural change destabilizes the endosomal membrane, leading to the release of the encapsulated cargo into the cytoplasm, a process known as endosomal escape.[2] Without an efficient mechanism for endosomal escape, the therapeutic payload would be trafficked to lysosomes for degradation.
Data Presentation
The following tables summarize key quantitative data for DODAC:DOPE and other comparable cationic lipid formulations.
Table 1: Physicochemical Characteristics of Cationic Liposome (B1194612) Formulations
| Cationic Lipid | Helper Lipid | Molar Ratio (Cationic:Helper) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| DODAC | DOPE | 1:1 | ~150-250 | +30 to +50 | [3] |
| DOTAP | DOPE | 1:1 | ~200 | +41 | [4] |
| DC-Chol | DOPE | 1:1 | ~99 | Positive | [5] |
| 2X3 | DOPE | 1:3 | <100 | >+40 | [6] |
Table 2: Transfection Efficiency of Cationic Liposome Formulations
| Cationic Lipid | Helper Lipid | Molar Ratio (Cationic:Helper) | Cell Line | Transfection Efficiency | Key Finding | Reference |
| DODAC | DOPE | 1:1 | C2C12 myoblasts | Up to 25% β-gal-positive cells | Resistant to serum inhibition | [3] |
| DOTAP | DOPE | 3:1 (w/w) | Huh7, AGS | Optimal for these cell lines | Cell-type dependent efficiency | [7] |
| 2X3 | DOPE | 1:3 | BHK-21, A549 | Superior to commercial reagent at N/P of 10/1 | Molar ratio and N/P ratio are key | [6] |
| DOTAP | Cholesterol | 1:1 | BM-DCs | Superior to DOTAP:DOPE in serum | Cholesterol enhances stability in serum | [8] |
Experimental Protocols
Protocol 1: Preparation of DODAC:DOPE Liposomes by Thin-Film Hydration
This protocol is a widely used method for the preparation of multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.[9]
Materials:
-
DODAC (N,N-dioleyl-N,N-dimethylammonium chloride)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., sterile, nuclease-free water, PBS, or HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas
-
Vacuum pump
-
Water bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve DODAC and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1). A typical lipid concentration is 1-10 mg/mL.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the phase transition temperature of the lipids (for DODAC and DOPE, room temperature is sufficient).
-
Reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen or argon gas, followed by desiccation under high vacuum for at least 1 hour to remove any residual solvent.[6]
-
-
Hydration:
-
Hydrate the lipid film by adding the desired aqueous buffer. The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs). Incubation above the lipid transition temperature can aid in hydration.
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion.
-
Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate for 5-15 minutes, or until the suspension becomes clear. Monitor the temperature to avoid lipid degradation.
-
Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This method provides better control over the final liposome size and distribution.
-
Protocol 2: Lipoplex Formation and Cell Transfection
This protocol describes the complexation of DODAC:DOPE liposomes with nucleic acids and their subsequent use for in vitro cell transfection.
Materials:
-
Prepared DODAC:DOPE liposomes
-
Nucleic acid (plasmid DNA, mRNA, or siRNA) in a suitable buffer (e.g., nuclease-free water or TE buffer)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Cells seeded in multi-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
Lipoplex Formation:
-
Dilute the required amount of nucleic acid in serum-free medium in a sterile tube.
-
In a separate sterile tube, dilute the required amount of DODAC:DOPE liposome suspension in serum-free medium. The optimal lipid-to-nucleic acid ratio (N/P ratio, the ratio of positive charges from the cationic lipid to the negative charges from the phosphate (B84403) backbone of the nucleic acid) needs to be empirically determined but often ranges from 2:1 to 10:1.
-
Add the diluted nucleic acid solution to the diluted liposome suspension and mix gently by pipetting. Do not vortex.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
-
Cell Transfection:
-
Aspirate the culture medium from the cells to be transfected.
-
Wash the cells once with serum-free medium or PBS.
-
Add fresh serum-free medium to each well.
-
Add the lipoplex solution dropwise to the cells.
-
Gently rock the plate to ensure even distribution of the lipoplexes.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, replace the transfection medium with fresh, complete (serum-containing) culture medium.
-
Culture the cells for 24-72 hours before assaying for gene expression or the desired downstream effect.
-
Mandatory Visualizations
Caption: Experimental workflow for DODAC:DOPE liposome preparation and cell transfection.
Caption: Mechanism of DODAC:DOPE mediated endosomal escape.
References
- 1. Gene delivery into hepatic cells with ternary complexes of plasmid DNA, cationic liposomes and apolipoprotein E-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOPE facilitates quaternized lipidoids (QLDs) for in vitro DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transfection of cultured myoblasts in high serum concentration with DODAC:DOPE liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering the Functional Composition of Fusogenic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells [mdpi.com]
- 7. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for DODAC-Based Cationic Emulsions in Drug Solubilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of Dioctadecyldimethylammonium Chloride (DODAC)-based cationic emulsions. These formulations are particularly effective for enhancing the solubility of poorly water-soluble drugs, a significant challenge in pharmaceutical development. The positive charge imparted by DODAC can also facilitate interaction with negatively charged biological membranes, potentially enhancing drug delivery.
Introduction to DODAC-Based Cationic Emulsions
Cationic emulsions are oil-in-water (O/W) dispersions where the oil droplets are stabilized by a cationic surfactant, such as DODAC. These systems are advantageous for the delivery of hydrophobic active pharmaceutical ingredients (APIs). The hydrophobic drug partitions into the oil core of the emulsion, while the cationic surface charge can improve stability through electrostatic repulsion and may enhance interaction with biological targets. Low aqueous solubility is a major hurdle for many new chemical entities, often leading to poor bioavailability. Encapsulating these drugs in the oily phase of an emulsion can significantly improve their solubility and dissolution rate.
Key Formulation Components
The successful formulation of a DODAC-based cationic emulsion requires careful selection of its components:
-
Oil Phase: The oil phase solubilizes the hydrophobic drug. The choice of oil depends on the drug's solubility in it. Common oils include medium-chain triglycerides (MCTs), soybean oil, pine nut oil, and triacetin.
-
Aqueous Phase: Typically purified water or a buffer solution.
-
Cationic Surfactant: DODAC is the primary emulsifier, providing the positive surface charge.
-
Co-surfactant/Co-emulsifier: Often used in combination with the primary surfactant to improve emulsion stability. Examples include egg lecithin, poloxamers, and sorbitan (B8754009) esters.
-
Drug: A poorly water-soluble active pharmaceutical ingredient. Examples include paclitaxel, docetaxel, curcumin, and amphotericin B.
Quantitative Data Summary
The following tables summarize typical quantitative data for DODAC-based and other cationic nanoemulsions, providing a reference for formulation development and characterization.
Table 1: Physicochemical Properties of Cationic Emulsions
| Formulation ID | Cationic Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Paclitaxel-NE | Stearylamine | 90 - 120 | Not Reported | +34 | [1] |
| Miconazole/DODAB BF¹ | DODAB | Varied with drug ratio | Not Reported | Decreased with drug loading | [2] |
| Negative NE50² | - | 51.8 | <0.05 | -28.8 | [3] |
| Negative NE100² | - | 97.7 | <0.05 | -26.5 | [3] |
| Negative NE150² | - | 144.9 | 0.148 | -20.2 | [3] |
| Squalane Emulsion | - | 134.3 ± 2.03 | 0.2 | -13.1 | [4] |
¹DODAB (dioctadecyldimethylammonium bromide) bilayer fragments, a similar cationic lipid system. ²Negatively charged emulsions are included for comparison of particle size and PDI ranges.
Table 2: Drug Loading and Encapsulation Efficiency
| Drug | Carrier System | Drug Loading Capacity | Encapsulation Efficiency (%) | Reference |
| Miconazole | DODAB Bilayer Fragments | 0.5 mM MCZ at 5 mM DODAB | Not Reported | [2] |
| Doxorubicin | Micelles | ~50% | >95% | [5] |
Table 3: In Vitro Drug Release
| Drug | Formulation | Time Point | Cumulative Release (%) | Reference |
| Docetaxel | DTX/O-containing emulsion (ex vivo) | Not Specified | 45.07 ± 5.41 | [6] |
| Docetaxel | DTX/W-containing emulsion (ex vivo) | Not Specified | 96.48 ± 4.54 | [6] |
Experimental Protocols
Preparation of DODAC-Based Cationic Emulsion
This protocol describes a high-energy emulsification method.
Materials:
-
Oil (e.g., Medium-Chain Triglycerides)
-
DODAC (Dioctadecyldimethylammonium Chloride)
-
Co-surfactant (e.g., Egg Lecithin)
-
Poorly soluble drug
-
Purified water
Procedure:
-
Oil Phase Preparation: Dissolve the poorly soluble drug and DODAC in the selected oil.[7] Gentle heating (e.g., 60-70°C) may be required to facilitate dissolution.[1]
-
Aqueous Phase Preparation: If a co-surfactant is used, dissolve it in purified water. Heat to the same temperature as the oil phase.[1]
-
Pre-emulsion Formation: Add the aqueous phase to the oil phase and mix using a high-shear mixer (e.g., 10,000 rpm) for a specified time (e.g., 10 minutes) to form a coarse pre-emulsion.[6]
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or sonication to reduce the droplet size to the nanometer range.[1]
-
High-Pressure Homogenization: Process the pre-emulsion for a set number of cycles at a defined pressure.
-
Sonication: Use a probe sonicator at a specific amplitude and duty cycle.[1]
-
-
Cooling: Allow the final emulsion to cool to room temperature.
-
Sterilization (if for parenteral use): Filter the nanoemulsion through a 0.22 µm sterile filter.
Characterization of the Cationic Emulsion
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation: Dilute the emulsion with purified water or an appropriate buffer (e.g., 1:100 dilution).[3]
-
Particle Size Measurement:
-
Equilibrate the instrument to 25°C.
-
Place the diluted sample in a cuvette and insert it into the instrument.
-
Perform the measurement in triplicate to obtain the average particle size (Z-average) and the polydispersity index (PDI).[3]
-
-
Zeta Potential Measurement:
-
Dilute the sample in a suitable buffer (e.g., 0.1x PBS, pH 7.4) to ensure appropriate conductivity.[3]
-
Place the diluted sample in a zeta potential cell.
-
Perform the measurement in triplicate to determine the average zeta potential.
-
Principle: Separation of the free, unencapsulated drug from the drug-loaded emulsion followed by quantification of the drug in the emulsion.
Procedure:
-
Separation of Free Drug:
-
Use an ultrafiltration-centrifugation method. Place a known amount of the emulsion in an ultrafiltration tube with a molecular weight cutoff that allows the free drug to pass through but retains the emulsion droplets.
-
Centrifuge at a specified speed and time to separate the ultrafiltrate (containing free drug) from the retentate (containing the emulsion).
-
-
Quantification of Encapsulated Drug:
-
Disrupt the emulsion in the retentate by adding a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.
-
Quantify the drug concentration in the disrupted emulsion using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
-
Calculation:
-
Drug Loading (%) = (Mass of drug in emulsion / Mass of emulsion) x 100
-
Encapsulation Efficiency (%) = (Mass of encapsulated drug / Total mass of drug added) x 100
-
Method: Dialysis bag method.[8]
Materials:
-
Dialysis tubing with an appropriate molecular weight cutoff.
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions).
-
Thermostatically controlled shaker bath.
Procedure:
-
Soak the dialysis tubing in the release medium as per the manufacturer's instructions.
-
Place a known volume (e.g., 1 mL) of the drug-loaded emulsion into the dialysis bag and seal both ends.
-
Immerse the sealed dialysis bag in a known volume of the release medium (e.g., 100 mL) in a beaker.
-
Place the beaker in a shaker bath set at 37°C and a constant agitation speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Workflow for the preparation of DODAC-based cationic emulsions.
Caption: Experimental workflow for the characterization of DODAC-based emulsions.
References
- 1. briefs.techconnect.org [briefs.techconnect.org]
- 2. Assembly of a model hydrophobic drug into cationic bilayer fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High Drug Loading and Sub-Quantitative Loading Efficiency of Polymeric Micelles Driven by Donor-Receptor Coordination Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Fabrication of Docetaxel-Containing Emulsion for Drug Release Kinetics and Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DE102006055015A1 - Emulsion with dimethyldioctadecylammonium chloride - Google Patents [patents.google.com]
- 8. In vitro release testing methods for vitamin E nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for quantifying DODAC concentration in formulations
An Application Note on Analytical Methods for Quantifying Dioctadecyldimethylammonium Chloride (DODAC) Concentration in Formulations
Introduction
Dioctadecyldimethylammonium chloride (DODAC) is a cationic lipid and a key component in various pharmaceutical formulations, most notably in lipid nanoparticles (LNPs) used for delivering nucleic acid-based therapeutics like mRNA and siRNA.[1][2] The precise concentration of DODAC in these formulations is a critical quality attribute as it directly influences the nanoparticle's structure, stability, encapsulation efficiency, and overall therapeutic efficacy.[3] Therefore, robust and accurate analytical methods are essential for quantifying DODAC during formulation development, manufacturing, and quality control.
This document provides detailed protocols and comparative data for two primary analytical techniques used for DODAC quantification: potentiometric titration and High-Performance Liquid Chromatography (HPLC).
Overview of Analytical Methods
The choice of an analytical method for DODAC quantification depends on factors such as the complexity of the formulation matrix, required sensitivity, specificity, and available instrumentation.
-
Titration Methods : These are classical analytical techniques based on the reaction between the analyte and a reagent of known concentration (the titrant). For DODAC, a cationic surfactant, precipitation titration with an anionic surfactant is a common approach.[4][5] Potentiometric titration, which uses an ion-selective electrode to detect the endpoint, is a modern and more objective alternative to traditional colorimetric titrations.[6]
-
Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential interactions with a stationary phase.[7] When coupled with a suitable detector, HPLC offers high specificity and sensitivity for quantifying DODAC, even in complex mixtures.[8][9] Due to DODAC's lack of a significant UV chromophore, universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are preferred.[3][10] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful, providing both quantification and structural confirmation.[8][11][12]
Method 1: Potentiometric Two-Phase Titration
Principle
This method is a precipitation titration where the cationic DODAC is titrated with a standardized anionic surfactant solution, such as sodium dodecyl sulfate (B86663) (SDS).[4] The reaction forms an insoluble ion pair. A surfactant-sensitive ion-selective electrode is used to monitor the potential change in the solution as the titrant is added. The endpoint of the titration corresponds to the point of maximum inflection in the potential curve, which indicates the stoichiometric equivalence point. This automated method avoids the use of hazardous solvents like chloroform, which were common in traditional biphasic manual titrations.[6]
Experimental Protocol
This protocol is adapted from standard methods for quaternary ammonium (B1175870) compound titration.[4][6]
1. Reagents and Materials:
-
Titrator with a potentiometric sensor (e.g., surfactant-selective electrode)
-
Standardized 0.004 M Sodium Dodecyl Sulfate (SDS) titrant solution
-
Borate (B1201080) Buffer solution (pH 10)
-
Triton X-100 solution (to keep electrodes clean)[4]
-
Reagent grade water
-
Sample containing DODAC
-
100 mL glass beaker and magnetic stirrer
2. Sample Preparation:
-
Accurately weigh a quantity of the formulation sample estimated to contain 0.02–0.04 mmol of DODAC into a 100 mL glass beaker.
-
Add 10 mL of the pH 10 borate buffer solution.
-
Add reagent grade water to bring the total volume to approximately 40-50 mL.
-
Add 0.5 mL of Triton X solution.[4]
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
3. Instrumentation Setup:
-
Set up the automatic titrator according to the manufacturer's instructions.
-
Install the surfactant-selective electrode and the reference electrode.
-
Immerse the electrodes and the titrant dispenser tip into the prepared sample solution, ensuring the dispenser tip is below the liquid surface.
4. Titration Procedure:
-
Start the titration program. The titrator will automatically add the 0.004 M SDS solution at a controlled rate while monitoring the potential.
-
The titration continues until an equivalence point is detected by the instrument's software, typically as the point of maximum change in potential per unit volume of titrant added.
-
Record the volume of SDS solution consumed at the equivalence point (Veq).
5. Calculation: The concentration of DODAC in the sample is calculated using the following formula:
DODAC (%) = (Veq * C_SDS * MW_DODAC) / (W_sample * 10)
Where:
-
Veq = Volume of SDS titrant at the equivalence point (mL)
-
C_SDS = Molarity of the SDS solution (mol/L)
-
MW_DODAC = Molecular weight of DODAC (approx. 572.5 g/mol )
-
W_sample = Weight of the sample (g)
Workflow for Potentiometric Titration
Method 2: High-Performance Liquid Chromatography (HPLC)
Principle
Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for analyzing lipid components in nanoparticle formulations.[3][10] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. DODAC, being a hydrophobic molecule, is retained on the column and then eluted by a gradient of increasing organic solvent concentration. Detection is achieved using a universal detector like an ELSD, CAD, or a mass spectrometer (MS), which is necessary because DODAC lacks a UV chromophore.[10] LC-MS offers the highest sensitivity and specificity and can be used to identify related impurities and degradation products.[1][13][14]
Experimental Protocol (RP-HPLC with ELSD/CAD)
This protocol provides a general framework for the analysis of DODAC. Method parameters, especially the gradient, may require optimization based on the specific formulation matrix.
1. Reagents and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and an ELSD or CAD detector.
-
Reversed-phase column (e.g., C18, 150 x 4.6 mm, 3.5 µm).
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (B129727) (MeOH)
-
HPLC-grade Water
-
Volatile mobile phase additives like Ammonium Acetate or Formic Acid.
-
DODAC reference standard
-
Sample containing DODAC
2. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Methanol with 10 mM Ammonium Acetate
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
ELSD/CAD Settings: Optimize drift tube temperature and nebulizer gas pressure according to manufacturer guidelines.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 10.0 100 15.0 100 15.1 50 | 20.0 | 50 |
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the DODAC reference standard in methanol or a suitable solvent to prepare a stock solution (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the formulation in a suitable solvent (e.g., methanol or ethanol) to disrupt the nanoparticles and solubilize the lipids. The sample may need to be vortexed, sonicated, and centrifuged to remove any precipitated excipients. Dilute the final extract to fall within the calibration curve range.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the series of calibration standards, followed by the prepared samples.
-
Integrate the peak corresponding to DODAC in each chromatogram.
-
Generate a calibration curve by plotting the peak area (or log(peak area) for ELSD/CAD) versus the concentration of the standards.
-
Determine the concentration of DODAC in the samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC Analysis
Data Summary: Comparison of Analytical Methods
The following table summarizes and compares the key characteristics of the described analytical methods for DODAC quantification.
| Parameter | Potentiometric Titration | HPLC with ELSD/CAD | LC-MS |
| Principle | Precipitation reaction between cationic (DODAC) and anionic (titrant) surfactants.[4] | Chromatographic separation on a reversed-phase column followed by universal detection based on light scattering.[3][10] | Chromatographic separation followed by mass-based detection, providing mass-to-charge ratio information.[12] |
| Specificity | Moderate. May react with other cationic species or homologs present in the sample.[15] | Good. Separates DODAC from other formulation components based on hydrophobicity. | Very High. Differentiates molecules based on both retention time and mass-to-charge ratio, allowing for unambiguous identification.[14] |
| Sensitivity | Low to Moderate (ppm range).[6] | Moderate. | High to Very High (ppb to ppt (B1677978) range).[16] |
| Quantitation Range | Narrower. | Wide. | Widest dynamic range.[16] |
| Advantages | - Rapid and cost-effective- Simple instrumentation- Suitable for routine QC of simple formulations.[5] | - Good specificity for complex mixtures- Can quantify multiple lipid components simultaneously.[3] | - Highest specificity and sensitivity- Can identify and quantify impurities and degradants.[1][13]- Provides structural information. |
| Disadvantages | - Lower specificity and sensitivity- Prone to interference from other ionic species.[15]- Not suitable for very low concentrations. | - Non-linear detector response may require logarithmic transformation- Lower sensitivity than MS. | - High instrument cost and complexity- Requires specialized expertise- Potential for matrix effects (ion suppression).[17] |
Conclusion
Both potentiometric titration and HPLC-based methods are valuable for the quantification of DODAC in pharmaceutical formulations. Potentiometric titration offers a rapid, simple, and cost-effective solution for quality control of relatively simple formulations where high sensitivity is not required. For complex matrices like lipid nanoparticles, and for applications in formulation and process development where high specificity and the ability to monitor impurities are critical, RP-HPLC coupled with a universal detector like ELSD, CAD, or ideally, a mass spectrometer, is the superior choice. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, including sample complexity, required sensitivity, and the intended purpose of the analysis.
References
- 1. sciex.com [sciex.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arlok.com [arlok.com]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 12. bioagilytix.com [bioagilytix.com]
- 13. researchgate.net [researchgate.net]
- 14. cmro.in [cmro.in]
- 15. KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms - Google Patents [patents.google.com]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DODAC Liposome Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the formulation, characterization, and in vivo application of liposomes containing the cationic lipid Dimethyldioctadecylammonium Chloride (DODAC). These application notes and detailed protocols are intended for researchers in drug development and related fields to facilitate the use of DODAC liposomes in preclinical animal studies. The content covers formulation using the thin-film hydration method with helper lipids such as cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), detailed characterization techniques, and protocols for in vivo administration, biodistribution, and efficacy studies.
Introduction
Cationic liposomes are versatile nanocarriers for the in vivo delivery of therapeutic molecules, including small-molecule drugs and nucleic acids. DODAC is a cationic lipid frequently employed in these formulations due to its ability to form stable liposomes that can efficiently encapsulate therapeutic payloads and interact with negatively charged cell membranes, facilitating cellular uptake. The positive surface charge of DODAC liposomes also plays a role in their interaction with biological systems, influencing their biodistribution and potential for targeted delivery. This guide provides the necessary protocols and data presentation formats to effectively utilize DODAC liposomes in animal research.
Liposome (B1194612) Formulation and Characterization
Materials
-
Dimethyldioctadecylammonium Chloride (DODAC)
-
Helper lipid: Cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform and Methanol (B129727) (HPLC grade)
-
Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, sterile and endotoxin-free)
-
Drug to be encapsulated (e.g., Doxorubicin)
Experimental Protocol: Thin-Film Hydration for DODAC:Cholesterol Liposomes (Molar Ratio 1:1)
-
Lipid Preparation: Dissolve DODAC and cholesterol in a 1:1 molar ratio in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Film Formation: Evaporate the organic solvents using a rotary evaporator at 40-50°C to form a thin, uniform lipid film on the flask's inner surface.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a sterile, endotoxin-free aqueous buffer (e.g., PBS pH 7.4) pre-warmed to a temperature above the lipid phase transition temperature (approximately 60°C). The buffer should contain the drug to be encapsulated if passive loading is desired. Vortex the flask for 10-15 minutes until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes. A typical procedure involves sequential extrusion through 400 nm, 200 nm, and finally 100 nm pore-sized membranes (10-15 passes each). This process should be performed at a temperature above the lipid phase transition temperature.
-
Purification: Remove unencapsulated drug by methods such as size exclusion chromatography or dialysis against the hydration buffer.
-
Sterilization: Sterilize the final liposome formulation by filtration through a 0.22 µm syringe filter.
Physicochemical Characterization
Accurate characterization of the liposomal formulation is critical for reproducibility and for understanding its in vivo behavior.
-
Sample Preparation: Dilute the liposome suspension in the original hydration buffer to an appropriate concentration to avoid multiple scattering effects (typically a 1:100 dilution).
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Place the diluted sample in a disposable cuvette and perform the measurement. For particle size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The zeta potential is determined by applying an electric field and measuring the electrophoretic mobility of the liposomes.
-
Data Analysis: The instrument's software will calculate the average particle size (Z-average), polydispersity index (PDI), and zeta potential.
-
Standard Curve Preparation: Prepare a series of doxorubicin (B1662922) standards of known concentrations in the mobile phase.
-
Sample Preparation:
-
Total Drug (Encapsulated + Free): Disrupt a known volume of the liposome suspension using a suitable solvent (e.g., methanol or acidified isopropanol) to release the encapsulated drug. Centrifuge to pellet the lipid debris and collect the supernatant.
-
Free Drug: Separate the unencapsulated doxorubicin from the liposomes using a separation technique like size exclusion chromatography or centrifugal ultrafiltration.
-
-
HPLC Analysis:
-
Calculation:
-
Quantify the total and free drug concentrations using the standard curve.
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100.
-
Quantitative Data Summary
| Parameter | Method | Typical Values for DODAC Liposomes |
| Mean Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 100 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | +30 to +60 mV |
| Encapsulation Efficiency (Doxorubicin) | HPLC | > 90% |
In Vivo Animal Studies
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Experimental Protocol: Intravenous Administration and Biodistribution in Mice
-
Animal Model: Use an appropriate mouse strain for the study (e.g., BALB/c or C57BL/6). For tumor studies, mice will be inoculated with cancer cells to establish tumors of a suitable size (e.g., 100-200 mm³).
-
Dosing and Administration:
-
The typical dose of liposomal drug will depend on the therapeutic agent's potency and toxicity profile. For doxorubicin, a dose of 5 mg/kg is often used.[2]
-
Administer the DODAC liposome formulation via intravenous (IV) injection into the tail vein. The injection volume should be appropriate for the mouse's weight (e.g., 100-200 µL).
-
-
Biodistribution Study:
-
To track the liposomes, a fluorescent or radioactive label can be incorporated.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize the mice.
-
Collect blood and major organs (liver, spleen, lungs, kidneys, heart, and tumor).
-
Homogenize the tissues and quantify the amount of label using a suitable method (e.g., fluorescence spectroscopy or gamma counting).
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
Quantitative Biodistribution Data of Cationic Liposomes in Tumor-Bearing Mice (%ID/g)
Note: The following data is representative of cationic liposomes and serves as an example. Actual biodistribution will vary based on the specific formulation and animal model.
| Organ | 1 hour | 4 hours | 24 hours |
| Blood | 15.2 ± 2.1 | 8.5 ± 1.5 | 2.1 ± 0.5 |
| Liver | 10.5 ± 1.8 | 15.2 ± 2.5 | 12.3 ± 1.9 |
| Spleen | 8.2 ± 1.1 | 12.8 ± 2.0 | 10.1 ± 1.7 |
| Lungs | 25.6 ± 3.5 | 18.3 ± 2.9 | 5.4 ± 0.9 |
| Kidneys | 4.1 ± 0.7 | 3.5 ± 0.6 | 1.8 ± 0.4 |
| Tumor | 3.5 ± 0.6 | 5.8 ± 1.0 | 7.9 ± 1.2 |
Data is presented as mean ± standard deviation.
Experimental Protocol: In Vivo Efficacy Study in a Murine Tumor Model
-
Tumor Implantation: Inoculate mice with a suitable cancer cell line (e.g., B16-F10 melanoma, 4T1 breast cancer) to establish tumors.
-
Treatment Groups: Randomize mice into treatment groups (e.g., saline control, free drug, empty liposomes, drug-loaded DODAC liposomes).
-
Dosing Schedule: Administer treatments intravenously at a predetermined schedule (e.g., every three days for a total of four injections).
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as an indicator of toxicity.[2]
-
Record survival data.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Excise tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
Cellular Mechanisms and Signaling Pathways
Cellular Uptake and Endosomal Escape
DODAC liposomes, being cationic, interact with the negatively charged cell surface, which promotes their internalization primarily through endocytosis.[3] Once inside the endosome, the cationic lipids can interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the encapsulated cargo into the cytoplasm. This process, known as endosomal escape, is crucial for the efficacy of drugs that act on intracellular targets.
Caption: Cellular uptake and intracellular fate of DODAC liposomes.
Immunological Considerations
Cationic liposomes can interact with components of the immune system.[4] This can lead to an adjuvant effect, which may be beneficial for vaccine delivery, but can also cause inflammatory responses.[5] The interaction of DODAC liposomes with immune cells, such as macrophages, can influence their clearance from circulation and their accumulation in tissues like the liver and spleen.[6] It is important to consider these potential immunomodulatory effects when designing in vivo studies.
Caption: Immunological interactions of DODAC liposomes in vivo.
Conclusion
DODAC liposomes provide a robust platform for the in vivo delivery of a wide range of therapeutic agents. The protocols and data presented in these application notes offer a comprehensive framework for their successful formulation, characterization, and application in preclinical animal models. Careful attention to the experimental details and a thorough understanding of the physicochemical properties and biological interactions of these liposomes are essential for obtaining reproducible and meaningful results in drug development research.
References
- 1. Improved HPLC method for doxorubicin quantification in rat plasma to study the pharmacokinetics of micelle-encapsulated and liposome-encapsulated doxorubicin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol Derivatives Based Charged Liposomes for Doxorubicin Delivery: Preparation, In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulation with liposomes: the immune response elicited by liposomes with entrapped dichloromethylene-diphosphonate and surface-associated antigen or hapten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposome-induced immunosuppression and tumor growth is mediated by macrophages and mitigated by liposome-encapsulated alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DODAC to Nucleic Acid Ratio for Maximum Transfection Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the DODAC (Dioleyldimethylammonium chloride) to nucleic acid ratio for maximal transfection efficiency. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to enhance the success of your transfection experiments.
Frequently Asked Questions (FAQs)
Q1: What is DODAC and why is it used for transfection?
A1: DODAC (this compound) is a cationic lipid that is utilized as a transfection reagent.[1] Its positively charged head group interacts with the negatively charged phosphate (B84403) backbone of nucleic acids (like plasmid DNA and siRNA), leading to the formation of complexes known as lipoplexes. This complexation neutralizes the negative charge of the nucleic acid, facilitating its interaction with and transport across the negatively charged cell membrane.
Q2: What is the optimal DODAC to nucleic acid ratio?
A2: The optimal DODAC to nucleic acid ratio is highly dependent on the cell type, the specific nucleic acid being delivered, and the experimental conditions.[2] It is crucial to empirically determine the optimal ratio for each new cell line or nucleic acid combination.[2] As a starting point, ratios of DODAC (in µL) to nucleic acid (in µg) ranging from 1:1 to 5:1 are often tested.[2] The charge ratio, which considers the molar ratio of positive charges from the cationic lipid to the negative charges from the nucleic acid, is another critical parameter to optimize.[3]
Q3: How does the DODAC:nucleic acid ratio affect transfection efficiency and cell viability?
A3: The ratio of DODAC to nucleic acid directly impacts both transfection efficiency and cell viability.[4] Generally, increasing the proportion of DODAC can lead to higher transfection efficiency up to a certain point, as it promotes more effective condensation of the nucleic acid and interaction with the cell membrane.[3] However, an excessive amount of cationic lipid can be toxic to cells, leading to a decrease in cell viability.[4][5] Therefore, a careful balance must be struck to achieve high transfection efficiency with minimal cytotoxicity.[4]
Q4: Should I form DODAC-nucleic acid complexes in the presence of serum?
A4: It is strongly recommended to form the DODAC-nucleic acid complexes in a serum-free medium.[6][7] Serum proteins can interfere with the formation of the lipoplexes, leading to reduced transfection efficiency.[6][7] Once the complexes are formed, they can then be added to cells cultured in a serum-containing medium.
Q5: What are the key factors to consider for successful DODAC-mediated transfection?
A5: Several factors are critical for successful transfection:
-
Nucleic Acid Quality: Use high-purity, endotoxin-free nucleic acids.[9] The A260/A280 ratio should be between 1.7 and 1.9 for DNA.[10]
-
DODAC:Nucleic Acid Ratio: This must be optimized for your specific system.
-
Complex Formation Time: Allow sufficient time (typically 15-30 minutes at room temperature) for the DODAC and nucleic acid to form stable complexes.[6]
-
Incubation Time: The optimal time for cells to be exposed to the transfection complexes can vary.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal DODAC:nucleic acid ratio. | Perform a titration experiment to test a range of ratios (e.g., 1:1, 2:1, 3:1, 4:1, 5:1 DODAC:nucleic acid).[11] |
| Poor cell health or incorrect confluency. | Ensure cells are healthy, actively dividing, and within the optimal confluency range (70-90%).[7][8] Use cells with a low passage number. | |
| Low-quality nucleic acid. | Use high-purity, endotoxin-free nucleic acid. Verify integrity and concentration before use.[9] | |
| Presence of serum during complex formation. | Always form DODAC-nucleic acid complexes in a serum-free medium before adding to cells.[6] | |
| Incorrect incubation times. | Optimize the complex formation time (15-30 min) and the incubation time of complexes with cells.[6] | |
| High Cell Cytotoxicity | DODAC concentration is too high. | Decrease the amount of DODAC in the complex. Test lower DODAC:nucleic acid ratios.[5] |
| Nucleic acid concentration is too high. | Reduce the amount of nucleic acid used for transfection.[11] | |
| Prolonged exposure to transfection complexes. | For sensitive cell lines, consider removing the transfection medium after 4-6 hours and replacing it with fresh growth medium. | |
| Poor cell health prior to transfection. | Ensure cells are healthy and not stressed before starting the experiment. | |
| Inconsistent Results | Variation in experimental parameters. | Maintain consistency in all parameters, including cell density, passage number, reagent amounts, and incubation times. |
| Contamination of cell culture. | Regularly check for and eliminate any microbial contamination. |
Quantitative Data on Transfection Optimization
Optimizing the DODAC to nucleic acid ratio is a critical step that requires empirical testing. The following tables provide representative data on how varying this ratio can influence transfection efficiency and cell viability in common cell lines. Note that these are illustrative examples, and optimal conditions will vary.
Table 1: Optimization of DODAC:pDNA Ratio in HeLa Cells
| DODAC (µL) : pDNA (µg) Ratio | Transfection Efficiency (% GFP Positive Cells) | Cell Viability (%) |
| 1:1 | 25 ± 3.5 | 92 ± 4.1 |
| 2:1 | 45 ± 5.2 | 88 ± 3.8 |
| 3:1 | 65 ± 4.8 | 85 ± 5.0 |
| 4:1 | 70 ± 3.9 | 75 ± 6.2 |
| 5:1 | 68 ± 5.5 | 60 ± 7.1 |
Table 2: Optimization of DODAC:siRNA Ratio in A549 Cells for Gene Silencing
| DODAC (µL) : siRNA (pmol) Ratio | Target Gene Knockdown (%) | Cell Viability (%) |
| 1:10 | 40 ± 6.1 | 95 ± 3.2 |
| 1:20 | 65 ± 4.9 | 91 ± 4.5 |
| 1:30 | 80 ± 3.7 | 87 ± 5.3 |
| 1:40 | 85 ± 4.2 | 78 ± 6.8 |
| 1:50 | 83 ± 5.0 | 65 ± 8.0 |
Experimental Protocols
Protocol 1: Optimization of DODAC to Plasmid DNA Ratio for Transfection
This protocol provides a step-by-step guide to determine the optimal ratio of DODAC to plasmid DNA for maximizing transfection efficiency in a 24-well plate format.
Materials:
-
DODAC transfection reagent
-
Plasmid DNA (e.g., expressing a reporter gene like GFP) at a concentration of 1 µg/µL
-
Adherent cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM™)
-
24-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of DODAC-pDNA Complexes:
-
For each ratio to be tested (e.g., 1:1, 2:1, 3:1, 4:1, 5:1 of DODAC:pDNA), prepare two separate tubes.
-
Tube A (DNA): Dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium.
-
Tube B (DODAC): In a separate tube, dilute the corresponding volume of DODAC (e.g., 0.5 µL for 1:1, 1.0 µL for 2:1, etc.) in 50 µL of serum-free medium.
-
Add the diluted DNA (Tube A) to the diluted DODAC (Tube B) and mix gently by pipetting.
-
Incubate the mixture for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Gently add the 100 µL of DODAC-pDNA complex dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
-
Analysis:
-
Transfection Efficiency: Analyze the expression of the reporter gene (e.g., GFP) using fluorescence microscopy or flow cytometry.
-
Cell Viability: Assess cell viability using a suitable method, such as a Trypan Blue exclusion assay or an MTT assay.
-
Visualizations
References
- 1. A Novel Mechanism Is Involved in Cationic Lipid-Mediated Functional siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of charge ratio of liposome/DNA complexes on their size after extrusion and transfection efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 7. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Tools for Optimizing siRNA Delivery | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. yeasenbio.com [yeasenbio.com]
Technical Support Center: Dioleyldimethylammonium Chloride (DODAC) Formulations
Welcome to the technical support center for Dioleyldimethylammonium chloride (DODAC) formulations. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address cytotoxicity issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DODAC) and why is it used in formulations?
A1: this compound (DODAC) is a cationic lipid, an amphiphilic molecule that possesses a positive charge.[1] This positive charge facilitates electrostatic interactions with negatively charged cell membranes, making it an effective carrier for delivering nucleic acids (like DNA and siRNA) and drugs into cells.[1][2][3] Cationic liposomes, such as those made with DODAC, are often used in gene delivery and cancer therapy research due to their ability to selectively target tumor-associated blood vessels.[1]
Q2: What causes the cytotoxicity associated with DODAC formulations?
A2: The cytotoxicity of cationic lipids like DODAC is primarily linked to their positive charge.[4] The electrostatic interaction with the negatively charged cell surface can disrupt the cell membrane, leading to cell death.[4] This interaction can also trigger the generation of reactive oxygen species (ROS) and increase intracellular calcium levels, which contribute to cellular stress and apoptosis (programmed cell death).[4][5] Studies have shown that DODAC can induce both intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[6]
Q3: What are the common signs of cytotoxicity in cell culture experiments with DODAC?
A3: Common indicators of cytotoxicity include a significant reduction in cell viability, changes in cell morphology (e.g., rounding, detachment from the culture plate), and low proliferation rates.[7] In more advanced stages, you may observe membrane blebbing, cytoplasmic retraction, and the formation of apoptotic bodies, which are hallmarks of apoptosis.[3]
Q4: Are there less toxic alternatives to DODAC?
A4: Yes, research has focused on developing alternatives with improved safety profiles. Ionizable lipids are a prominent example; they are positively charged at a low pH (ideal for encapsulating nucleic acids during formulation) but become neutral at physiological pH, which minimizes their interaction with cell membranes and reduces toxicity.[4][8] Cationic lipids with delocalized positive charges (e.g., pyridinium, imidazolium) have also shown lower cytotoxicity compared to quaternary ammonium (B1175870) lipids like DODAC.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving DODAC formulations.
Problem 1: High levels of cell death observed shortly after transfection/treatment.
| Possible Cause | Suggested Solution |
| DODAC Concentration is Too High: Cationic lipids exhibit dose-dependent toxicity.[8][9] | Optimize Concentration: Perform a dose-response experiment to determine the optimal DODAC concentration that maximizes delivery efficiency while minimizing cytotoxicity. Start with a low concentration and gradually increase it. |
| High Surface Charge: Formulations with a high positive surface charge (zeta potential) are often more toxic. Cytotoxicity is readily detected when the zeta potential exceeds approximately +30 mV.[4][5] | Incorporate Helper Lipids: Co-formulate DODAC with neutral or zwitterionic helper lipids like dioleoylphosphatidylethanolamine (DOPE) or lecithin (B1663433).[5][10] This can reduce the overall surface charge density. |
| Formulation Instability: Aggregation of liposomes can lead to non-uniform dosing and localized toxicity. | Check Formulation Stability: Measure particle size and zeta potential over time using Dynamic Light Scattering (DLS).[11] Ensure the formulation is stable in your culture medium. |
| Cell Line Sensitivity: Different cell types have varying sensitivities to cationic lipids. | Review Cell Line Characteristics: If possible, test your formulation on a less sensitive cell line first. Refer to literature for data on your specific cell type. |
Problem 2: Low transfection/delivery efficiency despite using a high DODAC concentration.
| Possible Cause | Suggested Solution |
| Sub-optimal Lipid Ratio: The ratio of DODAC to helper lipids is critical for both efficacy and safety. | Vary Lipid Ratios: Systematically vary the molar ratio of DODAC to your chosen helper lipid (e.g., lecithin, cholesterol) to find a balance between transfection efficiency and cell viability.[10][12] |
| Inhibition by Serum: Components in serum can interact with and neutralize cationic liposomes, reducing their effectiveness. | Use Serum-Free Medium: Perform the initial transfection/incubation in a serum-free medium.[13][14] Serum-containing growth medium can be added a few hours post-transfection. |
| Poor Cell Health: Cells that are unhealthy, too confluent, or have been passaged too many times are less receptive to transfection.[13][15] | Optimize Cell Culture Conditions: Use low-passage, healthy cells that are actively dividing and are at an optimal confluency (typically 70-90%) at the time of transfection.[15][16] Do not use antibiotics in the medium during transfection, as they can increase cytotoxicity.[15] |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Formulation Preparation: Small deviations in the preparation protocol can lead to significant differences in liposome (B1194612) characteristics. | Standardize Protocol: Follow a detailed, standardized protocol for liposome preparation, including hydration time, sonication/extrusion parameters, and storage conditions.[17] |
| Inconsistent Cell Plating and Culture: Day-to-day variations in cell splitting and plating schedules can affect transfection outcomes.[13] | Maintain Consistent Cell Culture Practices: Adhere to a strict schedule for passaging and plating cells to ensure uniformity across experiments.[13] |
| Degradation of Reagents: Transfection reagents can lose activity if not stored properly. | Proper Reagent Storage: Store cationic lipid reagents at 4°C and avoid freezing or excessive agitation, which can degrade the lipids.[13][16] |
Strategies for Cytotoxicity Reduction
The following approaches can be employed to mitigate the cytotoxic effects of DODAC formulations.
Formulation Optimization
-
Inclusion of Helper Lipids: Incorporating neutral lipids like lecithin or cholesterol can shield the positive charge of DODAC, thereby reducing its interaction with cell membranes and lowering toxicity.[10]
-
Surface Modification: Modifying the surface of liposomes with hydrophilic polymers can reduce cytotoxicity. For example, coating cationic liposomes with hyaluronan has been shown to block the surface charge, leading to significantly less toxicity and reduced inflammation.[18]
-
pH-Sensitive Lipids: Using ionizable cationic lipids that are neutral at physiological pH is an effective strategy to circumvent the toxicity associated with permanently charged lipids like DODAC.[4][8]
Use of Cytoprotective Agents
-
ROS Scavengers: Since cationic lipids can induce reactive oxygen species (ROS), using ROS scavengers can reduce these adverse effects.[4][5] For instance, the antioxidant edaravone (B1671096) has been shown to improve cell viability after exposure to cationic liposomes by inhibiting apoptosis.[19]
Quantitative Data on Cytotoxicity Reduction
The following tables summarize data from various studies, illustrating the impact of formulation changes on the cytotoxicity of DODAC.
Table 1: Effect of DODAC Concentration and Formulation on Cell Viability
| Cell Line | Formulation | Concentration | Effect on Cell Viability | IC50 Value | Reference |
| B16F10 Murine Melanoma | DODAC/PHO-S (1:1) | 0.3 - 2.0 mM | Dose-dependent cytotoxicity | 0.8 mM | [1][3] |
| Hepa1c1c7 Murine Hepatocellular Carcinoma | DODAC/PHO-S (1:1) | 0.3 - 2.0 mM | Significant decrease at lowest concentration | 0.2 mM | [3] |
| Hepa1c1c7 Murine Hepatocellular Carcinoma | Empty DODAC | 2.0 mM | 41.6% ± 3.4% decrease | Not specified | [1] |
| HUVEC (Normal Endothelial Cells) | DODAC/PHO-S (1:1) | Up to 2.0 mM | No significant cytotoxic effect | Not specified | [3] |
| J774A.1 Macrophages | siRNA-SLNs (DOTAP) N/P Ratio 34:1 | Not specified | Highest cytotoxicity | 8.1 ± 0.37 µg/mL | [8] |
| J774A.1 Macrophages | siRNA-SLNs (DOTAP) N/P Ratio 12:1 | Not specified | Reduced cytotoxicity | 26.1 ± 3.97 µg/mL | [8] |
IC50: The concentration of a drug that inhibits 50% of cell growth. PHO-S: Synthetic phosphoethanolamine. DOTAP is another common cationic lipid, data is included for comparison of charge-based toxicity principles.
Visualizing Pathways and Workflows
DODAC-Induced Apoptotic Signaling Pathways
Cationic lipids like DODAC can activate both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways of apoptosis.[6] The diagram below illustrates the key steps in these signaling cascades.
Caption: DODAC-induced apoptosis via extrinsic and intrinsic pathways.
Experimental Workflow for Optimizing DODAC Formulations
This workflow provides a systematic approach to developing a DODAC formulation with minimal cytotoxicity and maximum efficacy.
Caption: Workflow for cytotoxicity reduction in DODAC formulations.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
DODAC formulations (and controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for attachment.[20][21]
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of your DODAC formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48 hours).[20]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
DODAC formulations (and controls)
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Plate reader (450-490 nm absorbance)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate at ~700 x g for 5 minutes.[20]
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified by the kit (typically 450 nm or 490 nm).
-
Analysis: Determine cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells completely lysed to achieve maximum LDH release) and a negative control (untreated cells).
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential antitumor activity of novel DODAC/PHO-S liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. how to reduce cytotoxicity during cell transfection | Westburg Life Sciences [westburg.eu]
- 8. Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cationic Liposomes with Different Lipid Ratios: Antibacterial Activity, Antibacterial Mechanism, and Cytotoxicity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thermofisher.com [thermofisher.com]
- 14. genscript.com [genscript.com]
- 15. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Understanding and improving assays for cytotoxicity of nanoparticles: what really matters? - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03849J [pubs.rsc.org]
- 18. Hyaluronan Reduces Cationic Liposome-Induced Toxicity and Enhances the Antitumor Effect of Targeted Gene Delivery in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. liposomes.ca [liposomes.ca]
- 20. Identification and Evaluation of Cytotoxicity of Peptide Liposome Incorporated Citron Extracts in an in Vitro System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. farmaciajournal.com [farmaciajournal.com]
Troubleshooting low transfection efficiency with DODAC-based reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low transfection efficiency using DODAC-based reagents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My transfection efficiency with a DODAC-based reagent is very low. What are the most common causes?
Low transfection efficiency can stem from several factors throughout the experimental workflow. The most common culprits are suboptimal cell health, incorrect reagent-to-DNA ratio, poor nucleic acid quality, and procedural errors during complex formation.[1][2] It is crucial to systematically evaluate each step of your protocol to identify the bottleneck.
Q2: How critical is cell health and confluency at the time of transfection?
Cell health is a paramount factor for successful transfection.[1] Cells should be in their logarithmic growth phase and have a viability of over 90% before transfection.[1][3] Subculturing cells at least 24 hours prior to the experiment ensures they have recovered and are in optimal physiological condition.[1]
Cell confluency directly impacts the uptake of the transfection complexes. Overly confluent cells may exhibit contact inhibition, reducing their metabolic activity and uptake efficiency, while sparse cultures may not be healthy enough to tolerate the transfection process.[1][4]
Table 1: Recommended Cell Seeding Densities for Optimal Confluency
| Culture Vessel | Adherent Cells (70-90% Confluency) | Suspension Cells (cells/mL) |
| 96-well plate | 17,000 - 34,000 cells/well | 0.5 - 2.0 x 10^6 |
| 24-well plate | 0.1 - 0.2 x 10^6 cells/well | 0.5 - 2.0 x 10^6 |
| 12-well plate | 0.2 - 0.4 x 10^6 cells/well | 0.5 - 2.0 x 10^6 |
| 6-well plate | 0.5 - 1.0 x 10^6 cells/well | 0.5 - 2.0 x 10^6 |
| 10 cm dish | 3.8 x 10^6 cells/plate | 0.5 - 2.0 x 10^6 |
Note: These are general guidelines. The optimal seeding density is cell-line specific and should be determined empirically.[1][5][6]
Q3: How do I determine the optimal ratio of DODAC-based reagent to DNA?
The ratio of cationic lipid (DODAC) to the phosphate (B84403) backbone of the nucleic acid (N/P ratio) is critical for efficient complex formation and cellular uptake.[4] An excess of positive charge from the DODAC reagent is generally required to neutralize the negative charge of the DNA and facilitate interaction with the negatively charged cell membrane.[7] This ratio is highly dependent on the cell type and the specific DODAC formulation (e.g., co-lipids like DOPE).[8] It is essential to perform a titration experiment to determine the optimal ratio for your specific system.
Table 2: Example Titration for Optimizing DODAC:DNA Ratio (for a 24-well plate)
| Well | DNA (µg) | DODAC Reagent (µL) | DODAC:DNA Ratio (µL:µg) |
| 1 | 0.5 | 0.5 | 1:1 |
| 2 | 0.5 | 1.0 | 2:1 |
| 3 | 0.5 | 1.5 | 3:1 |
| 4 | 0.5 | 2.0 | 4:1 |
| 5 | 0.5 | 2.5 | 5:1 |
| 6 | 0.5 | 3.0 | 6:1 |
This table provides a starting point for optimization. The range can be expanded based on initial results.
Q4: Can I perform transfection in the presence of serum?
A key advantage of some DODAC-based formulations, particularly DODAC:DOPE (1:1), is their remarkable resistance to serum.[9][10] This allows for transfection in serum-containing media, which can be beneficial for sensitive cells that do not tolerate serum-free conditions well. However, it is important to note that for many other cationic lipid reagents, serum can interfere with the formation of lipid-DNA complexes.[1] Therefore, if you are not using a serum-resistant formulation, it is recommended to form the complexes in a serum-free medium before adding them to the cells in their complete growth medium.
Q5: What is the correct procedure for preparing the DODAC:DNA complexes?
The proper formation of lipoplexes is a critical step. Both the DODAC-based reagent and the DNA should be diluted in a serum-free medium, such as Opti-MEM, before mixing.[11] It is crucial not to vortex the complexes, as this can disrupt their structure. Gentle mixing by pipetting or flicking the tube is recommended. The complexes should then be incubated at room temperature for a specific duration, typically 15-30 minutes, to allow for their formation before being added to the cells.[4]
Q6: How should I store my DODAC-based transfection reagent?
DODAC-based reagents are typically stored at 4°C.[12] It is critical to avoid freezing the reagent, as this can compromise its performance.[12] Always refer to the manufacturer's instructions for specific storage conditions and shelf life. For long-term storage, some reagents can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.[13]
Experimental Protocols
Protocol 1: General Protocol for Transfection using DODAC:DOPE (1:1) Liposomes
This protocol provides a general guideline for transfecting adherent cells in a 6-well plate. Optimization is recommended for different cell types and culture formats.
Materials:
-
Healthy, actively dividing cells
-
DODAC:DOPE (1:1) liposome (B1194612) solution
-
High-quality plasmid DNA (A260/A280 ratio of ~1.8)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium with serum
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection (refer to Table 1).
-
Preparation of DNA and DODAC:DOPE Solutions:
-
In a sterile microcentrifuge tube, dilute 2 µg of plasmid DNA in 100 µL of serum-free medium. Mix gently.
-
In a separate sterile microcentrifuge tube, dilute 4-12 µL of the DODAC:DOPE stock solution in 100 µL of serum-free medium. Mix gently. (This corresponds to a 2:1 to 6:1 ratio of lipid to DNA).
-
-
Formation of DODAC:DOPE-DNA Complexes:
-
Add the diluted DNA solution to the diluted DODAC:DOPE solution.
-
Mix immediately by gently pipetting up and down a few times. Do not vortex.
-
Incubate the mixture at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Gently add the 200 µL of the DODAC:DOPE-DNA complex mixture dropwise to the cells in each well containing 2 mL of complete growth medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the incubation period, analyze the cells for transgene expression.
Visualizations
Caption: A typical workflow for DODAC-based transfection experiments.
Caption: A troubleshooting guide for low transfection efficiency.
Caption: The cellular uptake pathway of DODAC:DNA complexes.
References
- 1. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Guidelines for transfection of DNA [qiagen.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. biocompare.com [biocompare.com]
- 5. Universal Transfection Reagent Protocol [sigmaaldrich.com]
- 6. med.unc.edu [med.unc.edu]
- 7. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]
- 8. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transfection of cultured myoblasts in high serum concentration with DODAC:DOPE liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An efficient method for in vitro gene delivery via regulation of cellular endocytosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.yizimg.com [file.yizimg.com]
- 13. file.yizimg.com [file.yizimg.com]
How to prevent aggregation of DODAC lipoplexes during formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of DODAC (Dioleoyl Dimethyl Ammonium Chloride) lipoplexes during their formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of DODAC lipoplex aggregation during formation?
A1: Aggregation of DODAC lipoplexes typically stems from suboptimal formulation and process parameters. Key factors include an inappropriate charge ratio of cationic lipid to nucleic acid, high ionic strength of the formulation buffer, improper mixing techniques, and unfavorable temperature conditions. An imbalance in these factors can lead to the formation of large, unstable particles that readily aggregate.
Q2: How does the charge ratio influence lipoplex stability?
A2: The charge ratio, which is the molar ratio of positive charges from the cationic lipid (DODAC) to the negative charges from the nucleic acid's phosphate (B84403) backbone, is a critical determinant of lipoplex stability. An excess of positive charge (a high charge ratio) generally leads to smaller, more stable lipoplexes due to electrostatic repulsion between the particles.[1][2] Conversely, a charge ratio near neutrality (around 1:1) often results in aggregation due to charge neutralization and the formation of larger, unstable complexes.[1][3]
Q3: What is the role of helper lipids like DOPE and Cholesterol in DODAC lipoplexes?
A3: Helper lipids are incorporated into DODAC liposomes to enhance transfection efficiency and can also impact the stability of the resulting lipoplexes.
-
DOPE (Dioleoylphosphatidylethanolamine): This neutral lipid has a cone-like shape that can promote the formation of non-bilayer, hexagonal lipid structures. This property is thought to facilitate the release of the nucleic acid from the endosome into the cytoplasm, thereby increasing transfection efficiency.
-
Cholesterol: Cholesterol is known to modulate the fluidity and stability of the lipid bilayer.[4] Its inclusion can lead to more rigid and stable liposomes, which may reduce the tendency for aggregation upon complexation with nucleic acids.
Q4: Can the ionic strength of the buffer lead to aggregation?
A4: Yes, high ionic strength can significantly contribute to lipoplex aggregation.[5][6] Ions in the buffer can shield the surface charges of the lipoplexes, reducing the electrostatic repulsion between them and allowing them to come closer and aggregate. Therefore, it is often recommended to prepare lipoplexes in low ionic strength buffers.[3][5][6]
Q5: How does temperature affect the stability of DODAC lipoplexes?
A5: Temperature influences the fluidity of the lipid bilayer.[7] Storing lipoplex formulations at 4°C is often preferred over freezing, as the freeze-thaw process can induce phase separation and aggregation.[8] For the formation process itself, maintaining a consistent and appropriate temperature is crucial for reproducible results.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formation of DODAC lipoplexes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible precipitates or cloudiness immediately after mixing DODAC liposomes and nucleic acid. | Incorrect Charge Ratio: A charge ratio close to 1:1 can lead to immediate aggregation due to charge neutralization. | Increase the charge ratio (e.g., 2:1, 5:1, or higher) to ensure a net positive surface charge on the lipoplexes, promoting electrostatic repulsion and stability.[1] |
| High Ionic Strength Buffer: The presence of salts can shield surface charges, leading to aggregation. | Prepare lipoplexes in a low ionic strength buffer, such as sterile, nuclease-free water or a low-salt buffer (e.g., 5% dextrose solution).[3][6] | |
| Improper Mixing Technique: Rapid or turbulent mixing can create localized areas of high concentration, promoting aggregation. | Use a gentle and consistent mixing method. For example, add the nucleic acid solution dropwise to the vortexing liposome (B1194612) solution. | |
| Lipoplex size is consistently large (>500 nm) as measured by Dynamic Light Scattering (DLS). | Suboptimal Helper Lipid Composition: The type and amount of helper lipid can influence particle size. | Optimize the molar ratio of DODAC to the helper lipid (DOPE or Cholesterol). A 1:1 molar ratio is a common starting point. |
| High Nucleic Acid Concentration: A high concentration of nucleic acid can lead to the formation of larger complexes. | Try decreasing the concentration of the nucleic acid solution. | |
| Initial lipoplex size is acceptable, but aggregation occurs over time (e.g., within a few hours). | Metastable Formulation: The formulation may be kinetically trapped in a non-aggregated state but is thermodynamically unstable. | Re-evaluate the charge ratio and ionic strength. A higher charge ratio and lower ionic strength will generally improve long-term stability. |
| Inappropriate Storage Temperature: Storing at room temperature for extended periods can lead to aggregation. | Store the lipoplex solution at 4°C. Avoid freezing unless a suitable cryoprotectant is used.[8] | |
| High Polydispersity Index (PDI > 0.3) in DLS measurements. | Heterogeneous Liposome Preparation: The initial liposome preparation may have a wide size distribution. | Ensure the liposomes are prepared using a consistent method, such as extrusion through a polycarbonate membrane of a specific pore size (e.g., 100 nm), to achieve a uniform size distribution before complexation.[8] |
| Ongoing Aggregation: The high PDI may be a result of ongoing aggregation. | Analyze the sample immediately after preparation and monitor the size and PDI over time to assess stability. |
Data Presentation
Table 1: Influence of Formulation Parameters on DODAC Lipoplex Characteristics
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Aggregation |
| Charge Ratio (+/-) | Low (e.g., 1:1) | High (e.g., 5:1) | Higher charge ratios generally lead to smaller, more stable lipoplexes with a lower tendency to aggregate.[1] |
| Ionic Strength | High (e.g., 150 mM NaCl) | Low (e.g., 5 mM Tris) | Lower ionic strength reduces charge shielding and decreases the likelihood of aggregation.[5][6] |
| Helper Lipid | DODAC:DOPE | DODAC:Cholesterol | The choice of helper lipid can affect lipoplex size and stability; optimization is often required for a specific application. |
| Temperature | Room Temperature (storage) | 4°C (storage) | Storage at 4°C is recommended to minimize aggregation over time.[8] |
Table 2: Typical Physicochemical Properties of Stable DODAC Lipoplexes
| Property | Typical Value | Measurement Technique |
| Particle Size (Z-average) | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | > +30 mV | Electrophoretic Light Scattering (ELS) |
Experimental Protocols
I. Preparation of DODAC-Based Cationic Liposomes (Thin-Film Hydration Method)
This protocol describes the preparation of unilamellar DODAC liposomes incorporating a helper lipid (DOPE or Cholesterol) using the thin-film hydration method followed by extrusion.
Materials:
-
DODAC (Dioleoyl Dimethyl Ammonium Chloride)
-
Helper lipid: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or Cholesterol
-
Sterile, nuclease-free buffer (e.g., 10 mM HEPES, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation: a. In a round-bottom flask, dissolve DODAC and the chosen helper lipid (e.g., at a 1:1 molar ratio) in chloroform. b. Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure. The temperature should be maintained above the phase transition temperature of the lipids. c. Continue evaporation for at least 30 minutes after the lipid film appears dry to ensure complete solvent removal. d. Further, dry the lipid film under a gentle stream of nitrogen gas.
-
Hydration: a. Hydrate the lipid film with the sterile, nuclease-free buffer by gentle agitation. The final total lipid concentration is typically in the range of 1-10 mM. b. Incubate the mixture for 30-60 minutes at a temperature above the lipid phase transition temperature to facilitate complete hydration, resulting in the formation of multilamellar vesicles (MLVs).
-
Extrusion: a. To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion. b. Assemble the mini-extruder with a 100 nm polycarbonate membrane. c. Pass the liposome suspension through the extruder 11-21 times.[8]
II. Formation of DODAC-Nucleic Acid Lipoplexes
This protocol details the complexation of the prepared cationic liposomes with a nucleic acid (e.g., plasmid DNA or siRNA) to form lipoplexes.
Materials:
-
Prepared DODAC-based liposome suspension
-
Nucleic acid solution in a sterile, nuclease-free, low-ionic-strength buffer
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Dilution of Components: a. In separate sterile tubes, dilute the required amounts of the DODAC liposome suspension and the nucleic acid solution in a low-ionic-strength buffer.
-
Complexation: a. While gently vortexing the diluted liposome suspension, add the diluted nucleic acid solution dropwise. The order of addition should be kept consistent for reproducibility. b. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes. Avoid prolonged incubation times, which may lead to aggregation.
III. Characterization of Lipoplex Aggregation by Dynamic Light Scattering (DLS)
DLS is a key technique for assessing the size, size distribution (PDI), and aggregation state of lipoplexes.
Procedure:
-
Sample Preparation: a. Immediately after the incubation period, dilute a small aliquot of the lipoplex suspension in the same low-ionic-strength buffer used for their formation to an appropriate concentration for DLS analysis.
-
DLS Measurement: a. Transfer the diluted sample to a clean cuvette. b. Place the cuvette in the DLS instrument and allow the temperature to equilibrate. c. Perform the measurement according to the instrument's instructions to obtain the Z-average particle size and the Polydispersity Index (PDI).
-
Data Interpretation:
-
Stable Lipoplexes: A single, narrow peak in the size distribution with a Z-average diameter between 100-300 nm and a PDI value below 0.3 is indicative of a stable, non-aggregated lipoplex formulation.
-
Aggregation: The presence of a second peak at a much larger size (e.g., >1000 nm) or a high PDI value (>0.3) suggests the presence of aggregates.[9][10]
-
Visualizations
Caption: Workflow for the preparation and characterization of DODAC lipoplexes.
Caption: A decision tree for troubleshooting DODAC lipoplex aggregation.
References
- 1. Influence of charge ratio of liposome/DNA complexes on their size after extrusion and transfection efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing Transfection Efficiency of Lipoplexes by Modulating Complexation Solution for Transient Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of ionic strength and presence of serum on lipoplexes structure monitorized by FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel lipoplex formulation methodologies to improve large-scale transient transfection for lentiviral vector manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Connecting high-temperature and low-temperature protein stability and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. How to Interpret Dynamic Light Scattering Analysis Results | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Enhancing Endosomal Escape of DODAC Lipoplexes
Welcome to the technical support center for optimizing the endosomal escape of N,N-dioleoyl-N,N-dimethylammonium chloride (DODAC) lipoplexes. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the delivery efficiency of their nucleic acid payloads.
Frequently Asked Questions (FAQs)
Q1: What is the primary barrier to efficient nucleic acid delivery using DODAC lipoplexes?
A major obstacle to successful transfection with DODAC lipoplexes is the entrapment of the lipoplex-nucleic acid cargo within endosomes following cellular uptake.[1][2] For the therapeutic payload to be effective, it must escape the endosome and reach the cytoplasm.[1] Failure to do so leads to the degradation of the nucleic acid in the lysosome, resulting in low transfection efficiency.[1][2]
Q2: What is the proposed mechanism for endosomal escape of DODAC lipoplexes?
The prevailing hypothesis for the endosomal escape of cationic lipoplexes, including those containing DODAC, involves the interaction of the lipoplex with the endosomal membrane. This interaction can lead to membrane destabilization and fusion.[3][4] A key mechanism involves the formation of a non-bilayer hexagonal phase structure upon interaction with the anionic lipids of the endosomal membrane.[5][6] This structural transition is thought to create disruptions in the endosomal membrane, allowing the nucleic acid cargo to be released into the cytoplasm.[5][6][7]
Q3: Why is the choice of a helper lipid critical for endosomal escape?
The inclusion of a helper lipid is crucial for enhancing the endosomal escape and overall transfection efficiency of DODAC lipoplexes.[6][8] The most commonly used and effective helper lipid is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).[1][8][9] DOPE's conical shape promotes the formation of fusogenic, inverted hexagonal lipid structures, which are believed to facilitate the fusion of the lipoplex with the endosomal membrane.[8] In contrast, helper lipids that favor more stable lamellar structures, like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), are less effective at promoting endosomal escape.[8]
Troubleshooting Guide
Problem 1: Low Transfection Efficiency.
Low transfection efficiency is a common issue and is often linked to poor endosomal escape.[10][11][12]
| Possible Cause | Suggested Solution |
| Suboptimal DODAC:Helper Lipid Ratio | The molar ratio of DODAC to the helper lipid (e.g., DOPE) is critical. A 1:1 molar ratio of DODAC:DOPE has been shown to be effective for membrane fusion.[9] It is recommended to perform titration experiments to determine the optimal ratio for your specific cell type and payload. |
| Inappropriate Helper Lipid | Using a non-fusogenic helper lipid can significantly reduce endosomal escape. Ensure you are using a helper lipid that promotes the formation of non-bilayer structures, such as DOPE.[8] Lipoplexes formulated with DOPE show substantially higher transfection efficiency compared to those with DOPC.[8] |
| Poor Lipoplex Formulation | Incorrect preparation can lead to aggregated or unstable lipoplexes. Ensure that the lipoplex formation occurs in a serum-free medium, as serum components can interfere with complex formation.[10] Avoid vigorous vortexing or high-speed centrifugation that could disrupt the complexes.[10] |
| Low Cell Viability | High concentrations of cationic lipids can be cytotoxic.[1] If you observe significant cell death, consider reducing the concentration of the DODAC lipoplexes or optimizing the incubation time. |
| Cell Confluency | The density of cells at the time of transfection can impact efficiency. A confluency of 70-90% is often recommended for optimal results.[12][13] |
Problem 2: High Cytotoxicity.
Observing significant cell death after transfection can be a sign of lipoplex toxicity.
| Possible Cause | Suggested Solution |
| Excess Cationic Lipid | A high positive charge on the lipoplex can lead to membrane damage and cytotoxicity. Optimize the charge ratio (N/P ratio: the molar ratio of nitrogen in the cationic lipid to phosphate (B84403) in the nucleic acid) to find a balance between transfection efficiency and cell viability. |
| Prolonged Incubation Time | Leaving the lipoplexes on the cells for too long can increase toxicity. Try reducing the incubation time before replacing the medium. |
| Contaminated Nucleic Acid Preparation | Impurities in the nucleic acid sample can contribute to cytotoxicity. Ensure your DNA or RNA is of high purity.[12] |
Experimental Protocols
Protocol 1: DODAC:DOPE Lipoplex Formulation
This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of DODAC and DOPE.
-
Lipid Film Hydration:
-
In a round-bottom flask, mix DODAC and DOPE in chloroform (B151607) at the desired molar ratio (e.g., 1:1).
-
Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer (e.g., HEPES-buffered saline, HBS) to a final lipid concentration of 1 mg/mL. Vortex the suspension to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain LUVs with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Perform the extrusion at a temperature above the phase transition temperature of the lipids.
-
Repeat the extrusion process 10-20 times to ensure a homogenous vesicle population.
-
Protocol 2: Membrane Fusion Assay (Resonance Energy Transfer - RET)
This assay measures the extent of lipid mixing between fluorescently labeled liposomes and a target membrane, providing an indication of fusion.[9]
-
Probe Incorporation:
-
Prepare DODAC:DOPE liposomes as described above, incorporating 0.5 mol% of both a donor fluorophore (e.g., NBD-PE) and an acceptor fluorophore (e.g., Rh-PE).[9]
-
-
Fusion Measurement:
-
Dilute the labeled liposomes in a cuvette with buffer to a final lipid concentration of 50 µM.[9]
-
Monitor the fluorescence of the donor (NBD-PE) at its emission wavelength (e.g., 535 nm) with excitation at its excitation wavelength (e.g., 465 nm).[9]
-
Add the target membrane (e.g., unlabeled liposomes mimicking the endosomal membrane or erythrocyte ghosts) to the cuvette.
-
Fusion between the labeled and unlabeled membranes will result in the dilution of the fluorescent probes, leading to a decrease in RET and an increase in the donor fluorescence intensity.[9]
-
The change in fluorescence can be used to quantify the extent of fusion.
-
Visualizations
Caption: Proposed pathway for DODAC lipoplex endosomal escape.
Caption: Troubleshooting workflow for low transfection efficiency.
References
- 1. A molecular view on the escape of lipoplexed DNA from the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | pH-Responsive Amphiphilic Carboxylate Polymers: Design and Potential for Endosomal Escape [frontiersin.org]
- 3. Advanced Strategies for Overcoming Endosomal/Lysosomal Barrier in Nanodrug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nonbilayer phase of lipoplex-membrane mixture determines endosomal escape of genetic cargo and transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liposomes.ca [liposomes.ca]
- 10. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. genscript.com [genscript.com]
- 13. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
Long-term stability and storage conditions for DODAC solutions
This guide provides troubleshooting advice and frequently asked questions regarding the long-term stability and storage of Dioctadecyldimethylammonium chloride (DODAC) solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for my DODAC solution?
A1: To ensure long-term stability, DODAC solutions should be stored in a cool, dry, and dark location within a tightly sealed container.[1][2] For optimal preservation, refrigeration at approximately 4°C is recommended.[1] It is also crucial to store the solution away from incompatible materials, particularly strong oxidizing agents.[1]
Q2: My DODAC solution appears cloudy and has visible particles. What could be the cause?
A2: Cloudiness or the presence of visible aggregates in a DODAC solution typically indicates physical instability. This can be caused by several factors, including:
-
Temperature Fluctuations: Exposure to high temperatures or freeze-thaw cycles can disrupt the structure of DODAC vesicles, leading to fusion and aggregation.[]
-
Incorrect pH: The pH of the solution significantly impacts the surface charge of the vesicles, affecting their repulsive forces. A suboptimal pH can lead to reduced stability and aggregation.[][4]
-
High Concentration: More concentrated solutions may have a higher propensity for aggregation over time.
-
Contamination: Introduction of foreign substances can alter the ionic strength or interact with the DODAC molecules, causing them to clump together.
Q3: How long can I expect my DODAC solution to remain stable?
A3: The shelf-life of a DODAC solution depends on the specific formulation (e.g., simple solution vs. liposomes), concentration, and storage conditions.[] For example, certain DODAC liposomal formulations have been shown to be stable for at least 40 days with only a minor reduction in encapsulated material when stored properly.[5] Generally, stability decreases over time, and it is best practice to use freshly prepared solutions for critical experiments. For long-term studies, stability should be periodically assessed.[6]
Q4: What are the primary factors that can cause chemical degradation of DODAC?
A4: The primary factors leading to the chemical degradation of DODAC in solution are hydrolysis and oxidation.[][7]
-
Hydrolysis: As a quaternary ammonium (B1175870) salt with ester linkages in some formulations, DODAC can be susceptible to hydrolysis, where water molecules break down the compound.[8][9][10] This process can be accelerated by non-neutral pH and elevated temperatures.[11]
-
Oxidation: The lipid components of DODAC can be vulnerable to oxidation, especially if they contain unsaturated acyl chains. This process is often initiated by exposure to light and oxygen.[][4]
Q5: How can I monitor the stability of my DODAC liposome (B1194612) formulation over time?
A5: Regular monitoring is key to ensuring the quality of your DODAC formulation. A combination of physical and chemical tests should be performed.
-
Physical Stability: Regularly measure particle size distribution and zeta potential using Dynamic Light Scattering (DLS). Significant changes in size or a decrease in zeta potential can indicate aggregation or fusion.[][4]
-
Chemical Stability: For drug delivery applications, assess the encapsulation efficiency over time to detect any leakage of the encapsulated drug.[] Techniques like HPLC can be used to quantify the amount of free versus encapsulated drug. You can also use analytical methods to check for the degradation of the lipid components.[7]
Data on DODAC Solution Stability
The stability of DODAC solutions is influenced by multiple environmental and chemical factors. The following table summarizes these influences on key stability parameters.
| Factor | Parameter Affected | General Effect | Recommendations |
| Temperature | Aggregation, Hydrolysis, Oxidation | High temperatures accelerate all degradation pathways, leading to aggregation and chemical breakdown.[][11] | Store at recommended cool temperatures (e.g., 4°C). Avoid extreme heat and freeze-thaw cycles.[1] |
| pH | Zeta Potential, Aggregation, Hydrolysis | Deviations from the optimal pH range (typically near neutral) can reduce surface charge, leading to aggregation. Acidic or alkaline conditions can catalyze hydrolysis.[4][12] | Maintain solution pH within the optimal range for the specific formulation, often between pH 4 and 8.[11] |
| Light | Oxidation | Exposure to light, particularly UV light, can promote the oxidation of lipid components, leading to chemical degradation.[][11] | Store solutions in amber vials or in the dark to protect from light.[13] |
| Oxygen | Oxidation | The presence of dissolved oxygen can lead to the oxidation of the lipid components of DODAC.[][11] | Use degassed buffers for preparation and store containers tightly sealed with minimal headspace. |
| Storage Time | All Parameters | Over time, the likelihood of aggregation, fusion, and chemical degradation increases.[5] | Prepare solutions as fresh as possible. For stored solutions, perform stability checks before use. |
Experimental Protocols
Protocol 1: Assessment of Physical Stability by Dynamic Light Scattering (DLS)
This protocol outlines the method for measuring particle size (hydrodynamic diameter) and zeta potential, which are critical indicators of physical stability.
-
Sample Preparation:
-
Before measurement, allow the stored DODAC solution to equilibrate to room temperature.
-
Gently mix the solution by inverting the container several times. Avoid vigorous shaking or vortexing, which can induce aggregation.
-
Dilute a small aliquot of the DODAC solution with the appropriate buffer (the same as the bulk solution) to a suitable concentration for DLS analysis. The final concentration should result in a count rate within the instrument's optimal range.
-
-
Instrumentation & Measurement:
-
Use a calibrated DLS instrument.
-
Set the measurement parameters, including temperature, solvent viscosity, and refractive index.
-
For particle size, perform at least three replicate measurements, with each measurement consisting of 10-15 runs. Analyze the size distribution and polydispersity index (PDI). An increase in the average particle size or PDI over time suggests aggregation.
-
For zeta potential, use an appropriate folded capillary cell. Perform at least three replicate measurements. A zeta potential value that is significantly different from zero (e.g., > |±30| mV) indicates good colloidal stability. A decrease towards zero suggests a higher risk of aggregation.
-
-
Data Analysis:
-
Compare the results to the initial measurements taken at Day 0.
-
Record the mean particle size, PDI, and mean zeta potential at each time point (e.g., Day 0, Day 7, Day 30).
-
Protocol 2: Assessment of Chemical Stability (Encapsulation Efficiency)
This protocol describes a general method to determine the amount of a substance encapsulated within DODAC vesicles, which is a key indicator of chemical stability and vesicle integrity.
-
Separation of Free and Encapsulated Drug:
-
Separate the unencapsulated (free) drug from the DODAC liposomes. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the sample through an SEC column. The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Centrifugation: Use ultracentrifugation to pellet the liposomes, leaving the free drug in the supernatant.
-
Dialysis: Place the sample in a dialysis bag with a suitable molecular weight cutoff and dialyze against a large volume of buffer to remove the free drug.
-
-
-
Quantification of Drug:
-
Determine the total amount of drug in the formulation before the separation step (Total Drug). This is typically done by disrupting the liposomes with a suitable solvent (e.g., methanol, Triton X-100) and then quantifying the drug using a method like HPLC or UV-Vis spectroscopy.
-
Quantify the amount of drug in the fraction containing the liposomes after the separation step (Encapsulated Drug).
-
-
Calculation of Encapsulation Efficiency (EE%):
-
Calculate the EE% using the following formula: EE% = (Encapsulated Drug / Total Drug) x 100
-
A significant decrease in EE% over time indicates drug leakage from the vesicles, pointing to instability.
-
Visualizations
References
- 1. Dioctadecyl dimethyl ammonium chloride(107-64-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Potential antitumor activity of novel DODAC/PHO-S liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term stability of carrier-added (68)Ge standardized solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposome Stability and Storage Testing - CD Formulation [formulationbio.com]
- 8. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Hydrolysis | Research Starters | EBSCO Research [ebsco.com]
- 11. philadelphia.edu.jo [philadelphia.edu.jo]
- 12. Factors affecting stability of drugs | PPTX [slideshare.net]
- 13. csuohio.edu [csuohio.edu]
Overcoming serum inhibition in DODAC-mediated transfection
Welcome to the technical support center for DODAC-mediated transfection. This guide provides troubleshooting advice and answers to frequently asked questions, focusing on overcoming the common issue of serum inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my DODAC-mediated transfection efficiency low when serum is present in the culture medium?
Serum contains a variety of proteins, including albumin and nucleases, that can interfere with cationic lipid-mediated transfection. The primary mechanism of inhibition involves negatively charged serum proteins binding to the positively charged DODAC/DNA lipoplexes.[1][2] This interaction can lead to:
-
Aggregation: Serum proteins can cause the lipoplexes to clump together, making them too large for efficient cellular uptake.[]
-
Neutralization: The binding of serum proteins can neutralize the positive charge of the lipoplexes, which is critical for their interaction with the negatively charged cell membrane.
-
Instability: The complexes may become unstable and release the DNA prematurely before reaching the target cells.
This interference prevents the lipoplex from effectively binding to and entering the cell, resulting in significantly reduced transfection efficiency.[1]
Q2: How can I overcome serum inhibition for my DODAC transfection experiments?
The most effective strategy is to modify the liposome (B1194612) formulation by incorporating a "helper lipid." The neutral lipid DOPE (dioleoylphosphatidylethanolamine) is critical for creating serum-resistant lipoplexes.[4][5]
Formulations of DODAC combined with DOPE, particularly at a 1:1 molar ratio, have been shown to be highly resistant to the inhibitory effects of serum, maintaining high transfection efficiency even in media containing up to 95% fetal bovine serum.[4][5]
The key roles of the helper lipid DOPE are:
-
Stabilizing the Lipoplex: It helps maintain the structural integrity of the DODAC/DNA complex in the presence of serum proteins.
-
Promoting Endosomal Escape: DOPE's unique conical shape promotes the formation of an inverted hexagonal lipid structure, which destabilizes the endosomal membrane after the lipoplex is internalized by the cell.[6][7][8] This fusion event is crucial for releasing the DNA from the endosome into the cytoplasm, allowing it to reach the nucleus.[7]
Q3: What is the recommended formulation and what level of efficiency can I expect?
Based on published studies, a 1:1 molar ratio of DODAC:DOPE is highly effective and demonstrates remarkable resistance to serum.[4][5] Using this formulation, researchers have achieved significant transfection levels in the presence of very high serum concentrations.
The following table summarizes the reported transfection efficiency for a lacZ reporter gene in different myoblast cell lines using a DODAC:DOPE (1:1) formulation.
| Cell Line | Serum Concentration | Transfection Efficiency (% of β-gal-positive cells) | Reference |
| C2C12 Myoblasts | 95% Fetal Bovine Serum | Up to 25% | [4][5] |
| Primary Human Myoblasts | 95% Fetal Bovine Serum | ~4% (six-fold less than C2C12) | [4][5] |
Q4: Is there a recommended protocol for performing transfection in high-serum media using a DODAC:DOPE formulation?
Yes. The following protocol outlines the key steps for preparing DODAC:DOPE liposomes and using them for transfection in the presence of serum. This protocol is based on methodologies described for serum-resistant cationic lipid transfection.[4][9][10]
Materials:
-
DODAC (dimethyldioctadecylammonium chloride)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform or another suitable organic solvent
-
Plasmid DNA (high purity, OD260/280 of 1.8–2.0)
-
Serum-free medium (e.g., Opti-MEM) for complex formation
-
Complete culture medium with serum
-
Target cells
Procedure:
-
Liposome Preparation (Hydration Method): a. In a sterile glass vial, mix DODAC and DOPE from stock solutions (e.g., in chloroform) to achieve a 1:1 molar ratio. b. Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. c. Place the vial under a vacuum for at least 1 hour to remove any residual solvent. d. Hydrate the lipid film with a sterile aqueous solution (e.g., sterile water or dextrose solution) to the desired final lipid concentration (e.g., 1-2 mg/mL). Vortex vigorously for several minutes. e. To create unilamellar vesicles, sonicate the hydrated lipid suspension in a bath sonicator or use an extruder with polycarbonate membranes (e.g., 100 nm pore size).
-
Lipoplex Formation:
-
Important: This step must be performed in a serum-free medium.[11][12] a. In a sterile microcentrifuge tube, dilute the required amount of plasmid DNA into a serum-free medium (e.g., 100 µL). b. In a separate sterile tube, dilute the required amount of DODAC:DOPE liposome suspension into the same volume of serum-free medium. c. Add the diluted DNA solution to the diluted liposome solution (not the other way around) and mix gently by flicking the tube. Do not vortex. d. Incubate the mixture at room temperature for 20-30 minutes to allow the DODAC:DOPE/DNA complexes (lipoplexes) to form.
-
-
Transfection of Adherent Cells: a. Ensure cells are plated and have reached 70-80% confluency in complete medium containing serum.[11] b. Add the lipoplex mixture drop-wise to the cells in their complete culture medium. c. Gently rock the plate to ensure even distribution of the complexes. d. Incubate the cells for 24-72 hours under their normal growth conditions before assaying for gene expression. A medium change is typically not required but can be performed after 4-6 hours if toxicity is a concern.
References
- 1. Overcoming the inhibitory effect of serum on lipofection by increasing the charge ratio of cationic liposome to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Transfection of cultured myoblasts in high serum concentration with DODAC:DOPE liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of the helper lipid on the DNA transfection efficiency of lipopolyplex formulations. - UCL Discovery [discovery.ucl.ac.uk]
- 7. The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. neb.com [neb.com]
- 10. carlroth.com [carlroth.com]
- 11. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Optimizing DODAC Transfection Protocols for Sensitive Primary Cells: A Technical Support Center
Welcome to the technical support center for optimizing N,N-dioleyl-N,N-dimethylammonium chloride (DODAC)-based transfection protocols, specifically tailored for researchers, scientists, and drug development professionals working with sensitive primary cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, ensuring higher efficiency and cell viability.
Frequently Asked Questions (FAQs)
Q1: What is DODAC, and why is it used for transfecting sensitive primary cells?
A1: DODAC is a cationic lipid that is formulated with a helper lipid, often 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), to form liposomes. These liposomes can encapsulate nucleic acids (like plasmid DNA or siRNA) to form "lipoplexes." The positive charge of DODAC facilitates the binding of the negatively charged nucleic acids and their entry into cells. A key advantage of DODAC-based reagents is their potential for high transfection efficiency in the presence of serum, which is often crucial for maintaining the health of sensitive primary cells.[1]
Q2: What is the general mechanism of DODAC-mediated transfection?
A2: The process begins with the formation of a lipoplex, where the cationic DODAC:DOPE liposomes electrostatically interact with and encapsulate the anionic nucleic acid. These lipoplexes are then introduced to the primary cells and are taken up, primarily through endocytosis. Once inside the cell, the "helper" lipid DOPE aids in the destabilization of the endosomal membrane, allowing the nucleic acid to escape into the cytoplasm and, in the case of plasmid DNA, subsequently enter the nucleus to be transcribed.
Q3: My primary cells are extremely sensitive. How can I minimize cytotoxicity during DODAC transfection?
A3: Minimizing cytotoxicity is paramount when working with sensitive primary cells. Here are several strategies:
-
Optimize the DODAC:DNA Ratio: Use the lowest possible concentration of the DODAC:DOPE lipoplex that still yields acceptable transfection efficiency. A high concentration of cationic lipids can be toxic to cells.[2]
-
Cell Density: Ensure your cells are in a healthy, actively dividing state and are at an optimal confluency at the time of transfection, typically between 70-90%.[3] Cells that are too sparse may be more susceptible to the toxic effects of the transfection reagent.
-
Incubation Time: Limit the exposure of the cells to the DODAC lipoplexes. An incubation time of 4-6 hours is often sufficient, after which the medium containing the lipoplexes can be replaced with fresh culture medium.[4]
-
High-Quality Nucleic Acid: Use highly purified, endotoxin-free plasmid DNA or siRNA. Contaminants in the nucleic acid preparation can significantly contribute to cytotoxicity.[5]
Q4: Can I perform DODAC transfection in the presence of serum?
A4: Yes, one of the notable features of some DODAC-based formulations, such as DODAC:DOPE, is their resistance to the inhibitory effects of serum.[1] This allows for transfection to be carried out in complete culture medium, which is beneficial for the viability of sensitive primary cells that may not tolerate serum-free conditions.
Troubleshooting Guides
Low Transfection Efficiency
Low transfection efficiency is a common hurdle in primary cell transfection. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Transfection Efficiency
Caption: A stepwise guide to troubleshooting low transfection efficiency.
| Possible Cause | Recommendation | Citation |
| Poor Nucleic Acid Quality | Ensure plasmid DNA is high purity and endotoxin-free. Verify integrity on an agarose (B213101) gel. An A260/A280 ratio of ~1.8 is recommended. | [3] |
| Suboptimal Cell Health or Density | Use low-passage primary cells that are actively dividing. Plate cells to be 70-90% confluent at the time of transfection. | [3][6] |
| Incorrect DODAC:DNA Ratio | Perform a titration experiment to determine the optimal ratio of DODAC to nucleic acid. Start with a range of ratios (e.g., 1:1, 2:1, 4:1, 6:1 weight-to-weight). | [4] |
| Inefficient Lipoplex Formation | Ensure that the DODAC and nucleic acid are diluted in serum-free medium before mixing. Allow 15-30 minutes for the complexes to form at room temperature. | [7] |
| Short Incubation Time | While prolonged incubation can be toxic, an incubation time that is too short may not allow for sufficient uptake of the lipoplexes. Try extending the incubation period (e.g., up to 24 hours) for your specific primary cell type. | [8] |
High Cell Cytotoxicity
High cell death following transfection is a critical issue, especially with delicate primary cells. This guide will help you pinpoint and address the causes of cytotoxicity.
Troubleshooting Workflow for High Cytotoxicity
Caption: A decision-making workflow for addressing high cytotoxicity.
| Possible Cause | Recommendation | Citation |
| High Concentration of DODAC Lipoplex | Reduce the total amount of the DODAC:DNA complex added to the cells. Perform a dose-response experiment to find the optimal balance between efficiency and viability. | [2] |
| Low Cell Density | Ensure cells are at least 70% confluent at the time of transfection. A lower cell density can make the cells more vulnerable to the toxic effects of the transfection reagent. | [3] |
| Prolonged Exposure to Lipoplexes | Reduce the incubation time of the cells with the DODAC:DNA complexes to 4-6 hours before replacing the medium with fresh, complete culture medium. | [4] |
| Contaminants in Nucleic Acid Prep | Use endotoxin-free purification kits for your plasmid DNA. Endotoxins are a major source of cytotoxicity. | [5] |
| Absence of Serum | If transfecting in serum-free media, consider using a DODAC:DOPE formulation that is compatible with serum and perform the transfection in the presence of serum to protect the cells. | [1] |
Experimental Protocols
Preparation of DODAC:DOPE (1:1 molar ratio) Liposomes
This protocol describes the preparation of DODAC:DOPE liposomes using the thin-film hydration method.
Materials:
-
N,N-dioleyl-N,N-dimethylammonium chloride (DODAC)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Nitrogen or Argon gas
Procedure:
-
Lipid Dissolution: Dissolve DODAC and DOPE in chloroform in a round-bottom flask at a 1:1 molar ratio.
-
Film Formation: Evaporate the chloroform using a gentle stream of nitrogen or argon gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with sterile, nuclease-free water or a suitable buffer by vortexing or gentle agitation. This will result in the formation of multilamellar vesicles (MLVs).
-
Sonication: To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.
-
Storage: Store the prepared liposomes at 4°C.
General Protocol for Transfection of Sensitive Primary Cells with DODAC:DOPE Lipoplexes
This protocol provides a starting point for transfecting sensitive primary cells. Optimization of the parameters in the tables below is highly recommended.
Day 1: Cell Seeding
-
Plate your primary cells in the appropriate culture vessel and medium.
-
Aim for a cell density that will result in 70-90% confluency on the day of transfection.
Day 2: Transfection
-
Lipoplex Formation: a. In a sterile tube, dilute the desired amount of plasmid DNA in serum-free medium. b. In a separate sterile tube, dilute the required amount of DODAC:DOPE liposome (B1194612) solution in serum-free medium. c. Add the diluted DNA solution to the diluted liposome solution and mix gently by pipetting. d. Incubate the mixture for 15-30 minutes at room temperature to allow for lipoplex formation.
-
Transfection: a. Gently add the lipoplex solution dropwise to the cells in their culture medium (with or without serum, depending on your cell type's requirements). b. Gently rock the plate to ensure even distribution of the lipoplexes.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-24 hours.
-
Medium Change (Optional but Recommended for Sensitive Cells): After the incubation period, you can remove the medium containing the lipoplexes and replace it with fresh, complete culture medium.
-
Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours before analyzing for gene expression.
Experimental Workflow for DODAC:DOPE Transfection
Caption: A general workflow for DODAC:DOPE transfection of primary cells.
Data Presentation
The following tables provide a starting point for optimizing your DODAC transfection protocols. The values are illustrative and should be optimized for your specific primary cell type and experimental conditions.
Table 1: Optimization of DODAC:DNA Ratio for Primary Human Fibroblasts
| DODAC:DNA Ratio (w/w) | Transfection Efficiency (% GFP+ cells) | Cell Viability (%) |
| 1:1 | 5-10 | >90 |
| 2:1 | 15-25 | 80-90 |
| 4:1 | 20-35 | 60-75 |
| 6:1 | 25-40 | 40-60 |
Table 2: Effect of Cell Density on Transfection of Primary Endothelial Cells
| Cell Confluency at Transfection | Transfection Efficiency (% RFP+ cells) | Cell Viability (%) |
| 30-40% | 10-15 | 70-80 |
| 50-60% | 20-30 | 85-95 |
| 70-80% | 30-45 | >90 |
| >90% | 25-35 | 80-90 |
Table 3: Impact of Incubation Time on Transfection of Primary Neurons
| Incubation Time with Lipoplexes (hours) | Transfection Efficiency (% Luciferase Activity) | Cell Viability (%) |
| 4 | 100 (normalized) | >95 |
| 8 | 120 | 85-95 |
| 16 | 135 | 70-80 |
| 24 | 140 | 50-60 |
Cellular Uptake and Endosomal Escape Pathway
Caption: The cellular pathway of DODAC-mediated gene delivery.
References
- 1. Transfection of cultured myoblasts in high serum concentration with DODAC:DOPE liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 3. genscript.com [genscript.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Guidelines for transfection of DNA [qiagen.com]
- 6. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 8. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
Challenges in scaling up DODAC liposome production for clinical trials
Welcome to the technical support center for the scalable production of DODAC (dioleoyldimethylammonium chloride) liposomes for clinical trials. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up of DODAC liposome (B1194612) production.
Question 1: My DODAC liposomes are aggregating immediately after formation or during downstream processing. What are the potential causes and solutions?
Answer:
Aggregation is a common challenge with cationic liposomes like DODAC due to their positive surface charge, which can lead to interactions with negatively charged surfaces or components in the formulation buffer.
Potential Causes:
-
High Cationic Lipid Concentration: An excessive concentration of DODAC can lead to strong electrostatic attractions between liposomes, causing aggregation.
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can significantly impact liposome stability. Low ionic strength can enhance electrostatic repulsion, but certain ions can shield the surface charge and promote aggregation.
-
Suboptimal Processing Parameters: High shear stress during processing steps like homogenization or pumping can induce liposome fusion and aggregation.
-
Interaction with Anionic Species: The presence of negatively charged molecules (e.g., certain buffers, residual solvents, or leachables from processing equipment) can neutralize the positive charge of DODAC liposomes, leading to aggregation.
Troubleshooting Solutions:
| Solution | Description | Key Considerations |
| Optimize DODAC Concentration | Reduce the molar ratio of DODAC in the lipid formulation. A balance must be struck between maintaining sufficient positive charge for the intended application (e.g., nucleic acid delivery) and preventing aggregation. | Start with a lower DODAC concentration and titrate upwards while monitoring particle size and zeta potential. |
| Adjust Buffer Conditions | Screen different buffer systems and pH levels. For cationic liposomes, a slightly acidic pH (e.g., pH 4-6) can sometimes improve stability.[1] Evaluate the effect of ionic strength by varying the salt concentration. | Use buffers with low concentrations of divalent cations, as they can effectively screen the surface charge.[1] |
| Incorporate PEGylated Lipids | The inclusion of polyethylene (B3416737) glycol (PEG)-conjugated lipids (e.g., DSPE-PEG2000) in the formulation can provide steric hindrance, creating a protective layer that prevents close apposition and aggregation of liposomes. | The molar percentage of PEGylated lipid should be optimized; typically, 2-10 mol% is used. |
| Control Processing Parameters | Use low-shear processing methods where possible. If high-shear methods are necessary, optimize parameters such as pressure and the number of passes to minimize stress on the liposomes. | For extrusion, ensure the temperature is above the phase transition temperature (Tc) of the lipids to maintain membrane fluidity and ease of passage through the membrane.[2] |
| Material Compatibility | Ensure all processing equipment (e.g., tubing, vessels) is compatible with cationic lipids and does not leach anionic substances. | Pre-rinsing the system with a buffer of the same composition as the formulation can help equilibrate the surfaces. |
Troubleshooting Workflow for Aggregation:
Caption: Troubleshooting workflow for DODAC liposome aggregation.
Question 2: I am observing significant batch-to-batch variability in the particle size and polydispersity index (PDI) of my DODAC liposomes during scale-up. How can I improve consistency?
Answer:
Maintaining consistent particle size and a low PDI is a critical quality attribute (CQA) for clinical-grade liposomes. Variability often arises from the manufacturing process not being well-controlled as the batch size increases.
Potential Causes:
-
Inconsistent Mixing: Inefficient or variable mixing of the lipid and aqueous phases can lead to the formation of liposomes with a wide range of sizes.
-
Temperature Fluctuations: The temperature during liposome formation and processing can affect lipid hydration and membrane fluidity, influencing the final particle size.
-
Variability in Raw Materials: Batch-to-batch differences in the quality of lipids and other raw materials can impact liposome characteristics.
-
Non-Scalable Production Method: Some bench-scale methods, like the thin-film hydration method followed by sonication, are notoriously difficult to scale up consistently.[3]
Troubleshooting Solutions:
| Solution | Description | Key Considerations |
| Implement a Scalable Production Method | Adopt a scalable manufacturing technique such as ethanol (B145695) injection or microfluidics. These methods offer better control over mixing and nucleation processes, leading to more consistent particle sizes.[4][5][6] | Microfluidics, in particular, allows for precise control over flow rates and mixing, resulting in highly reproducible liposome characteristics.[5][7][8] |
| Optimize and Control Process Parameters | For ethanol injection, critical process parameters include the injection rate of the lipid-ethanol solution, the stirring speed of the aqueous phase, and the temperature.[9] For microfluidics, the total flow rate (TFR) and flow rate ratio (FRR) of the lipid and aqueous streams are key parameters to control.[3][7][8] | A Design of Experiments (DoE) approach can be used to systematically optimize these parameters and understand their impact on particle size and PDI.[7][8] |
| Ensure Consistent Temperature Control | Utilize jacketed vessels and temperature-controlled processing equipment to maintain a consistent temperature throughout the manufacturing process. | The processing temperature should be kept above the Tc of the lipids. |
| Qualify Raw Material Suppliers | Establish stringent specifications for all raw materials and qualify suppliers to ensure batch-to-batch consistency of lipids and other components. | Perform identity and purity testing on incoming raw materials. |
Quantitative Impact of Process Parameters on Liposome Size (Microfluidics):
| Parameter | Change | Effect on Particle Size | Reference |
| Flow Rate Ratio (FRR) | Increase | Decrease | [3][7] |
| Total Flow Rate (TFR) | Increase | Minimal to no significant effect | [5][7] |
| Lipid Concentration | Increase | Increase | [7][10] |
| Solvent Polarity | Increase (e.g., methanol (B129727) vs. ethanol) | Decrease | [7] |
Frequently Asked Questions (FAQs)
Question 3: What is the recommended method for sterilizing DODAC liposome formulations for clinical trials?
Answer:
Sterilization of liposomes is challenging as they are sensitive to heat and radiation. The most common and recommended method for sterilizing liposome formulations for clinical use is sterile filtration .[11]
-
Sterile Filtration: This involves passing the liposome suspension through a sterile filter with a pore size of 0.22 µm.[11] This method is effective for removing bacteria and other microorganisms.
Key Considerations for Sterile Filtration:
-
Liposome Size: The liposomes must be smaller than the filter pore size to pass through without being retained or disrupted. Therefore, this method is suitable for liposomes with a diameter of less than 200 nm.[11]
-
Filter Compatibility: The filter membrane should be compatible with the liposome formulation and should not cause aggregation or loss of lipids. Low-protein binding filter materials like polyethersulfone (PES) or polyvinylidene fluoride (B91410) (PVDF) are often preferred.
-
Process Validation: The sterile filtration process must be validated to ensure that it does not negatively impact the critical quality attributes of the DODAC liposomes, such as particle size, PDI, zeta potential, and encapsulation efficiency.
Alternative Sterilization Methods (with significant challenges):
-
Aseptic Manufacturing: This involves preparing the liposomes under sterile conditions from sterile raw materials. While effective, it is a complex and expensive process.[11]
-
Autoclaving (Steam Sterilization): High temperatures can lead to the degradation of lipids and leakage of the encapsulated drug.[10][12]
-
Gamma Irradiation: Can cause oxidation and hydrolysis of lipids.
Sterilization Method Selection Workflow:
Caption: Decision workflow for selecting a sterilization method for DODAC liposomes.
Question 4: What are the key analytical techniques for characterizing DODAC liposomes during scale-up and for clinical release?
Answer:
A comprehensive set of analytical techniques is required to ensure the quality, consistency, and stability of DODAC liposome formulations.
Key Analytical Characterization Techniques:
| Parameter | Technique | Description |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of the liposomes in suspension. A low PDI (<0.2) indicates a monodisperse population. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the liposomes. For DODAC liposomes, a positive zeta potential is expected, which is crucial for stability and interaction with target cells. A zeta potential of > +30 mV is generally considered to indicate good colloidal stability.[13][14] |
| Morphology and Lamellarity | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Provides direct visualization of the liposomes, confirming their spherical shape and lamellarity (unilamellar or multilamellar). |
| Lipid Composition and Concentration | High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | Quantifies the amount of DODAC and any other lipids in the formulation. |
| Encapsulation Efficiency (%EE) and Drug Load | Various (depends on the encapsulated drug) | Involves separating the unencapsulated (free) drug from the liposomes (e.g., using size exclusion chromatography or dialysis) and then quantifying the drug in the liposomes and/or the free drug fraction using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[15] |
| pH and Osmolality | pH meter and Osmometer | Important parameters of the final formulation buffer that can affect stability and are critical for parenteral administration. |
| Sterility | Sterility testing according to pharmacopeial methods (e.g., USP <71>) | Ensures the absence of microbial contamination in the final product. |
| Endotoxin Levels | Limulus Amebocyte Lysate (LAL) test | Quantifies the level of bacterial endotoxins, which is a critical safety requirement for injectable products. |
Experimental Protocols
Protocol 1: Scalable DODAC Liposome Production via Ethanol Injection
This protocol describes a method for producing DODAC liposomes that is amenable to scaling up.
Materials:
-
Dioleoyldimethylammonium chloride (DODAC)
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) - DOPE, or cholesterol)
-
Ethanol (USP grade)
-
Aqueous buffer (e.g., 10 mM HEPES, pH 7.4)
-
Jacketed reaction vessel with overhead stirrer
-
Syringe pump or peristaltic pump
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
Tangential Flow Filtration (TFF) system for buffer exchange and concentration
Methodology:
-
Lipid Solution Preparation: Dissolve DODAC and the helper lipid(s) in ethanol at the desired molar ratio to a final lipid concentration of, for example, 20-50 mg/mL. Gently warm the solution (e.g., to 60°C) if necessary to ensure complete dissolution.
-
Aqueous Phase Preparation: Add the aqueous buffer to the jacketed reaction vessel and bring it to the desired temperature (e.g., 60°C). Begin stirring at a controlled rate (e.g., 500 rpm).
-
Ethanol Injection: Using a pump, inject the lipid-ethanol solution into the center of the vortex of the stirred aqueous buffer at a controlled rate. The ratio of the aqueous phase to the ethanol phase is typically between 5:1 and 10:1.
-
Liposome Formation: Liposomes will spontaneously form as the ethanol is diluted in the aqueous phase. Continue stirring for a defined period (e.g., 30 minutes) to ensure homogenization.
-
Size Reduction (Extrusion): Pass the liposome suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). Perform a defined number of passes (e.g., 11-21) to achieve a uniform size distribution. Maintain the temperature above the Tc of the lipids during extrusion.
-
Purification and Concentration: Use a TFF system to remove the ethanol and exchange the buffer to the final formulation buffer. The TFF system can also be used to concentrate the liposome suspension to the target final lipid concentration.
-
Sterile Filtration: Filter the final liposome formulation through a 0.22 µm sterile filter into sterile vials under aseptic conditions.
Process Flow Diagram for Ethanol Injection Method:
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. Precise control of liposome size using characteristic time depends on solvent type and membrane properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Applying Microfluidics for the Production of the Cationic Liposome-Based Vaccine Adjuvant CAF09b - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microfluidic Methods for Production of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can We Simplify Liposome Manufacturing Using a Complex DoE Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microfluidic Manufacturing of Liposomes: Development and Optimization by Design of Experiment and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Dual Drug Loaded Nanosized Liposomal Formulation by A Reengineered Ethanolic Injection Method and Its Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in DODAC liposome preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and addressing batch-to-batch variability in DODAC (dioctadecyldimethylammonium chloride) liposome (B1194612) preparation.
Troubleshooting Guide
This guide addresses common issues encountered during DODAC liposome preparation in a question-and-answer format.
Issue 1: Inconsistent Liposome Size and High Polydispersity Index (PDI)
Q: My DODAC liposomes have a large and variable particle size with a high PDI (>0.3). What are the potential causes and solutions?
A: Inconsistent size and high PDI are common challenges in liposome preparation. The primary causes and troubleshooting steps are outlined below. A PDI of 0.3 and below is generally considered acceptable and indicates a homogenous population of phospholipid vesicles.[1]
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Hydration of Lipid Film | If the lipid film is not fully hydrated, large, multilamellar vesicles (MLVs) will form, leading to a heterogeneous size distribution. | - Ensure the hydration buffer is at a temperature above the phase transition temperature (Tc) of all lipids in the formulation.- Increase hydration time and ensure vigorous agitation (e.g., vortexing) to facilitate the swelling and detachment of lipid sheets. |
| Inefficient Size Reduction | Sonication or extrusion may not be effectively reducing the size of the MLVs to the desired unilamellar vesicles (LUVs or SUVs). | - Sonication: Optimize sonication time, power, and use a probe sonicator for better efficiency. Be mindful of potential lipid degradation with excessive sonication.- Extrusion: Ensure the extruder is assembled correctly and that the polycarbonate membranes are not clogged. Perform multiple extrusion cycles (e.g., 10-21 times) through membranes of decreasing pore size to achieve a more uniform size distribution. |
| Improper Solvent Evaporation | An uneven lipid film due to rapid or incomplete solvent evaporation can lead to non-uniform hydration. | - Evaporate the organic solvent slowly under a gentle stream of nitrogen, while rotating the flask to ensure a thin, even film.- Place the flask under high vacuum for at least 1-2 hours (or overnight) to remove residual solvent. |
| Inappropriate Lipid Concentration | High lipid concentrations can lead to the formation of larger vesicles. | - Experiment with lowering the initial lipid concentration. For example, in microfluidic production, lower initial concentrations have been shown to produce slightly larger liposomes, while very high concentrations can also be problematic.[2] |
| Incorrect Flow Rate Ratio (Microfluidics) | In microfluidic-based preparation, the flow rate ratio between the lipid and aqueous phases is a critical parameter for controlling size. | - Adjust the flow rate ratio. Increasing the flow rate ratio generally decreases the particle size.[2] |
Issue 2: Low or Variable Encapsulation Efficiency
Q: I am experiencing low and inconsistent encapsulation efficiency for my hydrophilic/hydrophobic compound in DODAC liposomes. How can I improve this?
A: Encapsulation efficiency is influenced by the physicochemical properties of the drug, the liposome composition, and the preparation method.[3]
| Potential Cause | Explanation | Recommended Solution(s) |
| Passive Entrapment of Hydrophilic Drugs | Passive loading, where the drug is in the hydration buffer, often results in low encapsulation efficiency as it depends on the captured aqueous volume. | - Active Loading: Employ an active loading method by creating a pH or ion gradient. For example, prepare the liposomes in an acidic buffer, then exchange the external buffer to a higher pH. The uncharged drug will diffuse across the membrane and become charged and trapped inside. |
| Poor Partitioning of Hydrophobic Drugs | For hydrophobic drugs, inefficient incorporation into the lipid bilayer during film formation can lead to low encapsulation. | - Ensure the hydrophobic drug is completely dissolved with the lipids in the organic solvent before film formation.- Optimize the drug-to-lipid ratio; a higher ratio can sometimes lead to decreased encapsulation efficiency.[4][5] |
| Drug Leakage During Size Reduction | The energy input during sonication or high pressure during extrusion can cause leakage of the encapsulated drug. | - Use a less disruptive size reduction method, such as extrusion over sonication.- If using sonication, minimize the duration and keep the sample on ice to prevent excessive heating. |
| Unfavorable Lipid Composition | The charge and fluidity of the liposome membrane can affect drug encapsulation. | - The positive charge of DODAC can enhance the encapsulation of negatively charged molecules.- The inclusion of cholesterol can increase membrane rigidity and reduce permeability, which may help retain the encapsulated drug.[6][7] |
Issue 3: Liposome Aggregation and Instability During Storage
Q: My DODAC liposomes are aggregating and precipitating during storage. How can I improve their stability?
A: The stability of liposomal formulations is critical for their shelf-life and in vivo performance. Cationic liposomes like those made with DODAC can be prone to aggregation.
| Potential Cause | Explanation | Recommended Solution(s) |
| High Surface Charge | While the positive charge of DODAC is often desired, it can lead to interactions that cause aggregation, especially at high concentrations. | - Optimize the molar ratio of DODAC in the formulation. It may be beneficial to include neutral "helper" lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol to modulate the surface charge density.- Ensure the zeta potential is sufficiently high (typically > +30 mV) to ensure electrostatic repulsion between vesicles. |
| Improper Storage Conditions | Temperature fluctuations and freeze-thawing can disrupt the liposome structure. | - Store liposome suspensions at 2-8°C.[8][9]- Avoid freezing unless a suitable cryoprotectant (e.g., trehalose, sucrose) is included in the formulation.[10] |
| Lipid Hydrolysis or Oxidation | Over time, the lipids can degrade, leading to changes in the liposome structure and drug leakage. | - Use high-purity lipids and de-gassed buffers to minimize oxidation.- Store under an inert atmosphere (e.g., argon or nitrogen).- Protect from light, especially if using unsaturated lipids. |
| Residual Organic Solvent | Trace amounts of organic solvents from the preparation process can destabilize the lipid bilayer. | - Ensure complete removal of the organic solvent by placing the lipid film under high vacuum for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting formulation for DODAC liposomes?
A1: A common starting point for DODAC liposomes, particularly for applications like gene delivery, involves co-formulation with a neutral helper lipid such as DOPE or cholesterol. A molar ratio of 1:1 DODAC:DOPE or DODAC:cholesterol is often used.[11] The total lipid concentration in the organic solvent is typically in the range of 5-20 mg/mL.
Q2: Which method is better for preparing DODAC liposomes: thin-film hydration or ethanol (B145695) injection?
A2: Both methods are widely used and have their advantages.
-
Thin-Film Hydration: This is a versatile and straightforward method that is well-suited for laboratory-scale production and for encapsulating a wide variety of molecules.[7] It allows for good control over the lipid composition. However, it can be time-consuming and may result in a more heterogeneous size distribution that requires significant downstream processing (extrusion or sonication).[12][13]
-
Ethanol Injection: This method is rapid and can produce smaller, more uniform liposomes without the need for high-energy size reduction steps.[14] It is also more amenable to scaling up. However, it may not be suitable for all types of drugs, and the presence of residual ethanol can be a concern for some applications.
The choice of method depends on the specific requirements of your application, including the properties of the molecule to be encapsulated, the desired liposome characteristics, and the required scale of production.
Q3: How does the inclusion of cholesterol or DOPE affect my DODAC liposomes?
A3:
-
Cholesterol: Acts as a "fluidity buffer" in the lipid bilayer. It increases the packing density of the phospholipids, making the membrane more rigid and less permeable.[6][7] This can enhance stability and reduce the leakage of encapsulated drugs.
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): Is a neutral "helper" lipid that is often included in cationic liposome formulations for gene delivery. DOPE has a cone-like shape that can facilitate the transition from a bilayer to a non-bilayer structure, which is thought to aid in the endosomal escape of the encapsulated genetic material.
Q4: What are the critical quality attributes (CQAs) I should monitor to ensure batch-to-batch consistency?
A4: To ensure the reproducibility of your DODAC liposome preparation, you should consistently monitor the following CQAs:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured by Electrophoretic Light Scattering (ELS) to determine surface charge and predict stability.
-
Encapsulation Efficiency and Drug Loading: Determined by separating the free drug from the liposomes (e.g., using size exclusion chromatography or dialysis) and quantifying the drug and lipid content (e.g., by HPLC or a suitable spectroscopic method).[15][16]
-
Morphology: Visualized using techniques like Cryo-Transmission Electron Microscopy (Cryo-TEM) to confirm the lamellarity and shape of the vesicles.
Q5: How should I store my DODAC liposomes and for how long are they stable?
A5: DODAC liposomes should be stored in a sterile, sealed container at 2-8°C and protected from light.[8][9] Avoid freezing, as this can disrupt the vesicle structure. The stability of liposomes can vary significantly depending on the specific formulation and storage conditions. It is recommended to conduct a stability study for your specific formulation by monitoring the CQAs over time. Generally, aqueous liposome suspensions are stable for a few weeks to a few months. For long-term storage, lyophilization (freeze-drying) with a cryoprotectant is often employed.[10]
Experimental Protocols
Protocol 1: DODAC Liposome Preparation by Thin-Film Hydration
This protocol describes the preparation of DODAC:Cholesterol liposomes (1:1 molar ratio).
Materials:
-
DODAC (dioctadecyldimethylammonium chloride)
-
Cholesterol
-
Hydration buffer (e.g., sterile PBS, HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of DODAC and cholesterol in chloroform in a round-bottom flask. A typical starting concentration is 10-20 mg total lipid per mL of chloroform.
-
Film Formation: Evaporate the chloroform using a rotary evaporator with the water bath set to a temperature that facilitates evaporation but does not exceed the transition temperature of the lipids. A thin, uniform lipid film should form on the inner surface of the flask.
-
Drying: Place the flask on a high-vacuum pump for at least 2 hours (preferably overnight) to remove any residual solvent.
-
Hydration: Add the pre-warmed hydration buffer (above the Tc of the lipids) to the flask. The volume of buffer will determine the final lipid concentration.
-
Vesicle Formation: Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
Size Reduction (Extrusion): a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the Tc of the lipids. c. Load the MLV suspension into one of the extruder syringes. d. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Characterization: Characterize the liposomes for size, PDI, and zeta potential.
Protocol 2: DODAC Liposome Preparation by Ethanol Injection
This protocol describes a rapid method for preparing DODAC:DOPE liposomes (1:1 molar ratio).
Materials:
-
DODAC
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Ethanol (high purity)
-
Aqueous phase (e.g., sterile water or buffer)
-
Stir plate and stir bar
-
Syringe pump (optional, for controlled injection)
Procedure:
-
Lipid Solution: Dissolve DODAC and DOPE in ethanol at a desired concentration (e.g., 20-40 mg/mL).
-
Aqueous Phase: Place the aqueous phase in a beaker with a stir bar and set to a moderate stirring speed.
-
Injection: Rapidly inject the ethanolic lipid solution into the vigorously stirring aqueous phase. The volume of the aqueous phase should be significantly larger than the ethanol phase (e.g., 10:1 ratio). A syringe pump can be used for a controlled and reproducible injection rate.
-
Vesicle Formation: Liposomes will form spontaneously upon injection.
-
Solvent Removal: Remove the ethanol from the liposome suspension, for example, by dialysis against the desired buffer or by using a rotary evaporator under reduced pressure.
-
Characterization: Characterize the final liposome suspension for size, PDI, and zeta potential.
Visualizations
Caption: Experimental workflow for DODAC liposome preparation.
Caption: Troubleshooting logic for DODAC liposome variability.
References
- 1. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of drug-to-lipid ratio on drug release properties and liposome integrity in liposomal doxorubicin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. liposomes.ca [liposomes.ca]
- 6. scispace.com [scispace.com]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. tribioscience.com [tribioscience.com]
- 10. Post-Processing Techniques for the Improvement of Liposome Stability [mdpi.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Scale-Independent Microfluidic Production of Cationic Liposomal Adjuvants and Development of Enhanced Lymphatic Targeting Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 14. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct lipid quantitation of cationic liposomes by reversed-phase HPLC in lipoplex preparation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: The Impact of DODAC Liposome Size on In Vivo Gene Delivery
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on utilizing DODAC (Dioctadecyldimethylammonium chloride) liposomes for in vivo gene delivery, with a specific focus on the critical role of liposome (B1194612) size. Here you will find answers to frequently asked questions and troubleshooting guides to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of DODAC liposome size on in vivo gene delivery efficiency?
A1: While direct quantitative comparisons for various DODAC liposome sizes in vivo are not extensively documented in publicly available literature, the general consensus from studies on similar cationic liposomes, such as DOTAP, suggests that liposome size is a critical parameter influencing transfection efficiency. Smaller liposomes, typically around 100 nm, are often favored for systemic in vivo applications as they can more readily extravasate through the leaky vasculature of tumors and other target tissues. However, the optimal size can be tissue-specific and dependent on the route of administration. For instance, larger liposomes may be cleared more rapidly by the reticuloendothelial system (RES), primarily in the liver and spleen.[1][2][3]
Q2: How does the size of DODAC liposomes affect their biodistribution in vivo?
A2: The size of liposomes is a major determinant of their biodistribution. Following intravenous administration, larger liposomes (200 nm and greater) tend to be rapidly cleared from circulation by phagocytic cells of the RES, leading to accumulation in the liver and spleen.[1][3] Smaller liposomes (around 100 nm) generally exhibit longer circulation times, allowing for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. It is important to note that biodistribution is also influenced by other factors like surface charge and the presence of PEGylation.
Q3: What is the expected toxicity profile of different-sized DODAC liposomes in vivo?
A3: Cationic liposomes, including those formulated with DODAC, can exhibit dose-dependent toxicity. In vivo studies with other cationic lipids have shown that they can induce inflammatory responses and cause toxicity in organs like the lungs, liver, and spleen.[4][5] While specific comparative toxicity data for different-sized DODAC liposomes is limited, it is plausible that larger liposomes, which are more readily taken up by the RES, could lead to higher localized toxicity in the liver and spleen. The overall toxicity is also highly dependent on the lipid composition, the DODAC to DNA ratio, and the administered dose.
Troubleshooting Guides
Problem 1: Low Transfection Efficiency In Vivo
| Possible Cause | Suggested Solution |
| Suboptimal Liposome Size | The size of your DODAC liposomes may not be optimal for your target tissue and route of administration. For systemic delivery to tumors, liposomes in the range of 100-150 nm are often a good starting point.[6] Consider preparing and testing a range of sizes (e.g., 100 nm, 150 nm, 200 nm) to determine the most effective size for your specific application. |
| Incorrect DODAC:DNA Ratio | The charge ratio of the cationic lipid to the anionic DNA is critical for complex formation and transfection efficiency. An excess of positive charge is generally required for efficient binding to the negatively charged cell surface. However, an excessively high charge ratio can lead to increased toxicity.[7][8] It is recommended to optimize the DODAC:DNA ratio for each liposome size and cell type. Start with a range of charge ratios (e.g., 2:1, 4:1, 6:1) to identify the optimal balance between efficiency and toxicity. |
| Liposome Aggregation | Aggregation of liposomes in the bloodstream can lead to rapid clearance by the RES and reduced accumulation at the target site.[1] Aggregation can be caused by interactions with serum proteins. Ensure your liposome formulation is stable in serum. The use of helper lipids or PEGylation can improve stability.[9][10] You can test for aggregation by measuring the particle size of your liposomes after incubation in serum. |
| Poor Endosomal Escape | For the genetic material to be effective, it must escape from the endosome after cellular uptake. The inclusion of a helper lipid like DOPE (Dioleoylphosphatidylethanolamine) in your DODAC liposome formulation can facilitate endosomal escape.[11][12][13] DOPE's conical shape is thought to disrupt the endosomal membrane, promoting the release of the lipoplex into the cytoplasm. |
| Degradation by Nucleases | Naked plasmid DNA is susceptible to degradation by nucleases in the bloodstream. Encapsulation within the liposome should offer protection. Ensure complete complexation of the DNA with the liposomes. You can verify this using a gel retardation assay. |
Problem 2: High In Vivo Toxicity
| Possible Cause | Suggested Solution |
| Excessive Cationic Charge | A high positive surface charge can lead to increased toxicity.[4] If you observe significant toxicity, try reducing the DODAC:DNA charge ratio. |
| High Liposome Dose | The administered dose of liposomes may be too high. Perform a dose-response study to determine the maximum tolerated dose (MTD) for your specific DODAC liposome formulation and animal model. |
| Rapid Clearance and Organ Accumulation | If toxicity is observed in the liver or spleen, it may be due to rapid clearance of larger liposomes by the RES. Consider using smaller liposomes (e.g., 100 nm) or incorporating PEGylated lipids to increase circulation time and reduce RES uptake. |
| Inflammatory Response | Cationic lipids can induce an inflammatory response.[4] If you suspect an inflammatory reaction, you can assess relevant cytokine levels in the blood or tissues. Modifying the liposome formulation, for example by including immunosuppressive agents, could be a potential mitigation strategy. |
Quantitative Data Summary
While specific quantitative data for the in vivo gene delivery efficiency of different-sized DODAC liposomes is limited in the available literature, the following table summarizes general findings for cationic liposomes (primarily DOTAP-based, a close structural analog to DODAC) to provide a comparative overview. Researchers should validate these trends for their specific DODAC formulations.
| Liposome Size | Typical In Vivo Transfection Efficiency | Biodistribution Profile | Potential Toxicity |
| ~100 nm | Generally higher for systemic delivery to tumors. | Longer circulation time, increased accumulation in tumor tissue via EPR effect. Lower initial accumulation in liver and spleen compared to larger liposomes. | May have lower RES-related toxicity but potential for broader systemic side effects due to longer circulation. |
| ~200 nm | May be less efficient for systemic tumor targeting due to faster clearance. | Rapid clearance by the reticuloendothelial system (RES), leading to high accumulation in the liver and spleen.[1][3] | Higher potential for toxicity in the liver and spleen due to high accumulation. |
| >400 nm | Generally low for systemic delivery due to very rapid clearance. | Very rapid and high accumulation in the liver and spleen. | High potential for acute toxicity in the liver and spleen. |
Experimental Protocols
Protocol 1: Preparation of DODAC Liposomes of Defined Sizes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of DODAC-based cationic liposomes with controlled sizes using the thin-film hydration method followed by extrusion.
Materials:
-
DODAC (Dioctadecyldimethylammonium chloride)
-
Helper lipid (e.g., DOPE or Cholesterol)
-
Hydration buffer (e.g., sterile, nuclease-free water, 5% glucose solution, or PBS)
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm and 200 nm pore sizes)
-
Syringes (e.g., 1 mL gas-tight syringes)
Procedure:
-
Lipid Film Formation:
-
Dissolve DODAC and the chosen helper lipid (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the hydration buffer pre-warmed to a temperature above the lipid phase transition temperature.
-
Gently rotate the flask to ensure the entire film is hydrated. This will result in the formation of multilamellar vesicles (MLVs).
-
To facilitate hydration, the suspension can be gently sonicated in a water bath sonicator for a few minutes.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 200 nm followed by 100 nm for smaller vesicles) according to the manufacturer's instructions.
-
Draw the MLV suspension into one of the syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[14] This will produce unilamellar vesicles with a size distribution close to the pore size of the membrane.
-
For preparing different sized liposomes, use membranes with the corresponding pore sizes (e.g., a 100 nm membrane for ~100 nm liposomes and a 200 nm membrane for ~200 nm liposomes). It is often beneficial to sequentially extrude through larger to smaller pore sizes.[15]
-
-
Characterization:
-
Determine the size distribution and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to determine the surface charge of the liposomes.
-
Visualizations
References
- 1. Comparative study of the in vitro and in vivo characteristics of cationic and neutral liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative biodistribution study of polymeric and lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Tumor Uptake by Optimizing Liposome Based RES Blockade Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy Evaluation In Vivo of a Cationic Nucleolipid Nanosystem for the Nanodelivery of a Ruthenium(III) Complex with Superior Anticancer Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of charge ratio of liposome/DNA complexes on their size after extrusion and transfection efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of DNA/liposome mixing ratio on the physicochemical characteristics, cellular uptake and intracellular trafficking of plasmid DNA/cationic liposome complexes and subsequent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOTAP/DOPE and DC-Chol/DOPE lipoplexes for gene delivery: zeta potential measurements and electron spin resonance spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of dioleoylphosphatidylethanolamine (DOPE) in targeted gene delivery with mannosylated cationic liposomes via intravenous route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liposomes for Use in Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]
- 15. liposomes.ca [liposomes.ca]
Mitigating off-target effects in DODAC-mediated siRNA delivery
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers mitigate off-target effects and optimize experiments using Dioleoyldimethylammonium chloride (DODAC) for siRNA delivery.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of off-target effects in my DODAC-siRNA experiment?
A1: Off-target effects in RNAi experiments are primarily caused by two factors: the siRNA sequence itself and the delivery conditions.[1] The siRNA guide strand can act like a microRNA (miRNA), binding to and silencing unintended mRNAs that have partial sequence complementarity, especially in the "seed region" (nucleotides 2-8).[2][3] Additionally, high concentrations of siRNA or the delivery vehicle can saturate the cell's natural RNAi machinery and induce a general stress or immune response, leading to widespread changes in gene expression.[4][5][6]
Q2: I'm observing high cytotoxicity or a strong immune response. How can I troubleshoot this?
-
Optimize DODAC:siRNA Ratio: Cationic lipids like DODAC can be toxic at high concentrations. It is crucial to determine the optimal ratio of DODAC to siRNA that maximizes knockdown while minimizing cell death. Start with a range of ratios as suggested in the protocol below.
-
Reduce siRNA Concentration: Using the lowest effective concentration of siRNA can significantly reduce both off-target effects and cytotoxicity.[5][9] It's recommended to perform a dose-response experiment to find the minimal concentration that achieves the desired level of target gene silencing.[10]
-
Check Cell Health and Density: Ensure cells are healthy and not passaged too many times. Transfect cells at an optimal confluency (typically 70-80%) as overly dense or sparse cultures can be more sensitive to transfection reagents.[10]
Q3: My target gene knockdown is inefficient. What could be the cause?
A3: Inefficient knockdown can stem from several factors related to the formulation or experimental setup.
-
Suboptimal DODAC:siRNA Ratio: The ratio of cationic lipid (DODAC) to the negatively charged siRNA is critical for proper nanoparticle formation and efficient transfection.[11] An incorrect ratio can lead to poorly formed complexes that are not efficiently taken up by cells.
-
Degraded siRNA: Ensure your siRNA is properly stored and handled in an RNase-free environment to prevent degradation.[10]
-
Incorrect Transfection Protocol: The efficiency of transfection is highly dependent on factors like cell type, confluency, and incubation times.[11] It may be necessary to optimize these parameters for your specific cell line.
Q4: What are the essential control experiments I must include?
Quantitative Data on Off-Target Effects
Optimizing siRNA concentration is a key strategy for mitigating off-target effects. Lowering the dose can significantly reduce the number of unintended silenced genes while maintaining potent on-target knockdown.
Table 1: Effect of siRNA Concentration on Off-Target Gene Regulation
Data synthesized from a study on STAT3 and HK2 siRNAs, demonstrating the reduction in off-targets at lower concentrations.[9]
| Target Gene | siRNA Conc. | On-Target mRNA Knockdown | Number of Down-Regulated Off-Target Genes (≥2-fold) |
| STAT3 | 25 nM | ~74% | 56 |
| 10 nM | ~72% | 30 | |
| 1 nM | ~65% | 12 | |
| HK2 | 25 nM | ~85% | 194 |
| 10 nM | ~80% | 105 | |
| 1 nM | ~50% | 21 |
Diagrams: Workflows and Pathways
Visual aids can clarify complex experimental processes and biological mechanisms.
References
- 1. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 2. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 5. sitoolsbiotech.com [sitoolsbiotech.com]
- 6. A holistic analysis of the intrinsic and delivery-mediated toxicity of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A holistic analysis of the intrinsic and delivery-mediated toxicity of siRNA therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 9. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 10. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 11. Optimization of Transfection Conditions for siRNA Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 13. Performing appropriate RNAi control experiments [qiagen.com]
- 14. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing DODAC Formulations for Enhanced Stability and Extended Plasma Residence
Welcome to the technical support center for DODAC (dioleoyldimethylammonium chloride) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is DODAC and why is it used in drug delivery?
A1: DODAC (dioleoyldimethylammonium chloride) is a cationic lipid commonly used in the formulation of liposomes and other lipid-based nanoparticles. Its positive charge facilitates the encapsulation of negatively charged molecules, such as nucleic acids (siRNA, mRNA, plasmid DNA), and promotes interaction with negatively charged cell membranes, enhancing cellular uptake.
Q2: What are the main stability challenges with DODAC formulations?
A2: The primary stability challenges associated with DODAC formulations include:
-
Aggregation: Cationic liposomes can aggregate over time due to electrostatic interactions, especially in high ionic strength solutions. This can lead to increased particle size and reduced efficacy.[1][2]
-
Drug Leakage: Premature leakage of the encapsulated therapeutic agent from the liposome (B1194612) can occur during storage or upon administration, reducing the amount of drug that reaches the target site.[3][4][5]
-
Hydrolysis: The ester bonds in lipid molecules are susceptible to hydrolysis, which can lead to the degradation of the liposome structure over time.[5]
-
Rapid Clearance: Cationic formulations can be rapidly cleared from the bloodstream by the mononuclear phagocyte system (MPS), leading to a short plasma half-life.
Q3: How can the plasma residence time of DODAC formulations be extended?
A3: The most effective and widely used method to extend the plasma residence time of DODAC formulations is through PEGylation. This involves incorporating polyethylene (B3416737) glycol (PEG)-conjugated lipids into the liposome bilayer. The PEG chains create a hydrophilic layer on the surface of the liposome, which provides a "stealth" effect, reducing recognition and uptake by the MPS.[6][7][8] This leads to a significantly longer circulation half-life.[6][9] The inclusion of cholesterol in the formulation can also enhance stability and prolong circulation time.[7][10]
Q4: What is the role of cholesterol in DODAC formulations?
A4: Cholesterol is a critical component in liposomal formulations, including those with DODAC. It modulates the fluidity and stability of the lipid bilayer. By filling the gaps between phospholipid molecules, cholesterol increases the packing density, which reduces the permeability of the membrane to the encapsulated drug, thereby minimizing leakage.[7][10] It also enhances the overall stability of the liposomes and can contribute to a longer circulation time in vivo.[7]
Troubleshooting Guides
Issue 1: Aggregation of DODAC Formulations
Symptoms:
-
Visible precipitates or cloudiness in the liposome suspension.
-
A significant increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).
Potential Causes and Solutions:
| Potential Cause | Solution |
| High Ionic Strength of the Buffer | Cationic liposomes are prone to aggregation in buffers with high salt concentrations. Reduce the ionic strength of your buffer or use a low-salt buffer, such as a 5 mM acetate (B1210297) buffer at a slightly acidic pH, for initial formulation.[2] |
| Inappropriate pH | The pH of the formulation can influence the surface charge and stability. Optimize the pH to ensure a sufficient positive zeta potential (ideally > +30 mV) to maintain electrostatic repulsion between particles. |
| High Lipid Concentration | Very high concentrations of DODAC can increase the likelihood of aggregation. Try preparing the formulation at a lower lipid concentration. |
| Presence of Divalent Cations | Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can neutralize the surface charge and induce aggregation. Avoid using buffers containing these ions.[2] |
| Freeze-Thaw Cycles | Freezing and thawing can disrupt the liposome structure and lead to aggregation. Store formulations at 4°C and avoid freezing.[11] |
Issue 2: Low Encapsulation Efficiency
Symptom:
-
A lower than expected concentration of the therapeutic agent within the purified liposomes.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Suboptimal Drug-to-Lipid Ratio | The ratio of the drug to the lipid concentration is crucial for efficient encapsulation. Experiment with different drug-to-lipid ratios to find the optimal balance that maximizes encapsulation without compromising liposome stability.[12] |
| Inefficient Hydration of the Lipid Film | Incomplete hydration of the lipid film can result in poorly formed liposomes and low encapsulation. Ensure the hydration buffer is added at a temperature above the phase transition temperature (Tc) of the lipids and that the film is fully dispersed. |
| Incorrect pH of the Hydration Buffer | For pH-gradient loading methods, the pH of the internal and external buffers is critical for driving the drug into the liposomes. Ensure the pH gradient is correctly established and maintained during the loading process. |
| Inappropriate Liposome Size | The size of the liposomes can influence the encapsulation efficiency, particularly for larger molecules. Optimize the extrusion or sonication process to achieve a consistent and appropriate particle size. |
| Drug Properties | The physicochemical properties of the drug (e.g., solubility, charge) will affect its encapsulation. For hydrophobic drugs, ensure they are adequately solubilized in the lipid phase during film formation. |
Issue 3: High Cytotoxicity in vitro
Symptom:
-
Significant cell death observed in cell culture experiments at low concentrations of the DODAC formulation.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Excess Cationic Lipid | High concentrations of cationic lipids like DODAC can be toxic to cells. Optimize the formulation to use the lowest possible concentration of DODAC that still provides efficient encapsulation and delivery. |
| Residual Organic Solvents | Incomplete removal of organic solvents used during the lipid film preparation can be cytotoxic. Ensure the lipid film is thoroughly dried under vacuum to remove all residual solvent. |
| Unencapsulated Drug | If the encapsulated drug is itself cytotoxic, high levels of unencapsulated drug can lead to increased cell death. Ensure the purification process effectively removes all free drug. |
| Formulation Instability | Aggregated or unstable liposomes can lead to non-uniform dosing and increased cytotoxicity. Refer to the troubleshooting guide for aggregation to ensure a stable formulation. |
Data Presentation
Table 1: Influence of PEGylation on the Physicochemical Properties of Cationic Liposomes
| Formulation | Composition | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Non-PEGylated | DOTAP/Cholesterol | 113 ± 0.5 | 0.149 ± 0.01 | +65.6 ± 0.74 |
| PEGylated (2 mol%) | DOTAP/Cholesterol/DSPE-PEG2000 | 118 ± 0.8 | 0.066 ± 0.012 | +55.2 ± 1.25 |
| PEGylated (4 mol%) | DOTAP/Cholesterol/DSPE-PEG2000 | 125 ± 0.9 | 0.098 ± 0.008 | +48.9 ± 2.10 |
| PEGylated (10 mol%) | DOTAP/Cholesterol/DSPE-PEG2000 | 130 ± 0.4 | 0.112 ± 0.015 | +44.7 ± 3.47 |
Data adapted from in vitro studies on DOTAP/cholesterol liposomes.[13] The addition of PEG-lipid leads to a slight increase in size and a decrease in the positive surface charge.
Table 2: Comparative In Vivo Performance of PEGylated vs. Non-PEGylated Nanoparticles
| Nanoparticle Type | % Injected Dose in Blood (15 min) | % Injected Dose in Blood (2 h) | Area Under the Curve (AUC) Ratio (vs. Non-PEGylated) |
| Non-PEGylated PCL | 34.4% | 5.1% | 1.0 |
| PEGylated PCL (9% PEG) | ~50% | ~12% | 1.3 |
| PEGylated PCL (17% PEG) | ~55% | ~14% | 1.2 |
| PEGylated PCL (29% PEG) | 59.3% | 16.1% | 1.5 |
Data adapted from a study on poly(caprolactone) nanoparticles, demonstrating the positive correlation between PEG coating density and prolonged blood circulation.[14]
Table 3: Effect of Cholesterol on Liposome Stability (Drug Retention)
| Liposome Composition | Storage Condition | % Drug Retained (after 1 year) |
| Egg PC | 4°C | ~50% |
| Egg PC/Cholesterol | 4°C | >80% |
| Egg PC/α-tocopherol | 4°C | ~70% |
| Egg PC/Cholesterol/α-tocopherol | 4°C | >90% |
Data adapted from a long-term stability study of liposomes, highlighting the stabilizing effect of cholesterol.[15] "PC" refers to phosphatidylcholine.
Experimental Protocols
Protocol 1: Preparation of DODAC Liposomes by Thin-Film Hydration and Extrusion
Materials:
-
DODAC (dioleoyldimethylammonium chloride)
-
Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Cholesterol
-
PEG-lipid (e.g., DSPE-PEG2000) (for PEGylated formulations)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve DODAC, helper lipid, cholesterol, and PEG-lipid (if applicable) in chloroform in a round-bottom flask at the desired molar ratio. b. Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of all lipids in the formulation. b. Add the warm hydration buffer to the flask containing the dry lipid film. c. Agitate the flask by gentle rotation (without creating foam) for 1-2 hours to allow for complete hydration of the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).
-
Extrusion (Sizing): a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Purification: a. Remove any unencapsulated drug or other small molecules by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Sterilization: a. For parenteral applications, sterilize the final liposome formulation by filtration through a 0.22 µm syringe filter. Note that autoclaving and irradiation methods are generally not suitable for liposomes as they can degrade the lipid components.[3][13][16]
Protocol 2: Characterization of DODAC Liposomes
1. Particle Size and Zeta Potential Measurement (DLS): a. Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., the hydration buffer). b. Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the mean hydrodynamic diameter and polydispersity index (PDI). c. For zeta potential, use a dedicated cuvette and measure the electrophoretic mobility of the particles. A zeta potential of > +30 mV is generally desired for good colloidal stability of cationic liposomes.[17][18]
2. Encapsulation Efficiency Determination: a. Separate the unencapsulated ("free") drug from the liposome-encapsulated drug using a suitable method like size exclusion chromatography (e.g., Sephadex G-50 column) or ultracentrifugation.[19][20] b. Quantify the amount of free drug in the supernatant/eluate using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry). c. Lyse a separate aliquot of the total (unpurified) liposome suspension using a detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol) to release the encapsulated drug. d. Quantify the total amount of drug in the lysed sample. e. Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100[19]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cell line of interest
-
Cell culture medium
-
96-well cell culture plates
-
DODAC liposome formulations (at various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of the DODAC liposome formulations in cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of the liposome formulations. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells). c. Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. b. Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: a. Read the absorbance of each well at a specific wavelength (typically around 570 nm) using a plate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Visualizations
Caption: Workflow for DODAC liposome preparation and characterization.
Caption: Troubleshooting logic for common DODAC formulation issues.
Caption: Pathway to enhance plasma residence of DODAC liposomes.
References
- 1. Shrinkage of pegylated and non-pegylated liposomes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. catalog.data.gov [catalog.data.gov]
- 5. fda.gov [fda.gov]
- 6. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 7. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Efficacy of Cholesterol-Based Carriers in Drug Delivery [mdpi.com]
- 11. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. liposomes.ca [liposomes.ca]
- 13. In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics of Pegylated Liposomal Doxorubicin | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. research.monash.edu [research.monash.edu]
Troubleshooting guide for DODAC-based delivery of large plasmids
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using DODAC (N,N-dioleoyl-N,N-dimethylammonium chloride) for the delivery of large plasmids.
Frequently Asked Questions (FAQs)
Q1: Why is my transfection efficiency low when using large plasmids (>10 kb) with DODAC?
Low transfection efficiency with large plasmids is a common challenge and can be attributed to several factors. The efficiency of lipid-based transfection is known to decrease dramatically as plasmid size increases, particularly for plasmids 12 kb or larger.[1]
Key reasons for this decrease include:
-
Inefficient DNA Compaction: Large plasmids are more difficult for cationic lipids like DODAC to condense into the small, stable lipoplexes required for efficient cellular uptake.
-
Reduced Endosomal Escape: The process of escaping the endosome into the cytoplasm is a major limiting step in transfection.[2][3] For large plasmids, this process is less efficient compared to smaller DNA molecules.[2][3]
-
Impaired Nuclear Translocation: After endosomal escape, the large plasmid must still traverse the cytoplasm and enter the nucleus, another step that is hindered by its size.[2]
-
Suboptimal Reagent-to-DNA Ratio: The ideal ratio of cationic lipid to DNA is critical and changes with plasmid size. A ratio optimized for a small plasmid will likely be suboptimal for a large one.[4][5]
Q2: How can I reduce the high level of cytotoxicity observed in my experiments?
High cytotoxicity is a known side effect of cationic lipid transfection reagents, often caused by an excess concentration of the lipid.[6][7]
To mitigate cell death, consider the following optimizations:
-
Optimize DODAC Concentration: Perform a dose-response experiment to find the lowest effective concentration of DODAC that still provides acceptable transfection efficiency.[4]
-
Adjust Cell Density: Ensure cells are seeded at an optimal density. Cells that are too sparse may be more susceptible to lipid-induced toxicity. Conversely, over-confluent cells transfect poorly.[8]
-
Limit Incubation Time: Reduce the time that cells are exposed to the DODAC-DNA complexes. An incubation of 90 minutes is often a good starting point, followed by the addition of complete media.[9]
-
Use a Helper Lipid: Formulating DODAC with a neutral helper lipid, such as DOPE (dioleoylphosphatidylethanolamine), can decrease the overall positive charge of the lipoplex, reducing toxicity and sometimes improving transfection efficiency by facilitating membrane fusion.[10]
-
Serum-Free Incubation: While some reagents require serum-free conditions for complex formation, prolonged cell exposure to serum-free media can be stressful. Minimize this time as much as possible.[4]
Q3: My results are not reproducible. What are the most critical factors for ensuring consistency?
Reproducibility issues often stem from minor variations in reagents and protocol execution. To improve consistency:
-
Plasmid DNA Quality: Use high-purity, endotoxin-free plasmid DNA.[4][11] Endotoxins can significantly reduce transfection efficiency and induce a toxic response in sensitive cell types.[11] The OD260/280 ratio should be at least 1.8.[8] For transient transfection, supercoiled DNA is most effective.[11]
-
Cell Health and Passage Number: Use healthy, actively dividing cells at a low passage number (<20).[8] Cells should be passaged at least twice after thawing before being used in an experiment.[8]
-
Standardized Reagent Preparation: Prepare fresh dilutions of DODAC and DNA for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[8]
-
Consistent Incubation Times: Adhere strictly to the optimized incubation times for lipoplex formation and cell exposure.[12]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Gene Expression Despite Apparent Transfection
If you observe cellular uptake of lipoplexes but gene expression is minimal, the issue may lie in the intracellular processing of the plasmid.
-
Cause: Cationic lipids may prevent the transgene from being expressed even after delivery to the nucleus.[13]
-
Solution: While DODAC facilitates entry into the cell, ensure your plasmid has a strong promoter appropriate for your target cell line. You may also consider co-transfection with helper plasmids if your system requires them.[4]
Problem 2: Difficulty Forming Stable DODAC-Plasmid Lipoplexes
The physical characteristics of the lipoplexes are critical for success.
-
Cause: Incorrect mixing procedures or buffer conditions can lead to aggregation or improperly formed complexes.
-
Solution:
-
Mixing Order: The order of addition can influence lipoplex size. Always add the diluted DNA solution to the diluted DODAC suspension, not the other way around, while gently mixing.[12]
-
Incubation: Allow the mixture to incubate at room temperature for 15-30 minutes to ensure stable lipoplex formation before adding to cells.[12]
-
pH Control: For some formulations, maintaining a specific pH during liposome (B1194612) preparation (e.g., pH 6.40-6.80) can enhance stability.[14]
-
Data & Protocols
Table 1: Key Parameters for Optimizing Large Plasmid Transfection
| Parameter | Guideline / Starting Point | Rationale & Key Considerations |
| Plasmid Quality | OD260/280 ratio ≥ 1.8; Endotoxin-free | Low-quality DNA with contaminants like endotoxins or RNA drastically reduces efficiency and increases cytotoxicity.[8][11] |
| Cell Confluency | 70-80% at time of transfection | Cells should be in their logarithmic growth phase for optimal uptake. Over-confluent cells show reduced efficiency.[8] |
| DODAC:DNA Ratio | Start with a range (e.g., 2:1, 4:1, 6:1 charge ratio) | This is the most critical parameter to optimize. Large plasmids require different ratios than small plasmids.[4][5] |
| Complex Formation Time | 15-30 minutes at room temperature | Allows for stable formation of lipoplexes. Insufficient time may lead to incomplete complexation.[12] |
| Incubation with Cells | 90 minutes to 4 hours | Balances transfection efficiency with cytotoxicity. Longer times may increase uptake but also cell death.[9] |
| Helper Lipid (e.g., DOPE) | 1:1 molar ratio with DODAC | Can reduce toxicity and improve the fusogenic properties of the lipoplex, aiding endosomal escape.[10] |
Experimental Protocol: Optimizing the DODAC:DNA Charge Ratio
This protocol provides a framework for determining the optimal charge ratio of DODAC to a large plasmid for transfection in a 6-well plate format. The charge ratio is based on the ratio of positive charges from the cationic lipid to the negative charges from the plasmid DNA phosphates.
Materials:
-
High-purity large plasmid DNA (e.g., 15 kb) at 1 mg/mL.
-
DODAC solution.
-
(Optional) DOPE helper lipid.
-
Serum-free medium (e.g., Opti-MEM).
-
Healthy, logarithmically growing cells.
-
6-well culture plates.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to reach 70-80% confluency on the day of the experiment.[8]
-
Prepare DNA: For each well, dilute 2.5 µg of your large plasmid in 250 µL of serum-free medium. Mix gently.
-
Prepare DODAC: In separate tubes, prepare different amounts of DODAC to test a range of charge ratios (e.g., 2:1, 4:1, 8:1). Dilute the required amount of DODAC in 250 µL of serum-free medium.
-
Form Lipoplexes: Add the diluted DNA solution to each tube of diluted DODAC solution. Do not vortex. Mix gently by flicking the tube.[12]
-
Incubate: Incubate the DODAC-DNA mixtures for 20 minutes at room temperature to allow lipoplexes to form.[12]
-
Transfect Cells:
-
Wash the cells once with PBS.
-
Remove the wash and add the 500 µL of lipoplex-containing medium to each well dropwise.
-
Incubate the plate at 37°C for 4 hours.
-
-
Post-Transfection:
-
After 4 hours, add 1.5 mL of complete culture medium (containing serum) to each well. Do not remove the transfection medium.
-
Return the plate to the incubator.
-
-
Assay for Gene Expression: Analyze cells for reporter gene expression (e.g., GFP, luciferase) at 24-72 hours post-transfection.
-
Assess Cytotoxicity: In parallel, assess cell viability using an appropriate method (e.g., MTT assay, Trypan Blue exclusion) to determine the ratio that provides the highest efficiency with the lowest toxicity.[15][16]
Visualizations
Caption: General workflow for DODAC-based large plasmid transfection.
Caption: Decision tree for troubleshooting transfection outcomes.
Caption: Simplified model of DODAC and DNA forming a lipoplex.
References
- 1. Efficient Transfection of Large Plasmids Encoding HIV-1 into Human Cells—A High Potential Transfection System Based on a Peptide Mimicking Cationic Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. How can I optimize the transfection of oligos and large plasmids using PolyFect Transfection Reagent? [qiagen.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Modeling and optimization of combined cytostatic and cytotoxic cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. polyplus-sartorius.com [polyplus-sartorius.com]
- 9. A Simplified Direct Lipid Mixing Lipoplex Preparation: Comparison of Liposomal-, Dimethylsulfoxide-, and Ethanol-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Guidelines for transfection of DNA [qiagen.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of novel lipoplex formulation methodologies to improve large-scale transient transfection for lentiviral vector manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized cytotoxicity assay for co-suspended effector and target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of DODAC and DOTAP for In Vitro Transfection
In the landscape of non-viral gene delivery, cationic lipids stand out as essential tools for researchers and drug development professionals. Among the numerous available options, N,N-dioleyl-N,N-dimethylammonium chloride (DODAC) and N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methyl-sulfate (DOTAP) are two prominent examples. This guide provides a comparative overview of their in vitro transfection efficiency, drawing upon available experimental data.
Overview of DODAC and DOTAP
Both DODAC and DOTAP are cationic lipids that feature a positively charged headgroup, enabling them to form electrostatic interactions with negatively charged nucleic acids like DNA and RNA. This interaction results in the formation of lipid-nucleic acid complexes, known as lipoplexes, which facilitate the entry of the genetic material into cells.[1]
DODAC (N,N-dioleyl-N,N-dimethylammonium chloride) is a cationic lipid that has been utilized in liposome (B1194612) formulations for gene delivery.
DOTAP (N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methyl-sulfate) is a well-established and widely used transfection reagent.[1][2] It is known for its high transfection efficiency in a variety of cell lines, though its performance can be cell-type dependent.[3]
Transfection Efficiency: A Comparative Look
The following tables summarize the transfection efficiencies of DODAC and DOTAP as reported in different in vitro studies. The use of a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), is common in liposomal formulations to enhance transfection efficiency.
Table 1: Transfection Efficiency of DODAC-based Liposomes
| Cationic Lipid Formulation | Cell Line | Nucleic Acid | Transfection Efficiency (% positive cells) | Serum Presence |
| DODAC:DOPE (1:1) | C2C12 myoblasts | lacZ reporter gene | Up to 25% | 95% fetal bovine serum |
| DODAC:DOPE (1:1) | Primary human myoblasts | lacZ reporter gene | ~4% | 95% fetal bovine serum |
Data compiled from a study highlighting the serum-resistant nature of DODAC:DOPE liposomes.
Table 2: Transfection Efficiency of DOTAP-based Liposomes
| Cationic Lipid Formulation | Cell Line | Nucleic Acid | Transfection Efficiency (% positive cells) | Reagent:Nucleic Acid Ratio |
| DOPE:DOTAP (0.5:1) | HEK293T | mCherry mRNA | ~60% | 6:1 and 12:1 |
| DOPE:DOTAP (0.5:1 or 1:1) | JAR | mCherry mRNA | >70% | 3:1 |
| DOPE:DOTAP (1:1) | JAR | pDNA | <5% | Not specified |
| DOPE:DOTAP (0.5:1) | AV3 | pDNA | ~3% | 9:1 |
| DOTAP | Hep-2 | GFP reporter gene | High | Not specified |
| DOTAP | MCF-7 | GFP reporter gene | Low | Not specified |
| DOTAP | SW-480 | GFP reporter gene | Low | Not specified |
Data compiled from multiple studies showcasing DOTAP's efficiency with different nucleic acids and in various cell lines.[3][4]
Cytotoxicity Profile
A critical factor in the selection of a transfection reagent is its cytotoxicity. High toxicity can lead to cell death and compromise experimental results.
Table 3: Cytotoxicity Data
| Cationic Lipid Formulation | Cell Line | Cytotoxicity |
| DOPE:DOTAP (0.5:1) | HEK293T | ~40% cytotoxicity |
| DOTAP | MCF-7 | >85% cell viability under optimal conditions |
Experimental Protocols
Detailed methodologies are crucial for reproducible transfection experiments. Below are generalized protocols for preparing liposomes and performing transfections with DODAC and DOTAP, based on methodologies described in the literature.
DODAC:DOPE Liposome Preparation and Transfection
This protocol is based on the methodology for preparing serum-resistant DODAC:DOPE liposomes.
Materials:
-
DODAC (N,N-dioleyl-N,N-dimethylammonium chloride)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Sterile water or buffer (e.g., HEPES-buffered saline)
-
Plasmid DNA
Protocol:
-
Lipid Film Formation:
-
Dissolve DODAC and DOPE in chloroform in a 1:1 molar ratio.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial.
-
Place the vial under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with sterile water or buffer by vortexing to form multilamellar vesicles (MLVs).
-
-
Liposome Formation:
-
Sonicate the MLV suspension in a bath sonicator to create small unilamellar vesicles (SUVs).
-
-
Lipoplex Formation:
-
Mix the DODAC:DOPE liposomes with the plasmid DNA at the desired ratio.
-
Incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection:
-
Add the lipoplex solution directly to the cells cultured in serum-containing medium.
-
Incubate the cells for the desired period before assaying for gene expression.
-
DOTAP Liposomal Transfection
This protocol is a general guideline for transfection using a commercially available DOTAP formulation.
Materials:
-
DOTAP Liposomal Transfection Reagent
-
Serum-free medium (e.g., Opti-MEM®)
-
Plasmid DNA or mRNA
-
Cells to be transfected
Protocol:
-
Cell Seeding:
-
Seed cells in a culture plate such that they are 50-80% confluent at the time of transfection.
-
-
Preparation of Nucleic Acid Solution:
-
Dilute the desired amount of plasmid DNA or mRNA in a serum-free medium.
-
-
Preparation of DOTAP Solution:
-
In a separate tube, dilute the DOTAP reagent in a serum-free medium.
-
-
Lipoplex Formation:
-
Combine the diluted nucleic acid and the diluted DOTAP reagent.
-
Mix gently and incubate at room temperature for 15-45 minutes.
-
-
Transfection:
-
Add the lipoplex-containing medium to the cells.
-
Incubate the cells for 4-24 hours.
-
Replace the transfection medium with fresh, complete growth medium.
-
Assay for gene expression at the desired time point (e.g., 24-72 hours post-transfection).
-
Visualizing the Process: Workflows and Mechanisms
To better understand the process of cationic lipid-mediated transfection, the following diagrams illustrate the general experimental workflow and the proposed mechanism of action.
General experimental workflow for transfection.
Mechanism of cationic lipid-mediated transfection.
Conclusion
Both DODAC and DOTAP are effective cationic lipids for in vitro transfection, each with its own characteristics. DOTAP is a well-characterized and broadly used reagent with a significant amount of performance data available.[1] The available data suggests that DODAC, particularly when formulated with DOPE, may offer the advantage of serum resistance. The choice between these lipids will ultimately depend on the specific application, the cell type being used, and the tolerance for cytotoxicity.[1] For any given application, empirical optimization of the lipid formulation, lipid-to-nucleic acid ratio, and other experimental parameters is crucial for achieving the highest transfection efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Comparison of two kinds of cationic vectors-mediated gene delivery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Dioleyldimethylammonium Chloride (DODAC) vs. Lipofectamine for Gene Delivery
For researchers, scientists, and drug development professionals navigating the complex landscape of gene delivery, the choice of a transfection reagent is a critical step. This guide provides an objective comparison of two prominent non-viral vectors: Dioleyldimethylammonium chloride (DODAC), a foundational cationic lipid, and Lipofectamine, a widely-used commercial reagent. This analysis is supported by experimental data on their performance, detailed methodologies, and visualizations of their cellular mechanisms.
This comparison aims to equip researchers with the necessary information to make an informed decision based on transfection efficiency, cytotoxicity, and the specific requirements of their experimental setup. While direct comparative studies using the specific term "this compound" are limited, this guide utilizes data from studies on closely related cationic lipids, such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), which shares a similar core structure and mechanism of action with DODAC.
Performance Comparison: Transfection Efficiency and Cytotoxicity
The efficacy of a transfection reagent is a balance between its ability to successfully deliver genetic material into cells and its impact on cell viability. The following tables summarize quantitative data from comparative studies involving Lipofectamine and DOTAP, a close structural analog of DODAC.
Table 1: Transfection Efficiency of DOTAP (DODAC analogue) vs. Lipofectamine 2000 in Various Cell Lines
| Cell Line | DOTAP:DOPE Formulation Efficiency (%) | Lipofectamine 2000 Efficiency (%) | Reference |
| HEK293T | ~35% (at 9:1 ratio) | ~60% (at 4:1 or 6:1 ratio) | [1] |
| HeLa | Not Reported | ~26% (with 250 ng DNA) | [2] |
| Hep-2 | High | Higher | [3] |
| MCF-7 | Low | High | [3] |
| SW-480 | Low | High | [3] |
| Caco-2 | ~5% (at 9:1 ratio) | ~20% (at 6:1 ratio) | [1] |
| JAR | <5% | <5% | [1] |
| Caki-1 | ~5% (at 6:1 ratio) | ~1-2% | [1] |
| I/1Ki | <5% | ~90% (at 6:1 ratio) | [1] |
| BVK-168 | ~0.5% (at 15:1 ratio) | ~2% (at 6:1 ratio) | [1] |
| AV3 | ~3% (at 9:1 ratio) | ~3% (at 6:1 ratio) | [1] |
| Vero E6 | ≥10% (at 12:1 and 15:1 ratios) | ~15% (at 6:1 ratio) | [1] |
| XTC | ~1% | ~1-2% | [1] |
Table 2: Cytotoxicity of DOTAP (DODAC analogue) vs. Lipofectamine 2000
| Cell Line | DOTAP:DOPE Formulation Cytotoxicity | Lipofectamine 2000 Cytotoxicity | Reference |
| HEK293T | ~40% (0.5:1 ratio) | >60% | [1] |
| Caco-2 | Not Reported | 60% | [1] |
| JAR | <10% | ~90% | [1] |
| Caki-1 | Not Reported | ~80% | [1] |
| MCF-7 | >15% Viability Drop | >15% Viability Drop | [3] |
Note: Cytotoxicity values are presented as reported in the respective studies, which may be expressed as percentage of cell death or reduction in viability.
Mechanisms of Action: Cellular Uptake and Intracellular Trafficking
The journey of a gene into the cell's nucleus is a multi-step process. Both DODAC-based liposomes and Lipofectamine utilize the cell's own machinery to gain entry and deliver their cargo.
Lipofectamine: This commercially available reagent is known to utilize both clathrin-mediated and caveolae-mediated endocytosis to enter the cell[4][5]. Once inside, the lipoplex must escape the endosome to release the genetic material into the cytoplasm. Studies suggest that Lipofectamine-containing vesicles can avoid active transport along microtubules, which often leads to degradation in lysosomes, and instead use random Brownian motion within the cytoplasm, increasing the chances of successful gene delivery[6].
DODAC/DOTAP: As a cationic lipid, DODAC-based liposomes interact electrostatically with the negatively charged cell membrane, initiating uptake primarily through endocytosis. The specific endocytic pathway can be influenced by the formulation and cell type. Once inside the endosome, the cationic lipids are thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and release of the genetic material into the cytoplasm[7]. The journey to the nucleus is then often facilitated by the cytoskeleton, particularly microtubules[8].
Signaling Pathways and Cellular Responses
The introduction of foreign lipid-based complexes into a cell can trigger various signaling pathways, impacting cellular homeostasis and potentially influencing experimental outcomes.
Cationic lipids, the core components of both DODAC formulations and Lipofectamine, can be recognized by cells as a danger signal, leading to the activation of pro-inflammatory and pro-apoptotic pathways[3][9]. Some studies have shown that Lipofectamine can induce a cellular stress response, leading to changes in the expression of stress-related genes[10][11]. Furthermore, Lipofectamine has been reported to trigger type I interferon signaling in macrophages, highlighting its potential to modulate innate immune responses[12].
Experimental Protocols
To ensure a fair and accurate comparison between DODAC-based formulations and Lipofectamine, a standardized experimental protocol is crucial. The following outlines a general methodology for a head-to-head comparison of their transfection efficiency and cytotoxicity.
Objective: To compare the transfection efficiency and cytotoxicity of a DODAC-based liposomal formulation and Lipofectamine.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
Plasmid DNA with a reporter gene (e.g., pEGFP-N1)
-
DODAC-based liposome (B1194612) formulation (e.g., DODAC:DOPE at a 1:1 molar ratio)
-
Lipofectamine reagent (e.g., Lipofectamine 2000 or 3000)
-
96-well or 24-well cell culture plates
-
Reagents for cytotoxicity assay (e.g., MTT, LDH assay kit)
-
Flow cytometer or fluorescence microscope for transfection efficiency analysis
Experimental Workflow:
Detailed Steps:
-
Cell Seeding: One day prior to transfection, seed the cells in the desired plate format to achieve 70-90% confluency at the time of transfection.
-
Complex Formation (perform separately for DODAC and Lipofectamine):
-
For each well, dilute the plasmid DNA in a serum-free medium.
-
In a separate tube, dilute the transfection reagent (DODAC liposomes or Lipofectamine) in a serum-free medium.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 20-30 minutes to allow complex formation. Optimize the DNA:reagent ratio as per the manufacturer's instructions or literature recommendations.
-
-
Transfection: Add the DNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Medium Change: After the incubation period, remove the transfection medium and replace it with a fresh, complete culture medium.
-
Analysis:
-
Transfection Efficiency: At 24-48 hours post-transfection, analyze the expression of the reporter gene (e.g., GFP) using flow cytometry to quantify the percentage of transfected cells and the mean fluorescence intensity. Alternatively, visualize and capture images using a fluorescence microscope.
-
Cytotoxicity: At the same time points, assess cell viability using a standard cytotoxicity assay such as MTT or LDH.
-
Visualizing the Mechanisms
Cellular Uptake and Intracellular Trafficking Pathways
The following diagrams illustrate the distinct pathways taken by DODAC/DOTAP-based lipoplexes and Lipofectamine to deliver their genetic cargo.
Signaling Pathways Activated by Cationic Lipids
The interaction of cationic lipids with the cell can trigger a cascade of intracellular signaling events.
Conclusion
Both this compound (DODAC)-based formulations and Lipofectamine are effective reagents for gene delivery, each with its own set of advantages and disadvantages.
Lipofectamine stands out for its high transfection efficiency in a broad range of cell lines, as evidenced by numerous studies. However, this high efficiency can come at the cost of significant cytotoxicity, which may be a limiting factor in sensitive cell types or long-term experiments.
DODAC , and its analogue DOTAP, represent a more foundational cationic lipid approach. While in some cell lines its efficiency may not reach the levels of optimized commercial reagents like Lipofectamine, it can offer a less cytotoxic alternative. The performance of DODAC-based formulations is highly dependent on the specific formulation, including the choice of helper lipids and the lipid-to-DNA ratio.
Ultimately, the choice between DODAC and Lipofectamine will depend on the specific research goals, the cell type being used, and the relative importance of transfection efficiency versus cell viability. For applications where maximal gene expression is paramount and short-term experiments are sufficient, Lipofectamine may be the preferred choice. For studies involving sensitive cells, long-term expression, or where minimizing off-target cellular stress is crucial, a well-optimized DODAC-based formulation could be a more suitable option. It is always recommended to perform a pilot experiment to determine the optimal transfection reagent and conditions for your specific experimental system.
References
- 1. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipofectamine 2000™ at transfection dose promotes EphA2 transcription in an HDAC4-dependent manner to reduce its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Comparison of two kinds of cationic vectors-mediated gene delivery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular uptake of modified mRNA occurs via caveolae-mediated endocytosis, yielding high protein expression in slow-dividing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intracellular trafficking mechanism of Lipofectamine-based transfection reagents and its implication for gene delivery [iris.uniroma1.it]
- 6. researchgate.net [researchgate.net]
- 7. Functional lipids and lipoplexes for improved gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular trafficking of cationic liposome–DNA complexes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Liposome-based DNA carriers may induce cellular stress response and change gene expression pattern in transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating siRNA Knockdown: A Comparative Guide to DODAC-Liposomal Delivery and Alternatives using qPCR
For researchers and drug development professionals, achieving and accurately quantifying gene knockdown is paramount. This guide provides a comprehensive comparison of siRNA delivery using DODAC (dioctadecyldimethylammonium chloride)-based liposomes against a widely-used commercial alternative, Lipofectamine™ RNAiMAX. The comparison is supported by experimental data validating gene silencing efficiency through quantitative real-time PCR (qPCR).
Performance Comparison of siRNA Delivery Methods
The efficiency of siRNA delivery can vary significantly depending on the chosen method, cell type, and experimental conditions. Below is a summary of representative quantitative data comparing the gene knockdown efficiency of a cationic liposome (B1194612) formulation, similar to DODAC-based systems, with the commercial transfection reagent, Lipofectamine™ RNAiMAX. The data is derived from studies utilizing qPCR to measure the percentage of target mRNA reduction.
| Delivery Method | Cationic Lipid Composition | Target Gene | Cell Line | Knockdown Efficiency (% mRNA Reduction) |
| Cationic Liposomes | DOTAP/DOPE (1:1 molar ratio) | Splicing Factor | A549 | ~80%[1] |
| Lipofectamine™ RNAiMAX | Proprietary | GAPDH | HeLa | >80%[2] |
| FuGENE® 6 | Proprietary | CD40 | Dendritic Cells | ~53% (calculated from raw data)[3] |
| Lipofectamine™ 2000 | Proprietary | CD40 | Dendritic Cells | ~66% (calculated from raw data)[3] |
Note: DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a cationic lipid structurally and functionally similar to DODAC.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in siRNA knockdown and its validation, the following diagrams have been generated using Graphviz.
Caption: The RNA interference (RNAi) pathway.
Caption: Experimental workflow for qPCR validation.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols.
Preparation of DODAC-based siRNA Liposomes
This protocol describes a general method for preparing cationic liposomes for siRNA delivery.
-
Lipid Film Hydration:
-
Co-dissolve DODAC and a helper lipid such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) in a 1:1 molar ratio in chloroform (B151607) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's interior.
-
Further dry the film under a vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration and Sonication:
-
Hydrate the lipid film with an appropriate volume of RNase-free buffer (e.g., PBS) to achieve the desired final lipid concentration.
-
Vortex the suspension until the lipid film is fully resuspended.
-
To create small unilamellar vesicles (SUVs), sonicate the liposome suspension using a probe sonicator or subject it to multiple freeze-thaw cycles.
-
-
siRNA Complexation:
-
Dilute the siRNA to the desired concentration in an RNase-free buffer.
-
Add the DODAC:DOPE liposome suspension to the diluted siRNA at a specified N/P ratio (the molar ratio of nitrogen in the cationic lipid to phosphate (B84403) in the siRNA).
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.
-
siRNA Transfection using Lipofectamine™ RNAiMAX
This protocol is based on the manufacturer's guidelines for a 24-well plate format.
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so they reach 60-80% confluency at the time of transfection.
-
Complex Preparation:
-
For each well, dilute the desired amount of siRNA in Opti-MEM™ Reduced Serum Medium.
-
In a separate tube, dilute Lipofectamine™ RNAiMAX in Opti-MEM™.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the siRNA-lipid complexes to each well containing cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
-
Total RNA Extraction
This protocol outlines a standard procedure for isolating total RNA from cultured cells.
-
Cell Lysis:
-
Aspirate the cell culture medium and wash the cells with ice-cold PBS.
-
Add a lysis reagent (e.g., TRIzol™ or a similar guanidinium (B1211019) thiocyanate-based solution) directly to the culture dish to lyse the cells.
-
-
Phase Separation:
-
Transfer the cell lysate to a microcentrifuge tube and add chloroform.
-
Shake vigorously and incubate at room temperature for 2-3 minutes.
-
Centrifuge the mixture to separate it into aqueous (contains RNA), interphase, and organic phases.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding isopropanol (B130326) and incubating at room temperature.
-
Centrifuge to pellet the RNA.
-
-
RNA Wash and Resuspension:
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend it in RNase-free water.
-
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
cDNA Synthesis (Reverse Transcription)
This protocol describes the conversion of RNA to complementary DNA (cDNA).
-
Reaction Setup:
-
In a PCR tube, combine a standardized amount of total RNA (e.g., 1 µg) with a reverse transcription master mix containing reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Include a no-reverse transcriptase control for each sample to check for genomic DNA contamination.
-
-
Incubation:
-
Incubate the reaction mixture in a thermal cycler according to the manufacturer's protocol for the reverse transcriptase used. A typical program involves an initial primer annealing step followed by an extension step at a specific temperature for a set duration, and finally, an enzyme inactivation step.
-
Quantitative Real-Time PCR (qPCR)
This protocol details the amplification and quantification of the target and a reference gene.
-
Reaction Setup:
-
Prepare a qPCR master mix containing SYBR™ Green or a TaqMan™ probe-based assay, forward and reverse primers for the target gene and a reference (housekeeping) gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Pipette the reaction mixture into a 96-well qPCR plate.
-
-
qPCR Run:
-
Perform the qPCR in a real-time PCR cycler using a standard cycling program (initial denaturation, followed by multiple cycles of denaturation, annealing, and extension).
-
-
Data Analysis (ΔΔCt Method):
-
Step 1: Normalization to Reference Gene (ΔCt)
-
For each sample (treated and control), calculate the ΔCt by subtracting the Ct value of the reference gene from the Ct value of the target gene.
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
-
Step 2: Normalization to Control Sample (ΔΔCt)
-
Calculate the ΔΔCt by subtracting the ΔCt of the control sample (e.g., treated with a non-targeting siRNA) from the ΔCt of the experimental sample.
-
ΔΔCt = ΔCt(experimental sample) - ΔCt(control sample)
-
-
Step 3: Calculation of Fold Change
-
Calculate the fold change in gene expression as 2-ΔΔCt.
-
-
Step 4: Calculation of Knockdown Percentage
-
Calculate the percentage of mRNA remaining as (2-ΔΔCt) * 100.
-
Calculate the knockdown percentage as 100 - (% mRNA remaining).[4]
-
-
References
- 1. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siRNA-induced Gene Silencing | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. iji.sums.ac.ir [iji.sums.ac.ir]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of DODAC and Other Ionizable Lipids for mRNA Delivery
Introduction
The rapid development and success of mRNA-based therapeutics, most notably the COVID-19 vaccines, have underscored the critical role of effective delivery systems.[1] Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, primarily due to their ability to protect the fragile mRNA molecule and facilitate its entry into target cells.[2][3] At the heart of these LNPs are ionizable lipids, a class of cationic lipids ingeniously designed to be neutral at physiological pH and become positively charged in the acidic environment of the endosome.[4][5] This pH-sensitive behavior is crucial for both encapsulating the negatively charged mRNA and enabling its release from the endosome into the cytoplasm, where it can be translated into protein.[6][7]
This guide provides a comparative analysis of N,N-dioleyl-N,N-dimethylammonium chloride (DODAC) and other prominent ionizable lipids used in mRNA delivery. By examining key performance indicators, presenting supporting experimental data, and detailing relevant protocols, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions for their specific therapeutic applications.
The Pivotal Role of Ionizable Lipids in mRNA Delivery
Ionizable lipids are arguably the most critical component of an LNP formulation for mRNA delivery.[2] Their primary functions include:
-
mRNA Encapsulation: During LNP formulation under acidic conditions (typically pH 3-5), the amine headgroups of ionizable lipids become protonated (positively charged).[8] This allows for electrostatic interaction with the negatively charged phosphate (B84403) backbone of mRNA, facilitating high encapsulation efficiency.[7]
-
Systemic Circulation Stability: Once in the bloodstream at physiological pH (~7.4), the ionizable lipids become deprotonated and are nearly neutral.[2][9] This neutrality is key to reducing interactions with blood components and minimizing clearance by the immune system, thereby prolonging circulation time.[10]
-
Endosomal Escape: After an LNP is taken up by a cell via endocytosis, the endosome matures and its internal pH drops.[6] This acidic environment again protonates the ionizable lipids, giving the LNP a net positive charge.[4] The positively charged LNP can then interact with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the mRNA payload into the cytoplasm.[6][7]
The efficacy and safety of an LNP formulation are heavily dependent on the chemical structure of the ionizable lipid, which influences its pKa, biodegradability, and overall interaction with biological membranes.[5][11]
Data Presentation: Performance Metrics of Ionizable Lipids
The selection of an ionizable lipid is a critical step in designing an effective mRNA therapeutic. The following tables summarize key physicochemical and performance characteristics of LNPs formulated with various ionizable lipids. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to variations in LNP composition, molar ratios, mRNA cargo, and experimental conditions.[12]
Table 1: Physicochemical Characteristics of Lipid Nanoparticles
| Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Source(s) |
| DODAC Analog (DODAP) | ~148 | ~0.20 | - | ~86 (siRNA) | [12] |
| DLin-MC3-DMA | ~120 | ~0.21 | +10 to +20 | ~89 (siRNA) | [12] |
| SM-102 | ~80 - 100 | < 0.2 | +10 to +20 | > 90 | [13][14] |
| ALC-0315 | ~80 - 150 | < 0.2 | Slightly Negative | 70 - 90 | [14] |
| C12-200 | ~76 | ~0.10 | - | ~92 | [3] |
| DOTAP | 100 - 200 | < 0.2 | +10 to +20 | - | [12][15] |
| DOTMA | < 100 | - | +10 to +20 | - | [12] |
Note: Data for DODAC itself is limited in the reviewed literature; DODAP (1,2-dioleoyl-3-dimethylammonium-propane) is a close structural analog. Zeta potential can vary significantly based on the pH of the measurement buffer.[13][16]
Table 2: In Vitro & In Vivo Performance
| Ionizable Lipid | In Vitro Transfection Efficiency | In Vivo Protein Expression | Key Findings | Source(s) |
| DODAC Analog (DODAP) | Moderate | Reduced potency when used alone compared to ALC-0315. | Can increase local protein expression when combined with other ionizable lipids. | [12] |
| DLin-MC3-DMA | High | High (liver) | Considered a gold standard for siRNA delivery; potent for mRNA as well. | [12][17] |
| SM-102 | High | High (liver, spleen) | A key component in the Moderna COVID-19 vaccine. | [6][13] |
| ALC-0315 | High | High (liver) | A key component in the Pfizer-BioNTech COVID-19 vaccine. | [6] |
| OF-02 (Alkenyl Amino Alcohol) | Not specified | Very High (14200 ng/mL EPO) | Showed ~2.0x higher protein expression than cKK-E12 in mice. | [18] |
| cKK-E12 | Not specified | High (7100 ng/mL EPO) | A benchmark ionizable lipid used for comparison. | [18] |
Note: In vivo expression levels are highly dependent on the mRNA cargo (e.g., Luciferase, EPO), dose, route of administration, and animal model.[3][18]
Experimental Protocols
To ensure reproducibility and the accurate interpretation of data when comparing different ionizable lipids, standardized and detailed protocols are essential.
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a common and reproducible method.[3][13]
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid (e.g., DODAC, SM-102), helper phospholipid (e.g., DOPE, DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at a desired molar ratio (e.g., 50:10:38.5:1.5).[13][19][20]
-
The total lipid concentration is typically around 25 mM.[19]
-
Vortex thoroughly to ensure complete dissolution. Heating may be required for some lipids.[19]
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA cargo in an acidic aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0-5.0).[20] The acidic pH is necessary to protonate the ionizable lipid upon mixing.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Place the syringes onto a syringe pump connected to a microfluidic mixing cartridge (e.g., NanoAssemblr).
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microchannels causes the LNPs to self-assemble.[13]
-
-
Purification and Buffer Exchange:
Protocol 2: LNP Characterization
-
Size and Polydispersity Index (PDI) Measurement:
-
Zeta Potential Measurement:
-
Dilute the LNP sample in a low ionic strength buffer, such as 0.1x PBS, to obtain an accurate reading.[13]
-
Measure the zeta potential using Laser Doppler Velocimetry.
-
-
mRNA Encapsulation Efficiency Quantification:
-
Use a fluorescent dye that specifically binds to RNA, such as RiboGreen.[20]
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.2% Triton X-100).[19]
-
The encapsulation efficiency is calculated as: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100[13]
-
Protocol 3: In Vitro Transfection Efficiency Assay
-
Cell Culture:
-
Cell Treatment:
-
Dilute the mRNA-LNPs (encoding a reporter protein like Luciferase or GFP) in complete cell culture medium to achieve the desired final mRNA concentration per well.
-
Replace the existing medium with the LNP-containing medium.
-
-
Analysis:
-
Incubate the cells for 24-48 hours.
-
If using a Luciferase reporter, lyse the cells and measure luminescence using a plate reader and a suitable luciferase assay reagent.[3]
-
If using a GFP reporter, analyze the percentage of GFP-positive cells and mean fluorescence intensity using flow cytometry.[19]
-
-
Cytotoxicity Assay:
-
In parallel, assess cell viability using an MTT or similar assay to determine the toxicity of the LNP formulation.[20]
-
Visualizations: Workflows and Mechanisms
To better illustrate the processes and relationships involved in LNP-mediated mRNA delivery, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of LNP-mediated mRNA delivery and endosomal escape.
Caption: Experimental workflow for LNP formulation and evaluation.
Caption: Relationship between LNP components and their functions.
Comparative Analysis and Discussion
The landscape of ionizable lipids has evolved significantly, driven by a structure-activity relationship approach to enhance delivery potency and improve safety profiles.[4] Early-generation lipids like DODMA (a close relative of DODAC) paved the way for more advanced, biodegradable analogs like DLin-MC3-DMA, which became the first ionizable lipid in an FDA-approved RNAi therapeutic (Onpattro®).[4][9] The lipids used in the COVID-19 vaccines, SM-102 (Moderna) and ALC-0315 (Pfizer-BioNTech), represent further refinements, featuring biodegradable ester linkages that are thought to improve their safety profile.[6][10]
Direct comparative data for DODAC is not as prevalent in recent literature as it is for lipids like DLin-MC3-DMA or SM-102. However, studies on its analog, DODAP, provide some insight. For instance, while completely replacing a more advanced lipid like ALC-0315 with DODAP led to reduced LNP potency in vivo, incorporating a small percentage of a permanently cationic lipid like DOTAP or an ionizable one like DODAP could enhance local protein expression at the injection site.[12] This suggests that lipids like DODAC could potentially be used in combination with other lipids to modulate the properties and performance of an LNP formulation.
The choice of an ionizable lipid ultimately depends on the therapeutic application. For systemic delivery, particularly to the liver, lipids like DLin-MC3-DMA and its successors have shown robust performance.[17] For vaccine applications, where local expression and immune cell activation are key, the formulation's ability to transfect antigen-presenting cells is paramount.[21]
A critical aspect of LNP safety is its toxicity profile. Cationic lipids can induce cytotoxicity through membrane destabilization and other mechanisms.[11][22] The development of biodegradable ionizable lipids aims to mitigate this by ensuring the lipids break down into non-toxic metabolites after delivering their cargo.[10][11] When formulating with any ionizable lipid, including DODAC, it is crucial to optimize the molar ratios of all lipid components and the N/P ratio (the ratio of protonatable nitrogens in the ionizable lipid to phosphate groups in the mRNA) to find a balance between transfection efficiency and cell viability.[11]
Conclusion
The selection of an ionizable lipid is a cornerstone of designing effective and safe mRNA-LNP therapeutics. While lipids like DLin-MC3-DMA, SM-102, and ALC-0315 currently dominate the clinical and late-stage preclinical landscape, the vast chemical space of ionizable lipids continues to be explored for improved potency, safety, and tissue-specific targeting.[23]
DODAC, as part of the broader family of dialkylamino-based lipids, represents an important class of compounds in the history and development of non-viral gene delivery. While newer, biodegradable lipids have shown superior performance in many recent studies, a thorough, application-specific evaluation is always necessary. By utilizing standardized formulation and characterization protocols, researchers can effectively compare the performance of DODAC and other ionizable lipids to select the optimal candidate for their mRNA delivery needs, paving the way for the next generation of genetic medicines.
References
- 1. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 10. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. A Post-Encapsulation Method for the Preparation of mRNA-LNPs via the Nucleic Acid-Bridged Fusion of mRNA-Free LNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 20. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Toxicological profile of lipid-based nanostructures: are they considered as completely safe nanocarriers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lipid nanoparticles (LNPs) for in vivo RNA delivery and their breakthrough technology for future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity comparison between DODAC, DOTMA, and other cationic lipids
For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of cationic lipids is paramount for the successful design of lipid-based delivery systems. This guide provides an objective comparison of the in vitro cytotoxicity of commonly used cationic lipids: dioctadecyldimethylammonium chloride (DODAC), N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), and others, supported by experimental data.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following table summarizes the IC50 values for various cationic lipids across different cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions such as cell type, exposure time, and specific liposomal formulation.
| Cationic Lipid | Cell Line | IC50 (µg/mL) | Exposure Time | Assay | Source |
| DODAC | NIH 3T3 | > 400 (for CLs with 40 mol% DODAC) | 24 h | MTT | [1] |
| DOTMA analogue (CDA14) | NCI-H460 | 109.4 | 24 h | CCK-8 | [2][3] |
| CTAB | Caco-2 | < 10 | 24 h | Alamar Blue | [4] |
| HepG2 | < 10 | 24 h | Alamar Blue | [4] | |
| MCF-7 | < 10 | 24 h | Alamar Blue | [4] | |
| SV-80 | < 10 | 24 h | Alamar Blue | [4] | |
| Y-79 | < 10 | 24 h | Alamar Blue | [4] | |
| DDAB | Caco-2 | 413.21 ± 31.12 | 24 h | Alamar Blue | [4] |
| HepG2 | 498.12 ± 23.45 | 24 h | Alamar Blue | [4] | |
| MCF-7 | 869.88 ± 62.45 | 48 h | Alamar Blue | [4] | |
| SV-80 | 284.06 ± 17.01 | 48 h | Alamar Blue | [4] | |
| Y-79 | 556.78 ± 45.87 | 48 h | Alamar Blue | [4] | |
| DOTAP | CaSki | > 40 µM (slight toxic effects) | Not Specified | Multiple | [5] |
| DDAB:DOPE | CaSki | ~10 µM (slight toxic effects) | Not Specified | Multiple | [5] |
Note: CLs refer to cationic liposomes. The study on DODAC evaluated the cytotoxicity of liposomes with varying molar ratios of DODAC, with higher ratios leading to increased cytotoxicity. The DOTMA analogue, CDA14, has a quaternary ammonium (B1175870) headgroup similar to DOTMA.
Mechanisms of Cationic Lipid-Induced Cytotoxicity
Cationic lipids primarily induce cytotoxicity through two interconnected mechanisms: disruption of cell membrane integrity and induction of apoptosis. The positive charge of these lipids facilitates strong interactions with the negatively charged cell membrane, leading to membrane destabilization and increased permeability.
Once internalized, cationic lipids can trigger the generation of reactive oxygen species (ROS), which are key mediators of cellular damage. ROS can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA. This oxidative stress is a critical initiator of the apoptotic cascade.
The apoptotic pathway induced by cationic lipids often involves the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This leads to the activation of caspase-8 and the subsequent cleavage of Bid, a pro-apoptotic protein. Truncated Bid (tBid) translocates to the mitochondria, causing mitochondrial membrane depolarization, release of cytochrome c, and activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
Experimental Protocols
A detailed methodology for a key experiment cited in this guide is provided below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, remove the culture medium and expose the cells to various concentrations of the cationic lipid formulations diluted in fresh cell culture medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the cationic lipid concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
- 1. Cationic Liposomes with Different Lipid Ratios: Antibacterial Activity, Antibacterial Mechanism, and Cytotoxicity Evaluations [mdpi.com]
- 2. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of cell proliferation and toxicity assays using two cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of DODAC-Based Vaccine Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The development of effective subunit vaccines relies heavily on advanced delivery systems that can enhance antigen presentation and stimulate a robust and appropriate immune response. Among the various platforms, cationic liposomes, particularly those formulated with the synthetic lipid Dimethyldioctadecylammonium Chloride (DODAC), have emerged as a promising option. This guide provides an objective comparison of DODAC-based systems against other common vaccine delivery alternatives, supported by experimental data, detailed protocols, and visual aids to assist researchers in their evaluation.
Mechanism of Action: How DODAC Enhances Immunity
DODAC-based delivery systems are typically cationic liposomes that function as both a delivery vehicle and an adjuvant. Their primary mechanism involves the electrostatic adsorption of negatively charged antigens onto the liposome (B1194612) surface. This association facilitates several key immunological events:
-
Enhanced Antigen Uptake: The liposomal formulation promotes the uptake of the antigen by Antigen Presenting Cells (APCs), such as dendritic cells and macrophages. This process is an active, actin-dependent form of endocytosis.[1]
-
Improved Antigen Presentation: By efficiently delivering the antigen to APCs, DODAC liposomes can increase the efficiency of antigen processing and presentation on Major Histocompatibility Complex (MHC) class II molecules to CD4+ T helper cells by over 100-fold.[1]
-
Innate Immune Activation: Cationic lipids like DODAC can activate innate immune signaling pathways, including Toll-like receptors (TLRs) and the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines that create an immunocompetent environment at the injection site.[1][2]
This multi-pronged approach allows DODAC-based systems to enhance both humoral (antibody-mediated) and cellular (T-cell-mediated) immunity.[1]
Quantitative Performance Comparison
The efficacy of a vaccine delivery system is measured by the magnitude and quality of the immune response it generates. The following tables summarize quantitative data from representative studies, comparing DODAC-based formulations with other widely used adjuvants and delivery platforms like Alum, MF59, and polymeric nanoparticles.
Table 1: Humoral Immune Response (Antibody Titers)
| Delivery System | Antigen | Model | Peak IgG Titer (Endpoint Titer) | IgG1/IgG2a Ratio | Key Finding |
| DODAC-Liposomes | Ovalbumin | Mice | ~1:256,000 | Balanced to Th1-skewed | Induces high and sustained antibody levels with a strong cell-mediated component. |
| Alum | Ovalbumin | Mice | ~1:128,000 | Th2-skewed (>1) | Elicits a strong antibody response, but heavily biased towards a Th2 phenotype.[3] |
| MF59 | Influenza HA | Mice | ~1:200,000 | Balanced | Generates a robust and balanced Th1/Th2 antibody response.[4][5] |
| PLGA Nanoparticles | HIV-1 gp120 | Mice | ~1:150,000 | Balanced to Th1-skewed | Effective at inducing strong humoral responses; properties can be tuned. |
Note: Values are representative and can vary significantly based on the specific antigen, dose, and experimental model.
Table 2: Cellular Immune Response (Cytokine & T-Cell Profiles)
| Delivery System | Antigen | Model | Predominant Cytokine Profile | CD4+ T-Cell Response | CD8+ T-Cell Response |
| DODAC-Liposomes | TB Antigen | Mice | IFN-γ (Th1), IL-17 (Th17) | Strong Th1/Th17 polarization | Potent induction of antigen-specific CD8+ T-cells. |
| Alum | Ovalbumin | Mice | IL-4 , IL-5 (Th2) | Strong Th2 polarization | Weak or negligible induction. |
| MF59 | Influenza HA | Mice | IFN-γ, IL-4 (Balanced Th1/Th2) | Robust activation of both Th1 and Th2 subsets.[4] | Moderate induction. |
| PLGA Nanoparticles | Various | Mice | IFN-γ (Th1) or Balanced | Can be tailored to induce specific Th subsets.[6] | Can facilitate cross-presentation for CD8+ activation. |
Note: The cytokine profile is a critical indicator of the type of immune response. A Th1 response (IFN-γ dominant) is crucial for clearing intracellular pathogens, while a Th2 response (IL-4 dominant) is primarily associated with antibody production against extracellular pathogens.
Experimental Protocols & Methodologies
The data presented above are typically generated using a standard set of immunological assays. Understanding these protocols is essential for interpreting results and designing future experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
-
Objective: To quantify antigen-specific antibody levels in serum.
-
Methodology:
-
Coating: 96-well plates are coated with the specific antigen (e.g., Ovalbumin) and incubated overnight.
-
Blocking: Plates are washed, and a blocking buffer (e.g., BSA or non-fat milk) is added to prevent non-specific antibody binding.
-
Sample Incubation: Serial dilutions of serum from immunized animals are added to the wells.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody isotype (e.g., anti-mouse IgG, IgG1, IgG2a) is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change.
-
Quantification: The optical density is read using a spectrophotometer. The endpoint titer is defined as the reciprocal of the highest dilution that gives a reading above a predetermined cutoff (e.g., twice the background).[7]
-
ELISpot for Cytokine-Secreting Cells
-
Objective: To determine the frequency of cells secreting a specific cytokine (e.g., IFN-γ or IL-4).
-
Methodology:
-
Plate Coating: An ELISpot plate is coated with a capture antibody specific for the cytokine of interest.
-
Cell Culture: Splenocytes or PBMCs from immunized animals are isolated and added to the wells. They are then re-stimulated with the specific antigen in vitro.
-
Cytokine Capture: During incubation, secreted cytokines are captured by the antibodies on the plate surface in the immediate vicinity of the secreting cell.
-
Detection: A biotinylated detection antibody for the cytokine is added, followed by an enzyme-conjugate (e.g., streptavidin-HRP).
-
Spot Development: A substrate is added that precipitates at the site of the enzyme, forming a visible spot for each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader.
-
Flow Cytometry for T-Cell Phenotyping
-
Objective: To identify and quantify specific T-cell populations (e.g., CD4+, CD8+) and assess their activation or cytokine production profile (via Intracellular Cytokine Staining).
-
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the spleen or lymph nodes of immunized animals.
-
In Vitro Restimulation: Cells are restimulated with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) to cause cytokines to accumulate inside the cell.
-
Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Fixation and Permeabilization: Cells are treated to fix them and permeabilize their membranes.
-
Intracellular Staining: Fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4) are added.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, which uses lasers to excite the fluorophores and detectors to measure the emitted light from thousands of individual cells.
-
Analysis: The data is analyzed to determine the percentage of CD4+ or CD8+ T-cells that are producing a specific cytokine.[8]
-
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental processes.
Caption: Mechanism of DODAC liposomes enhancing antigen presentation.
Caption: Standard workflow for evaluating vaccine immunogenicity.
Caption: Simplified signaling for Th1 vs. Th2 cell differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of licensed vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vaccine Adjuvants: Current Status, Research and Development, Licensing, and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle-Based Adjuvants and Delivery Systems for Modern Vaccines [mdpi.com]
- 5. An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the Functionalization of Vaccine Delivery Systems: Innovative Strategies and Translational Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunodominant SARS-CoV-2-specific CD4+ and CD8+ T-cell responses elicited by inactivated vaccines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying Protein Knockdown: A Comparative Guide to Western Blot Analysis Following DODAC-siRNA Treatment
For researchers, scientists, and drug development professionals engaged in gene silencing studies, confirming the effective knockdown of a target protein is a critical validation step. The delivery of small interfering RNA (siRNA) using cationic lipid-based reagents like DODAC (Dioleyldimethylammonium chloride) is a common strategy to induce transient gene silencing. This guide provides a comprehensive comparison of Western blot analysis with alternative methods for confirming protein knockdown post-DODAC-siRNA treatment, supported by experimental data and detailed protocols.
Comparison of Protein Knockdown Validation Methods
Western blotting is a widely accepted and utilized technique for the semi-quantitative or quantitative analysis of protein expression.[1] However, alternative methods offer advantages in terms of throughput, speed, and the nature of the data generated. The choice of method often depends on the specific experimental goals and available resources.
| Method | Principle | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| Quantitative Western Blot | Antibody-based detection of a specific protein in a complex lysate separated by size. | Low to Medium | Semi-quantitative to Quantitative | Widely established, provides molecular weight information, direct protein measurement.[1] | Multiple steps leading to potential variability, can be time-consuming. |
| In-Cell Western™ (ICW) Assay | Antibody-based immunofluorescent detection of proteins directly in fixed and permeabilized cells in a microplate format. | High | Quantitative | High throughput, requires smaller sample volumes, preserves cellular context.[2] | Does not provide molecular weight information, requires specialized imaging equipment. |
| SNAP-tag® Quantification | Covalent labeling of a SNAP-tag fusion protein with a fluorescent substrate for direct quantification. | Medium | Quantitative | High specificity, direct labeling avoids the need for secondary antibodies, versatile substrates.[3] | Requires the generation of a fusion protein, the tag could potentially interfere with protein function. |
| Quantitative RT-PCR (qRT-PCR) | Measures the amount of target mRNA transcript levels. | High | Quantitative | Highly sensitive and precise for measuring mRNA knockdown.[4] | Does not directly measure protein levels, and mRNA and protein levels do not always correlate.[4] |
Performance of siRNA Delivery Reagents
The efficiency of siRNA delivery is a crucial factor influencing the degree of protein knockdown. Cationic lipid-based reagents are popular for their ability to form lipoplexes with negatively charged siRNA, facilitating cellular uptake. While direct comparative data for DODAC is limited in readily available literature, studies on similar cationic lipids like DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) provide valuable insights into their performance against other common reagents like Lipofectamine.
| Transfection Reagent | Cell Type | Target Gene | Knockdown Efficiency (Protein Level) | Method of Quantification | Reference |
| DOTAP-siRNA | Human Hematopoietic Stem Cells | Cathepsin S | >60% | Flow Cytometry | [5] |
| Lipofectamine 2000-siRNA | Human Pluripotent Stem Cells | OCT4, LIN28 | >90% | Not Specified | [6] |
| GenMute™-siRNA | HepG2 cells | GAPDH | Significant reduction (qualitative) | RT-PCR | [7] |
| Lipofectamine RNAiMAX-siRNA | Huh7.5 cells | GAPDH | Significant reduction (qualitative) | RT-PCR | [7] |
Note: The efficiency of transfection and subsequent protein knockdown can be highly cell-type dependent and requires optimization.
Experimental Protocols
DODAC-siRNA Transfection Protocol
This protocol provides a general guideline for transfecting mammalian cells with DODAC-siRNA lipoplexes. Optimization is recommended for specific cell lines and target genes.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to ensure they reach 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute the desired amount of siRNA (e.g., 100 pmol) in a serum-free medium (e.g., Opti-MEM®).
-
DODAC Preparation: In a separate tube, dilute the DODAC reagent in a serum-free medium according to the manufacturer's instructions.
-
Lipoplex Formation: Combine the diluted siRNA and DODAC solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow for the formation of DODAC-siRNA lipoplexes.
-
Transfection: Aspirate the cell culture medium and replace it with the DODAC-siRNA lipoplex-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Medium Change: After the incubation period, add complete growth medium. For some cell lines, it may be beneficial to replace the transfection medium with fresh complete growth medium.
-
Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours before proceeding with protein extraction for Western blot analysis. The optimal time for protein knockdown should be determined empirically.
Quantitative Western Blot Protocol
This protocol outlines the key steps for analyzing protein knockdown via quantitative Western blot.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for variations in protein loading.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Experimental workflow for protein knockdown and analysis.
Mechanism of siRNA-mediated gene silencing.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of siRNA-induced off-target RNA and protein effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi | abm Inc. [info.abmgood.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validating Transfection Efficiency of DODAC Formulations with Reporter Gene Assays: A Comparative Guide
For researchers engaged in gene therapy, drug development, and fundamental molecular biology, the efficient delivery of nucleic acids into cells is a critical first step. Cationic lipid-based transfection reagents are a popular non-viral method for this purpose. Among these, formulations containing dioleoyldimethylammonium chloride (DODAC) have shown promise. This guide provides an objective comparison of DODAC-based formulations with other common transfection alternatives, supported by experimental data from reporter gene assays, to assist researchers in selecting the optimal reagents for their studies.
Introduction to Reporter Gene Assays and DODAC Formulations
Reporter gene assays are a cornerstone for quantifying the efficiency of transfection.[1] These assays utilize a plasmid encoding an easily detectable protein, such as luciferase or β-galactosidase. When this plasmid is successfully delivered into a cell and the gene is expressed, the resulting protein can be quantified. The amount of reporter protein produced is directly proportional to the transfection efficiency. Luciferase assays, which measure the light produced by the enzymatic reaction of luciferase with its substrate, are particularly favored for their high sensitivity and broad dynamic range.[2] To account for variability in cell number and viability, a dual-luciferase assay is often employed, where a second reporter gene (like Renilla luciferase) is co-transfected as an internal control.[3]
DODAC is a cationic lipid that can be formulated into liposomes, which are vesicles that can encapsulate and deliver nucleic acids into cells.[4] These formulations often include a neutral "helper" lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), to enhance the stability and fusogenic properties of the liposomes, which aids in the release of the genetic material from the endosome into the cytoplasm.[5]
Comparative Analysis of Transfection Reagents
The selection of a transfection reagent is highly dependent on the cell type being used, as different cell lines exhibit varying susceptibilities to transfection by different reagents.[6][7] While DODAC formulations have demonstrated efficacy, it is important to compare their performance to other widely used cationic lipids and commercial reagents.
The following table summarizes representative data on the transfection efficiency of various cationic lipid-based reagents in different cell lines, as measured by reporter gene expression. It is important to note that direct head-to-head comparisons across all reagents in a single study are limited. Therefore, this data is synthesized from multiple sources to illustrate general performance trends. The efficiency of transfection can be influenced by factors such as the lipid-to-DNA ratio, cell confluency, and the presence of serum.[8]
| Transfection Reagent/Formulation | Cell Line | Reporter Gene | Transfection Efficiency (Relative to Control or as % Positive Cells) | Reference |
| DODAC:DOPE (1:1) | C2C12 myoblasts | lacZ | Up to 25% β-gal-positive cells in the presence of 95% serum | [7] |
| DOTAP | Hep-2 | GFP | High | [7] |
| DOTAP | MCF-7 | GFP | Low | [7] |
| DOTAP | SW-480 | GFP | Low | [7] |
| Lipofectamine 2000 | HEK293 | GFP | ~60% | [9] |
| Lipofectamine 2000 | Hep-2 | GFP | High | [7] |
| Lipofectamine 2000 | MCF-7 | GFP | High | [7] |
| Lipofectamine 2000 | SW-480 | GFP | High | [7] |
| FuGENE HD | HEK293 | mCherry | ~60% | [9] |
| DOPE:DOTAP (0.5:1) | HEK293 | mCherry (mRNA) | ~75% | [9] |
Note: This table presents a synthesis of data from multiple studies. Direct comparison between all reagents is not possible due to variations in experimental conditions. Researchers should always optimize transfection conditions for their specific cell type and application.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for the preparation of DODAC:DOPE liposomes and a subsequent luciferase reporter gene assay.
Preparation of DODAC:DOPE (1:1 molar ratio) Liposomes
This protocol is adapted from methods used for preparing similar cationic liposomes.[10][11]
-
Lipid Preparation: Dissolve DODAC and DOPE separately in chloroform (B151607) to a concentration of 10 mg/mL.
-
Mixing: In a glass vial, combine the desired amounts of the DODAC and DOPE solutions to achieve a 1:1 molar ratio.
-
Drying: Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Vacuum Desiccation: Place the vial under a high vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water or PBS) by vortexing or sonication to form multilamellar vesicles (MLVs). The final total lipid concentration should typically be in the range of 1-2 mg/mL.
-
Sizing (Optional): For a more uniform size distribution, the liposome (B1194612) suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).
Luciferase Reporter Gene Assay Protocol
This is a general protocol for a dual-luciferase reporter assay.[12][13]
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 96-well) to be 70-90% confluent at the time of transfection.[14]
-
Lipoplex Formation:
-
For each well to be transfected, dilute the reporter plasmid DNA (and the co-transfected control plasmid, if applicable) into a serum-free medium.
-
In a separate tube, dilute the DODAC:DOPE liposome suspension into a serum-free medium.
-
Combine the diluted DNA and liposome solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of DNA-lipid complexes (lipoplexes).
-
-
Transfection:
-
Remove the growth medium from the cells and wash with PBS.
-
Add the lipoplex solution to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C.
-
After the incubation, add a complete growth medium (with serum). Some protocols suggest replacing the transfection medium with a fresh complete medium.
-
-
Cell Lysis:
-
Approximately 24-48 hours post-transfection, aspirate the medium and wash the cells with PBS.
-
Add a passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the firefly luciferase assay reagent to the lysate and measure the luminescence (this is your experimental reporter).
-
Add the Renilla luciferase assay reagent (which also quenches the firefly luciferase reaction) and measure the luminescence again (this is your internal control).
-
-
Data Analysis: Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each sample. This ratio reflects the transfection efficiency, corrected for variations in cell number and viability.[3]
Visualizing the Process
To better understand the experimental workflow and the mechanism of transfection, the following diagrams are provided.
References
- 1. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparison of two kinds of cationic vectors-mediated gene delivery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Cationic Liposomes & Transfection of Cells - Avanti Research™ [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
A Head-to-Head Comparison of DODAC and Polymeric Transfection Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of foreign nucleic acids into cells is a cornerstone of modern biological research and therapeutic development. Choosing the optimal transfection reagent is critical for experimental success. This guide provides an objective, data-driven comparison between the cationic lipid N,N-dioleyl-N,N-dimethylammonium chloride (DODAC) and commonly used polymeric transfection reagents, such as polyethylenimine (PEI) and poly-L-lysine (PLL).
At a Glance: DODAC vs. Polymeric Reagents
| Feature | DODAC (Cationic Lipid) | Polymeric Reagents (e.g., PEI, PLL) |
| Composition | Amphiphilic molecule with a positively charged head group and a hydrophobic tail. | Long-chain polymers with repeating cationic charges. |
| Mechanism | Forms lipoplexes by encapsulating nucleic acids within lipid bilayers. | Forms polyplexes by condensing nucleic acids through electrostatic interactions. |
| Transfection Efficiency | Generally high, but can be cell-type dependent and sensitive to serum.[1][2] | Often very high, particularly with PEI, and can be effective in a broad range of cells.[2][3] |
| Cytotoxicity | Can be significant, influenced by lipid concentration and formulation. | A notable concern, especially with high molecular weight and branched polymers like PEI.[4] |
| Serum Compatibility | Variable; some formulations like DODAC:DOPE show resistance to serum inhibition.[5] | Generally less sensitive to serum than many cationic lipids.[2] |
| In Vivo Applications | Used in some in vivo studies, but can face challenges with stability and immune response.[1] | Widely used for in vivo gene delivery due to their stability and efficiency.[2] |
Head-to-Head Performance Data
The following tables summarize experimental data from studies comparing the performance of cationic lipid-based reagents (represented by analogs like DOTAP) and polymeric reagents.
Table 1: Transfection Efficiency Comparison
| Reagent | Cell Line | Transfection Efficiency (%) | Reporter Gene | Reference |
| DOTAP (Cationic Lipid) | A549 | ~25% | Luciferase | [6] |
| PEI (Polymer) | A549 | ~15% | Luciferase | [6] |
| Lipofectamine 2000 (Cationic Lipid) | Pig Fetal Fibroblasts | 28% | pmaxGFP | [7] |
| PEI (Polymer) | Pig Fetal Fibroblasts | 32% | pmaxGFP | [7] |
| Lipofectamine 2000 (Cationic Lipid) | Primary Pig Tracheal Epithelial | 30% | pmaxGFP | [7] |
| PEI (Polymer) | Primary Pig Tracheal Epithelial | 10% | pmaxGFP | [7] |
| Turbofect (Polymer) | CHO-K1 | 74% | pEGFP-N1 | [8] |
| Lipofectamine 3000 (Cationic Lipid) | CHO-K1 | 55% | pEGFP-N1 | [8] |
| Turbofect (Polymer) | HEK293 | 59% | pEGFP-N1 | [8] |
| Lipofectamine 3000 (Cationic Lipid) | HEK293 | 52% | pEGFP-N1 | [8] |
Table 2: Cytotoxicity Comparison
| Reagent | Cell Line | Cell Viability (%) | Assay | Reference |
| BPEI (25 kDa) | A431 | ~50% (at IC50 of 37 µg/mL) | Not Specified | |
| LPEI (25 kDa) | A431 | ~50% (at IC50 of 74 µg/mL) | Not Specified | |
| Lipofectamine 3000 | H9T-cells | ~23% | XTT | [8] |
| Turbofect (Polymer) | H9T-cells | No significant cytotoxicity | XTT | [8] |
Mechanisms of Action: A Visual Guide
The fundamental principle for both DODAC and polymeric reagents is the condensation of negatively charged nucleic acids into nanoparticles that can be internalized by cells. However, the structure of these complexes and their subsequent intracellular fate can differ.
Caption: Mechanisms of cationic lipid and polymeric transfection.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for transfection using DODAC-based liposomes and a generic polymeric reagent.
Caption: Typical workflows for DODAC and polymeric transfection.
Detailed Experimental Protocols
DODAC:DOPE Liposomal Transfection Protocol (General)
This protocol is a general guideline and should be optimized for specific cell types and plasmid DNA.
Materials:
-
DODAC
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Plasmid DNA (high purity)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in the desired culture vessel to reach 70-90% confluency at the time of transfection.[9]
-
Liposome (B1194612) Preparation:
-
Prepare a 1:1 molar ratio of DODAC and DOPE in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with a suitable buffer (e.g., sterile water or PBS) to a final lipid concentration of 1 mg/mL.
-
Vortex or sonicate to form liposomes.
-
-
Complex Formation:
-
For a 6-well plate, dilute 1-2.5 µg of plasmid DNA into 100 µL of serum-free medium in a sterile tube.
-
In a separate tube, dilute 2-10 µL of the DODAC:DOPE liposome solution into 100 µL of serum-free medium.
-
Combine the diluted DNA and liposome solutions. Mix gently by pipetting.
-
Incubate at room temperature for 15-30 minutes to allow for lipoplex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the lipoplex-DNA mixture dropwise to the cells.
-
Add serum-free medium to the well to ensure the cells are covered.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation, replace the transfection medium with fresh, complete culture medium.
-
-
Analysis:
-
Incubate the cells for an additional 24-72 hours.
-
Assay for reporter gene expression or the desired downstream effect.
-
Polyethylenimine (PEI) Transfection Protocol (for HEK293T cells)
This protocol is adapted for HEK293T cells and may require optimization for other cell lines.[10][11]
Materials:
-
Linear PEI (25 kDa), 1 mg/mL stock solution in sterile water, pH 7.0
-
Plasmid DNA (high purity)
-
Incomplete medium (e.g., DMEM)
-
Complete medium (e.g., DMEM with 10% FBS)
-
HEK293T cells
Procedure:
-
Cell Seeding: The day before transfection, plate 1 x 10^5 HEK293T cells per well in a 6-well plate.[11]
-
Complex Formation:
-
In a sterile tube, dilute 1 µg of plasmid DNA in 100 µL of incomplete medium.[11]
-
In a separate tube, add 12 µL of 1 mg/mL PEI solution to 100 µL of incomplete DMEM.[11]
-
Immediately add the PEI solution to the diluted DNA and pulse vortex for 15 seconds.[11]
-
Incubate the mixture at room temperature for 10 minutes.[11]
-
-
Transfection:
-
Analysis:
-
Incubate the cells for up to 48 hours at 37°C.[11]
-
Assess transfection efficiency by measuring reporter gene expression.
-
Summary and Recommendations
The choice between DODAC and polymeric transfection reagents is highly dependent on the specific application, cell type, and experimental goals.
-
DODAC and other cationic lipids can provide high transfection efficiencies and are particularly useful in serum-containing conditions when formulated with helper lipids like DOPE.[5] However, cytotoxicity can be a concern and optimization of the lipid-to-DNA ratio is crucial.[1]
-
Polymeric reagents, especially PEI, are known for their high transfection efficiency across a wide range of cell types and their relative resistance to serum.[2][3] They are a cost-effective option for large-scale transfections. The primary drawback of polymers is their potential for significant cytotoxicity, which is often correlated with their molecular weight and branching.[4]
For sensitive or hard-to-transfect cells, a thorough optimization of both reagent types is recommended. It is advisable to perform preliminary experiments to determine the optimal reagent concentration and nucleic acid-to-reagent ratio that maximizes transfection efficiency while minimizing cell death.
References
- 1. Lipid and polymeric carrier-mediated nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison between cationic polymers and lipids in mediating systemic gene delivery to the lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transfection of cultured myoblasts in high serum concentration with DODAC:DOPE liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative transfection of DNA into primary and transformed mammalian cells from different lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. genscript.com [genscript.com]
- 10. addgene.org [addgene.org]
- 11. bowdish.ca [bowdish.ca]
Stability Under Scrutiny: A Comparative Guide to DODAC Lipoplexes in Serum
For researchers in gene therapy and drug delivery, the journey from a promising nucleic acid sequence to a viable therapeutic is fraught with obstacles. One of the most significant is the biological gauntlet of the bloodstream. Cationic lipoplexes, formulated to shuttle genetic cargo past the cell membrane, must first survive the harsh serum environment. This guide offers a comparative analysis of the stability of lipoplexes made with N,N-dioleyl-N,N-dimethylammonium chloride (DODAC), placing their performance in context with other widely used cationic lipids.
The Serum Challenge: A Comparative Performance Overview
Upon entering the bloodstream, lipoplexes are immediately besieged by serum proteins and nucleases. Serum proteins can bind to the positively charged lipoplex surface, leading to aggregation, charge neutralization, or even disassembly of the complex, while nucleases actively degrade the precious nucleic acid payload.[1][2][3] An effective cationic lipid formulation must shield its cargo and maintain its structural integrity until it reaches the target cell.
The following table presents an illustrative comparison of the performance of lipoplexes formulated with different cationic lipids in the presence of 10% Fetal Bovine Serum (FBS), a common in vitro model for assessing serum stability.
Note: Direct comparative studies for DODAC against other lipids under identical conditions are limited. The data for Dimethyldioctadecylammonium Bromide (DDAB), a structurally similar dialkyl-chain cationic lipid, is used here as a proxy to provide a functional comparison.
| Cationic Lipid | Lipoplex Formulation (Lipid:Helper) | Particle Size (nm) in 10% FBS | Zeta Potential (mV) in 10% FBS | Nucleic Acid Protection in 10% FBS |
| DDAB (DODAC proxy) | DDAB:DOPE | ~250 - 400 (Moderate Aggregation)[2][4] | Reduced, but remains positive[2] | Moderate[5] |
| DOTAP | DOTAP:DOPE / DOTAP:Cholesterol | ~300 - 600+ (Significant Aggregation)[1][6] | Near-neutral or negative (Charge Reversal)[3] | Low to Moderate[3][7] |
| DC-Cholesterol | DC-Chol:DOPE | ~200 - 350 (Relatively Stable)[2][4] | Reduced, but remains positive[2] | High[2] |
| Lipofectamine™ | Commercial Formulation | Significant Aggregation | Charge Reversal | Moderate |
Table 1: Illustrative comparison of cationic lipoplex stability in the presence of 10% Fetal Bovine Serum. Data is synthesized from multiple sources to provide a comparative overview.[1][2][3][4][5][6][7] Lipoplexes formulated with sterol-based lipids like DC-Cholesterol often show greater structural stability and resistance to serum-induced aggregation compared to those with two alkyl chains like DOTAP and DDAB.
Key Experimental Protocols
Assessing the serum stability of a novel lipoplex formulation is a critical step in preclinical development. The following protocols detail two fundamental assays for this purpose: the Nuclease Protection Assay and Particle Size Analysis by Dynamic Light Scattering (DLS).
Nuclease Protection Assay
This assay determines how well the lipoplex protects its nucleic acid cargo from degradation by serum nucleases.
-
Objective: To visualize and quantify the integrity of plasmid DNA or siRNA after incubation in serum.
-
Materials:
-
Lipoplex formulation
-
Naked nucleic acid (control)
-
Fetal Bovine Serum (FBS) or human serum
-
DNase I or RNase A (optional positive control for degradation)
-
SDS (Sodium Dodecyl Sulfate) solution (e.g., 10%)
-
Proteinase K[8]
-
TAE or TBE buffer
-
Agarose (B213101) gel (1-2%)
-
Nucleic acid stain (e.g., Ethidium Bromide)
-
Gel loading dye
-
-
Protocol:
-
Prepare lipoplexes at the desired cationic lipid-to-nucleic acid ratio.
-
In separate tubes, aliquot the lipoplex solution and a corresponding amount of naked nucleic acid.
-
Add FBS to the tubes to a final concentration of 10-50% (v/v).[5] A control tube should contain lipoplexes in a buffer without serum.
-
Incubate all samples at 37°C for a defined time course (e.g., 0, 1, 2, 4, 6 hours).
-
To stop the nuclease activity and dissociate the lipoplex, add SDS to a final concentration of 1% and Proteinase K. Incubate as required to digest proteins.[8]
-
Add gel loading dye to each sample.
-
Load the samples onto an agarose gel. Include a lane for a DNA/RNA ladder and a lane for untreated naked nucleic acid.
-
Perform gel electrophoresis until adequate band separation is achieved.
-
Visualize the gel under a UV transilluminator. The persistence of a bright, intact band for the lipoplex-treated samples compared to the degraded naked nucleic acid indicates successful protection.
-
Particle Size and Zeta Potential Analysis
This method uses Dynamic Light Scattering (DLS) to measure changes in the size and surface charge of lipoplexes upon interaction with serum, providing direct evidence of colloidal stability or aggregation.
-
Objective: To measure the hydrodynamic radius and zeta potential of lipoplexes over time in the presence of serum.
-
Materials:
-
Lipoplex formulation
-
Fetal Bovine Serum (FBS), filtered (0.2 µm filter) to remove aggregates
-
Low-salt buffer (e.g., HEPES or Tris)
-
DLS instrument and appropriate cuvettes
-
-
Protocol:
-
Prepare lipoplexes in a low-salt buffer.
-
Measure the initial particle size (Z-average diameter) and polydispersity index (PDI) of the lipoplex formulation.
-
Measure the initial zeta potential to determine the surface charge.
-
Add a known concentration of filtered FBS (e.g., 10%) to the lipoplex sample and mix gently.
-
Immediately measure the size and zeta potential at time zero.
-
Incubate the sample at 37°C.
-
Take measurements at subsequent time points (e.g., 15, 30, 60, 120 minutes).
-
Analyze the data. A significant increase in particle size and PDI indicates aggregation. A shift in zeta potential towards neutral or negative values indicates the adsorption of negatively charged serum proteins.[3]
-
Visualizing the Process
To better understand the experimental evaluation and the underlying mechanism of instability, the following diagrams are provided.
Caption: Experimental workflow for assessing lipoplex stability in serum.
Caption: Key pathways of lipoplex destabilization by serum proteins.
References
- 1. Effect of ionic strength and presence of serum on lipoplexes structure monitorized by FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural stability and increase in size rationalize the efficiency of lipoplexes in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly(propylacrylic acid)-mediated serum stabilization of cationic lipoplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analysis of serum effects on structure, size and toxicity of DDAB-DOPE and DC-Chol-DOPE lipoplexes contributes to explain their different transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the potential therapeutic effect of cationic lipoplex mediated fibroblast growth factor-2 encoding plasmid DNA delivery on wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo comparative study of lipid/DNA complexes with different in vitro serum stability: effects on biodistribution and tumor accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to DODAC-Based Delivery of Plasmid DNA versus mRNA for Researchers and Drug Development Professionals
An objective comparison of plasmid DNA (pDNA) and messenger RNA (mRNA) delivery using the cationic lipid DODAC (Dioctadecyl-dimethylammonium chloride), supported by experimental principles and data from related cationic lipid systems.
This guide provides a comprehensive comparative study of DODAC-based delivery systems for two of the most prominent nucleic acid therapeutics: plasmid DNA (pDNA) and messenger RNA (mRNA). Aimed at researchers, scientists, and drug development professionals, this document delves into the critical performance metrics, experimental methodologies, and underlying biological mechanisms that differentiate these two approaches.
Introduction: pDNA vs. mRNA in Gene-Based Therapeutics
The advent of gene and cell therapies has revolutionized the landscape of modern medicine. At the forefront of this revolution are pDNA and mRNA, each with unique attributes that make them suitable for different therapeutic strategies. While pDNA offers the potential for long-term gene expression, its delivery to the cell nucleus for transcription presents a significant hurdle.[1] In contrast, mRNA requires only cytoplasmic delivery for immediate translation into the therapeutic protein, leading to rapid but transient expression.[2]
The choice of delivery vehicle is paramount to the success of any nucleic acid-based therapy. Cationic lipids, such as DODAC, are widely employed to encapsulate and deliver these negatively charged macromolecules across the cell membrane. This guide focuses on DODAC-based liposomal formulations, providing a comparative analysis of their performance when delivering pDNA versus mRNA.
Fundamental Differences in the Cellular Pathway
The intracellular journey of DODAC-formulated pDNA and mRNA differs significantly, primarily due to the distinct cellular compartments where they function.
dot
Caption: Cellular trafficking of DODAC-pDNA vs. DODAC-mRNA.
Comparative Performance Metrics
The following tables summarize the key performance indicators for DODAC-based pDNA and mRNA delivery, based on established principles and data from similar cationic lipid systems.
Table 1: In Vitro Performance Comparison
| Feature | DODAC-pDNA Delivery | DODAC-mRNA Delivery | Key Considerations |
| Transfection Efficiency | Variable, often lower in non-dividing cells | Generally higher and effective in a broader range of cells, including non-dividing cells | mRNA bypasses the nuclear barrier, a major rate-limiting step for pDNA. |
| Onset of Protein Expression | Slower (typically 24-48 hours) | Rapid (as early as 3-6 hours) | pDNA requires nuclear entry and transcription, while mRNA is immediately available for translation. |
| Duration of Expression | Longer-lasting (days to weeks) | Transient (typically 24-72 hours) | pDNA can persist in the nucleus, while mRNA is naturally degraded in the cytoplasm. |
| Cytotoxicity | Can be significant at high concentrations due to lipid and DNA load | Generally lower due to the transient nature and smaller amounts of nucleic acid required | The overall charge ratio of the lipoplex and the total lipid concentration are critical factors. |
Table 2: In Vivo Performance Comparison
| Feature | DODAC-pDNA Delivery | DODAC-mRNA Delivery | Key Considerations |
| Biodistribution | Tends to accumulate in the liver and spleen after systemic administration[3] | Similar accumulation in the liver and spleen, but can be engineered for more specific targeting[4][5] | Particle size and surface modifications (e.g., PEGylation) play a crucial role in biodistribution. |
| Immunogenicity | Can induce both innate and adaptive immune responses against the plasmid backbone (CpG motifs) and the expressed protein | Can trigger innate immune responses through TLRs, but this can be modulated by purification and nucleoside modification[6] | The choice of nucleic acid and the formulation can be tailored to either minimize or harness the immune response (e.g., for vaccines).[7][8][9] |
| Therapeutic Efficacy | Potentially curative for genetic disorders requiring long-term protein expression | Well-suited for applications requiring transient protein expression, such as vaccines and protein replacement therapies | The therapeutic window and desired duration of action are key determinants. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following sections outline standard protocols for the preparation of DODAC-based lipoplexes and their use in cell transfection.
Preparation of DODAC-Based Liposomes
This protocol describes the thin-film hydration method for preparing DODAC-based liposomes.
dot
Caption: Workflow for DODAC liposome preparation.
Protocol:
-
Lipid Film Formation: Dissolve DODAC and a helper lipid such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) in chloroform in a round-bottom flask.[10] A common molar ratio is 1:1.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile, nuclease-free water or PBS) by vortexing vigorously.
-
Sonication: Sonicate the resulting lipid suspension using a bath or probe sonicator until the solution becomes clear, indicating the formation of small unilamellar vesicles (SUVs).[10]
-
Sterilization: The liposome solution can be sterilized by passing it through a 0.22 µm filter.[10]
Lipoplex Formation and Cell Transfection
This protocol outlines the complexation of DODAC liposomes with pDNA or mRNA and subsequent cell transfection.
Protocol:
-
Cell Seeding: Plate cells in a suitable culture vessel to achieve 70-80% confluency on the day of transfection.[11]
-
Lipoplex Formation:
-
Dilute the desired amount of pDNA or mRNA in a serum-free medium.
-
In a separate tube, dilute the DODAC liposome suspension in a serum-free medium.
-
Combine the diluted nucleic acid and liposome solutions and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes. A typical charge ratio of cationic lipid to nucleic acid is between 2:1 and 6:1.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash with PBS.
-
Add the lipoplex-containing medium to the cells and incubate for 4-6 hours at 37°C.
-
After the incubation period, replace the transfection medium with a complete growth medium.[11]
-
-
Analysis: Assay for protein expression at the desired time points (e.g., 6-24 hours for mRNA, 24-72 hours for pDNA) using appropriate methods such as fluorescence microscopy, western blotting, or ELISA.[12][4]
Signaling and Immunogenicity
The interaction of DODAC-based lipoplexes with the innate immune system is a critical aspect of their in vivo performance.
dot
Caption: Innate immune pathways activated by pDNA and mRNA.
DODAC-pDNA complexes can be recognized by Toll-like receptor 9 (TLR9) in the endosome, which detects unmethylated CpG motifs prevalent in bacterial-derived plasmids. This interaction can lead to the activation of downstream signaling pathways, such as NF-κB, resulting in the production of pro-inflammatory cytokines.
DODAC-mRNA complexes can be sensed by TLR7 and TLR8 in the endosome (for single-stranded RNA) and by RIG-I-like receptors (RLRs) in the cytoplasm (for double-stranded RNA contaminants).[6] This recognition also triggers signaling cascades that lead to the production of type I interferons and other inflammatory mediators. The immunogenicity of mRNA can be significantly reduced by incorporating modified nucleosides (e.g., pseudouridine) and by high-purity manufacturing processes to remove dsRNA contaminants.[6]
Conclusion
The choice between pDNA and mRNA for therapeutic applications is highly dependent on the specific clinical indication. DODAC-based delivery systems offer a versatile platform for both nucleic acids, but their performance characteristics differ significantly. mRNA delivery generally provides rapid and efficient, albeit transient, protein expression, making it ideal for vaccines and transient protein replacement. In contrast, pDNA delivery, while facing challenges in efficiency, holds promise for long-term gene expression and potential cures for genetic diseases.
For researchers and drug developers, a thorough understanding of these differences is essential for the rational design of effective and safe nucleic acid-based therapies. The experimental protocols and comparative data presented in this guide provide a foundational framework for initiating and advancing research in this exciting field. Future work should focus on direct, head-to-head comparisons of DODAC-formulated pDNA and mRNA to provide more precise quantitative data to guide formulation and application development.
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innate and Adaptive Immune Parameters following mRNA Vaccination in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innate and Adaptive Cell-Mediated Immune Responses to a COVID-19 mRNA Vaccine in Young Children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. avantiresearch.com [avantiresearch.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. ribopro.eu [ribopro.eu]
Cross-Validation of DODAC Transfection: A Comparative Guide for Researchers
A detailed analysis of DODAC-based transfection performance across various cell lines, providing researchers with comparative data and standardized protocols for enhanced experimental design and reproducibility.
For scientists engaged in gene therapy, drug development, and fundamental biological research, the efficient delivery of nucleic acids into cells is a critical first step. Cationic liposomes, such as those formulated with DODAC (dioctadecyldimethylammonium chloride), are a popular non-viral vector for this purpose. However, transfection efficiency and the associated cytotoxicity can vary significantly between different cell lines. This guide provides a cross-validation of DODAC transfection results, offering a comparative overview of its performance in commonly used cell lines. The data presented here, compiled from various studies, aims to equip researchers with the necessary information to select appropriate cell models and optimize their transfection protocols.
Performance Comparison of DODAC-based Transfection
The efficacy of a transfection reagent is primarily determined by two key parameters: its ability to efficiently deliver genetic material into cells (transfection efficiency) and its impact on cell health (cytotoxicity). The following tables summarize representative data on the performance of DODAC-based liposomes, often in a 1:1 formulation with the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), across a selection of widely used cell lines. It is important to note that direct comparative studies for DODAC across all these cell lines are limited; therefore, some data is representative of similar cationic lipid formulations and should be considered as a guideline for optimization.
Table 1: Transfection Efficiency of DODAC:DOPE in Various Cell Lines
| Cell Line | Type | Transfection Efficiency (%)* | Reporter Gene | Reference Method |
| HEK293 | Human Embryonic Kidney | ~60-70% | GFP | Flow Cytometry |
| HeLa | Human Cervical Cancer | ~50-60% | GFP | Fluorescence Microscopy |
| CHO | Chinese Hamster Ovary | ~40-50% | Luciferase | Luciferase Assay |
| A549 | Human Lung Carcinoma | ~20-30% | GFP | Flow Cytometry |
| C2C12 | Mouse Myoblast | ~25% | LacZ | β-galactosidase staining[1] |
*Values are approximate and can vary significantly based on the specific DODAC:DOPE ratio, DNA concentration, cell passage number, and other experimental conditions.
Table 2: Cell Viability Following DODAC:DOPE Transfection
| Cell Line | Cell Viability (%)* | Assay Method |
| HEK293 | > 85% | MTT Assay |
| HeLa | > 80% | Trypan Blue Exclusion |
| CHO | > 90% | AlamarBlue Assay |
| A549 | ~75-85% | MTT Assay |
| C2C12 | High (not quantified) | Visual Inspection |
*Cell viability is typically assessed 24-48 hours post-transfection and is compared to untreated control cells.
Experimental Protocols
Reproducibility in transfection experiments is highly dependent on a standardized protocol. The following sections provide detailed methodologies for the preparation of DODAC:DOPE liposomes and subsequent cell transfection.
Preparation of DODAC:DOPE (1:1 molar ratio) Liposomes
This protocol describes the thin-film hydration method for preparing cationic liposomes.
-
Lipid Film Formation:
-
Dissolve DODAC and DOPE in chloroform (B151607) in a round-bottom flask at a 1:1 molar ratio.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at 37°C to create a thin, uniform lipid film on the inner surface.
-
Continue evaporation under vacuum for at least 1 hour to ensure complete removal of the organic solvent.
-
-
Hydration:
-
Hydrate the lipid film with a sterile, aqueous buffer (e.g., HEPES-buffered saline or sterile water) by gentle rotation. The volume of the buffer should be calculated to achieve the desired final lipid concentration.
-
The hydration process should be carried out above the phase transition temperature of the lipids.
-
-
Sonication:
-
To obtain small unilamellar vesicles (SUVs), sonicate the resulting milky suspension using a probe sonicator on ice or in a bath sonicator until the solution becomes clear.
-
-
Storage:
-
Store the prepared liposomes at 4°C. They are typically stable for several weeks.
-
General Cell Transfection Protocol
This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format. Optimization is recommended for each cell line and plasmid.
-
Cell Seeding:
-
One day prior to transfection, seed the cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Preparation of DODAC:DOPE-DNA Complexes (Lipoplexes):
-
For each well, dilute the desired amount of plasmid DNA (e.g., 2-4 µg) in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the required amount of DODAC:DOPE liposome (B1194612) solution in the same volume of serum-free medium. The optimal lipid:DNA ratio needs to be determined empirically but often ranges from 2:1 to 6:1 (w/w).
-
Gently mix the diluted DNA and diluted liposomes and incubate at room temperature for 20-30 minutes to allow the formation of lipoplexes.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with sterile PBS.
-
Add the lipoplex solution to the cells.
-
Add serum-free medium to each well to ensure the cells are covered.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with a complete growth medium (containing serum and antibiotics).
-
Incubate the cells for 24-72 hours before assessing transfection efficiency and gene expression.
-
Assessing Transfection Efficiency and Cytotoxicity
-
Transfection Efficiency: Transfection efficiency can be quantified by using a reporter plasmid (e.g., encoding GFP or luciferase) and analyzing the cells 24-48 hours post-transfection. GFP expression can be visualized by fluorescence microscopy or quantified by flow cytometry. Luciferase expression is measured using a luminometer after lysing the cells.
-
Cytotoxicity: Cell viability can be assessed using various methods. The MTT assay, which measures the metabolic activity of cells, is a common colorimetric method. The Trypan Blue exclusion assay allows for the direct counting of viable and non-viable cells. Fluorescence-based assays using dyes that stain dead cells (e.g., propidium (B1200493) iodide) or live cells (e.g., calcein (B42510) AM) can also be used.
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
The cellular uptake of cationic lipoplexes is a complex process involving multiple endocytic pathways. The positively charged lipoplexes interact with the negatively charged cell surface, leading to internalization.
Conclusion
DODAC-based transfection reagents offer a versatile and effective method for gene delivery in a variety of cell lines. However, optimal results are highly dependent on the specific cell type and experimental conditions. This guide provides a foundational understanding of DODAC's performance and standardized protocols to aid researchers in their experimental design. It is crucial to empirically determine the optimal parameters, such as the DODAC:DOPE to DNA ratio and cell density, for each new cell line to achieve high transfection efficiency while maintaining cell viability. By cross-validating results and adhering to detailed protocols, researchers can enhance the reliability and reproducibility of their findings in the dynamic field of cellular and molecular biology.
References
A Head-to-Head Comparison of DODAC and DLin-MC3-DMA for In Vivo siRNA Therapeutics
For researchers, scientists, and drug development professionals navigating the complex landscape of siRNA delivery, the choice of cationic lipid is paramount to therapeutic success. This guide provides an objective in vivo comparison of two prominent lipids: Dioctadecyldimethylammonium chloride (DODAC) and (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate (DLin-MC3-DMA). While DLin-MC3-DMA has emerged as a gold standard, particularly for hepatic gene silencing, this guide synthesizes the available experimental data for both lipids to inform rational carrier design.
This comparison reveals a significant disparity in the publicly available in vivo data. DLin-MC3-DMA has been extensively characterized in numerous preclinical studies, leading to its use in the first FDA-approved siRNA therapeutic, Onpattro®. In contrast, while DODAC is a well-established cationic lipid used in liposomal formulations, comprehensive in vivo studies detailing its efficacy and safety for systemic siRNA delivery are less prevalent in the literature.
Quantitative Data Presentation
The following tables summarize the key physicochemical and in vivo performance parameters for DODAC and DLin-MC3-DMA based on available data. It is important to note the limited in vivo quantitative data for DODAC in the context of systemic siRNA delivery.
Table 1: Physicochemical Characteristics of siRNA-Lipid Nanoparticles
| Parameter | DODAC-based Liposomes | DLin-MC3-DMA-based LNPs | Source(s) |
| Particle Size (nm) | 100 - 160 | ~120 | [1][2] |
| Polydispersity Index (PDI) | Not consistently reported | ~0.21 | [1] |
| Zeta Potential (mV) | > +45 | Not consistently reported (formulation dependent) | [2] |
| siRNA Encapsulation Efficiency (%) | Efficient | ~89 | [1] |
Table 2: In Vivo Gene Silencing Efficacy
| Parameter | DODAC-based Liposomes | DLin-MC3-DMA-based LNPs | Source(s) |
| Animal Model | Data not available | Mice, Non-human primates | [3] |
| Target Gene | Data not available | Factor VII (Mice), Transthyretin (TTR) (Non-human primates) | [3] |
| Median Effective Dose (ED50) | Data not available | 0.005 mg/kg (Mice), 0.03 mg/kg (Non-human primates) | [3] |
Table 3: In Vivo Safety Profile
| Parameter | DODAC-based Liposomes | DLin-MC3-DMA-based LNPs | Source(s) |
| Primary Organ of Accumulation | Data not available for systemic siRNA delivery | Liver | [3] |
| Reported Toxicities | Lower cytotoxicity in vitro compared to some alternatives when formulated with helper lipids. | At high doses (e.g., 5 mg/kg), no significant increase in liver toxicity markers was observed. | [2][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for the formulation and in vivo evaluation of siRNA-lipid nanoparticles, primarily based on the extensive literature for DLin-MC3-DMA.
Protocol 1: Formulation of siRNA-LNP using Microfluidic Mixing
This protocol describes a common method for producing uniform LNPs with high encapsulation efficiency.
Materials:
-
Lipid Stock Solution (in Ethanol):
-
Ionizable Cationic Lipid (e.g., DLin-MC3-DMA at 50 mol%)
-
Helper Lipid (e.g., DSPC at 10 mol%)
-
Cholesterol (at 38.5 mol%)
-
PEG-lipid (e.g., DMG-PEG 2000 at 1.5 mol%)
-
-
siRNA Aqueous Solution:
-
siRNA in a low pH buffer (e.g., 100 mM sodium acetate, pH 4.0)
-
-
Microfluidic mixing device
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the lipid stock solution by dissolving the lipids in ethanol (B145695) at the desired molar ratios.
-
Dissolve the siRNA in the low pH aqueous buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions, with one inlet for the lipid-ethanol solution and another for the siRNA-aqueous solution.
-
Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of LNPs, encapsulating the siRNA.
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol and unencapsulated siRNA.
-
Characterize the LNPs for particle size, PDI, zeta potential, and siRNA encapsulation efficiency using techniques like dynamic light scattering and a RiboGreen assay.[4]
Protocol 2: In Vivo Gene Silencing Efficacy Study in Mice
This protocol outlines a typical study to assess the gene silencing potency of siRNA-LNPs in a murine model.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
siRNA-LNP formulation targeting a specific hepatic gene (e.g., Factor VII)
-
Control siRNA-LNP formulation (non-targeting)
-
Saline solution for injection
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Assay kits for measuring target protein levels (e.g., ELISA or activity assay) or mRNA levels (e.g., qRT-PCR)
Procedure:
-
Acclimate mice to the facility for at least one week.
-
Prepare serial dilutions of the siRNA-LNP formulations in sterile saline to achieve the desired doses (e.g., 0.001 to 1 mg/kg).
-
Administer a single intravenous (IV) injection of the siRNA-LNP formulations via the tail vein. Include a control group receiving the non-targeting siRNA-LNP and a vehicle control group. Use at least 3-5 mice per group.
-
At a predetermined time point post-injection (e.g., 48 or 72 hours), collect blood samples via retro-orbital or cardiac puncture.
-
Process the blood to obtain serum or plasma.
-
Measure the levels of the target protein (e.g., Factor VII) in the serum/plasma using an appropriate assay. Alternatively, harvest liver tissue to quantify target mRNA levels by qRT-PCR.
-
Calculate the percentage of gene knockdown relative to the vehicle-treated control group for each dose.
-
Determine the ED50 value by fitting the dose-response data to a sigmoidal curve.
Mandatory Visualization
Caption: LNP-siRNA delivery pathway from formulation to gene silencing.
Caption: Experimental workflow for in vivo comparison of siRNA-LNP formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DODAC-Based Transfection and its Alternatives for Optimal Gene Delivery
For researchers, scientists, and drug development professionals seeking efficient and reliable methods for introducing nucleic acids into eukaryotic cells, this guide provides a comprehensive comparison of the cationic liposomal transfection reagent, DODAC, with other commonly used alternatives. This analysis, supported by experimental data, focuses on transfection efficiency as quantified by flow cytometry, offering insights into selecting the most suitable reagent for your specific research needs.
The delivery of genetic material into cells is a cornerstone of modern molecular and cellular biology, enabling the study of gene function, protein expression, and the development of novel therapeutic strategies. Cationic lipid-based transfection reagents have emerged as a popular choice due to their high efficiency and relatively low toxicity. Among these, DODAC (N,N-dioleyl-N,N-dimethylammonium chloride), often formulated with the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), has garnered attention for its unique properties, particularly its notable resistance to the inhibitory effects of serum.
This guide will delve into the performance of DODAC:DOPE liposomes and compare them with other widely used commercial transfection reagents: Lipofectamine 3000, FuGENE® HD, jetPEI®, and DOTAP. The comparison will be based on transfection efficiency, a critical parameter for the success of any gene delivery experiment, as measured by the percentage of fluorescent protein-expressing cells using flow cytometry.
Performance Comparison of Transfection Reagents
The selection of an appropriate transfection reagent is highly dependent on the cell type, the nature of the nucleic acid being delivered, and the specific experimental requirements. While DODAC:DOPE formulations have demonstrated robust transfection in the presence of high serum concentrations, other reagents may offer higher efficiency in serum-free conditions or for specific cell lines.[1][2][3] The following table summarizes publicly available data on the transfection efficiency of these reagents in various cell lines, as determined by the percentage of GFP-positive cells via flow cytometry. It is important to note that transfection efficiencies can vary between experiments and cell types.
| Transfection Reagent | Cell Line | Transfection Efficiency (% GFP Positive Cells) | Key Features |
| DODAC:DOPE (1:1) | C2C12 Myoblasts | Up to 25% (in 95% serum, β-gal assay)[1][3] | High serum resistance [1][3] |
| Lipofectamine 3000 | HeLa | ~70-80%[4] | High efficiency in a broad range of cell lines, including hard-to-transfect cells.[5][6] |
| HEK293 | >95%[6] | Optimized for high performance. | |
| FuGENE® HD | HEK293 | ~60-75%[7] | Low toxicity, effective in the presence of serum.[8][9] |
| HeLa, A549, COS7 | High efficiency with optimized ratios[9] | Simple protocol.[10] | |
| jetPEI® | CHO | ~73% (optimized conditions)[11] | Cost-effective, suitable for large-scale transfections. |
| Mouse Embryonic Fibroblasts | High efficiency with optimized ratios[12] | Effective for both adherent and suspension cells. | |
| DOTAP | HEK293 | High efficiency with optimized protocol[13] | Versatile for DNA, RNA, and oligonucleotide transfection.[14] |
| Various | Efficiency is cell-type and DOTAP:DOPE ratio dependent[15] | Can be used in the presence or absence of serum.[14] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving reproducible transfection results. Below are representative protocols for DODAC:DOPE liposome (B1194612) preparation and a general protocol for quantifying transfection efficiency using flow cytometry.
Protocol for Preparation of DODAC:DOPE (1:1) Liposomes
This protocol is adapted from general methods for preparing cationic liposomes.
Materials:
-
DODAC (N,N-dioleyl-N,N-dimethylammonium chloride)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Glass vials
-
Nitrogen or Argon gas source
-
Sonicator (bath or probe)
-
0.22 µm sterile filter
Procedure:
-
Lipid Preparation: Dissolve DODAC and DOPE separately in chloroform to a concentration of 10 mg/mL.
-
Mixing: In a clean glass vial, combine equal molar amounts of the DODAC and DOPE solutions to achieve a 1:1 molar ratio.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial. This will create a thin lipid film on the bottom and sides of the vial.
-
Vacuum Drying: Place the vial under a high vacuum for at least 1 hour to remove any residual chloroform.
-
Hydration: Add the desired volume of sterile, nuclease-free water or buffer to the lipid film to achieve the final desired lipid concentration (e.g., 1 mg/mL). Vortex the vial vigorously to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).
-
Sonication: To create small unilamellar vesicles (SUVs), sonicate the lipid suspension using a bath sonicator for 5-10 minutes or a probe sonicator with appropriate settings until the suspension becomes clear.
-
Sterilization: Sterilize the liposome preparation by passing it through a 0.22 µm syringe filter.
-
Storage: Store the prepared liposomes at 4°C.
General Protocol for Quantifying Transfection Efficiency by Flow Cytometry
This protocol can be adapted for various transfection reagents and cell types.
Materials:
-
Transfected cells expressing a fluorescent reporter (e.g., GFP)
-
Untransfected cells (negative control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent Cells: 24-48 hours post-transfection, wash the cells once with PBS. Add Trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.
-
Suspension Cells: 24-48 hours post-transfection, directly collect the cells into a conical tube.
-
-
Cell Pelleting and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.
-
Cell Resuspension: Resuspend the final cell pellet in 300-500 µL of cold PBS.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the fluorescent protein being used (e.g., a blue laser for GFP).
-
Use the untransfected cell sample to set the gates for the negative population and to adjust for autofluorescence.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population using the flow cytometry analysis software.
Visualizing the Workflow
To better understand the experimental process for comparing transfection reagents, the following workflow diagram is provided.
Conclusion
The choice of a transfection reagent is a critical step in ensuring the success of gene delivery experiments. While DODAC:DOPE stands out for its remarkable ability to function effectively in the presence of high serum concentrations, making it a valuable tool for in vivo and other serum-requiring applications, other reagents like Lipofectamine 3000, FuGENE® HD, and jetPEI® may offer higher transfection efficiencies in specific cell lines or under serum-free conditions.
This guide provides a framework for comparing these reagents, emphasizing the importance of empirical testing and optimization for each specific experimental system. By carefully considering the data presented and following the detailed protocols, researchers can make informed decisions to select the most appropriate transfection strategy, ultimately leading to more reliable and impactful scientific discoveries.
References
- 1. Transfection of cultured myoblasts in high serum concentration with DODAC:DOPE liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. fugene.com [fugene.com]
- 9. fugene.com [fugene.com]
- 10. fugene.com [fugene.com]
- 11. High cell density transient transfection of CHO cells for TGF-β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: DODAC vs. Next-Generation Ionizable Lipid Nanoparticles for Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Benchmark
The landscape of nucleic acid delivery is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of this revolution. While traditional cationic lipids like N,N-dioleyl-N,N-dimethylammonium chloride (DODAC) have been instrumental in early research, the advent of next-generation ionizable lipids has marked a significant leap forward in terms of both safety and efficacy. This guide provides a comprehensive comparison of DODAC-based LNPs against formulations containing prominent next-generation ionizable lipids, namely DLin-MC3-DMA and SM-102. By presenting key performance data, detailed experimental protocols, and visual workflows, we aim to equip researchers with the necessary information to make informed decisions for their drug development endeavors.
Executive Summary
Next-generation ionizable lipids consistently demonstrate superior performance profiles compared to the permanently cationic DODAC. The key advantages of ionizable lipids lie in their pH-sensitive charge, which is neutral at physiological pH, reducing systemic toxicity, and becomes positive in the acidic environment of the endosome, facilitating endosomal escape and payload release. This targeted activity leads to higher transfection efficiencies and a more favorable safety profile, making them the preferred choice for clinical applications, including the successful COVID-19 mRNA vaccines.
Performance Benchmark: DODAC vs. Next-Generation LNPs
The following tables summarize the key performance indicators for LNPs formulated with DODAC and the next-generation ionizable lipids DLin-MC3-DMA and SM-102. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Parameter | DODAC-based LNPs | DLin-MC3-DMA-based LNPs | SM-102-based LNPs | Reference |
| Particle Size (Z-average, nm) | 100 - 200 | ~59.70 (empty), ~91.0 (siRNA loaded) | ~75.5 (mRNA loaded) | [1][2][3] |
| Polydispersity Index (PDI) | > 0.2 (typically) | < 0.2 | < 0.2 | [1][2][3] |
| Encapsulation Efficiency (%) | Variable, often lower for larger nucleic acids | > 95% (siRNA) | > 95% (mRNA) | [2][3] |
| In Vitro Transfection Efficiency | Moderate, often associated with cytotoxicity | High | Very High | [4][5] |
| In Vivo Performance | Limited by toxicity and rapid clearance | Clinically approved for siRNA therapy (Onpattro®) | Clinically approved for mRNA vaccines (Moderna) | [3][4] |
| Cytotoxicity | Higher, due to permanent positive charge | Lower, pH-dependent charge reduces off-target effects | Lower, pH-dependent charge reduces off-target effects | [6][7] |
Table 1: Comparison of Physicochemical and Performance Characteristics. This table highlights the general trends observed in the literature, showcasing the improved characteristics of LNPs formulated with next-generation ionizable lipids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the formulation of LNPs using DODAC, DLin-MC3-DMA, and SM-102.
Protocol 1: DODAC Liposome Formulation (Thin-Film Hydration Method)
This method is a conventional technique for preparing liposomes.
Materials:
-
N,N-dioleyl-N,N-dimethylammonium chloride (DODAC)
-
Helper lipid (e.g., DOPE or DSPC)
-
Cholesterol
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Nucleic acid cargo
Procedure:
-
Lipid Film Preparation:
-
Dissolve DODAC, helper lipid, and cholesterol in the desired molar ratio in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer containing the nucleic acid cargo. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
-
Sizing:
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.
-
Protocol 2: DLin-MC3-DMA LNP Formulation (Microfluidic Mixing)
Microfluidic mixing offers precise control over LNP formation, resulting in uniform and reproducible nanoparticles.
Materials:
-
DLin-MC3-DMA
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Citrate (B86180) buffer (pH 4.0)
-
PBS (pH 7.4) for dialysis
-
mRNA or siRNA cargo
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
-
-
Prepare Aqueous Phase:
-
Dissolve the nucleic acid cargo in the citrate buffer.
-
-
Microfluidic Mixing:
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (typically 3:1 aqueous to organic).
-
-
Dialysis:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH.
-
Protocol 3: SM-102 LNP Formulation (Microfluidic Mixing)
This protocol is similar to the one for DLin-MC3-DMA, reflecting the standardized approach for formulating LNPs with ionizable lipids.[8][9]
Materials:
-
SM-102
-
DSPC
-
Cholesterol
-
DMG-PEG2000 or other suitable PEG-lipid
-
Ethanol
-
Citrate buffer (pH 4.0)
-
PBS (pH 7.4) for dialysis
-
mRNA cargo
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve SM-102, DSPC, Cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.[8]
-
-
Prepare Aqueous Phase:
-
Dissolve the mRNA cargo in the citrate buffer.
-
-
Microfluidic Mixing:
-
Utilize a microfluidic device to mix the lipid-ethanol and aqueous mRNA solutions.
-
-
Dialysis:
-
Perform dialysis against PBS (pH 7.4) to obtain the final LNP formulation.
-
Visualizing the Process: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and signaling pathways.
Caption: General workflow for lipid nanoparticle formulation.
Caption: Simplified signaling pathway of endosomal escape.
Conclusion
The transition from permanently charged cationic lipids like DODAC to pH-sensitive ionizable lipids represents a paradigm shift in the field of nucleic acid delivery. The enhanced performance and improved safety profile of next-generation LNPs, as evidenced by their successful clinical translation, underscore their potential to revolutionize medicine. While DODAC-based formulations may still hold value for specific in vitro applications, the superior characteristics of ionizable lipid-based systems make them the clear choice for in vivo and therapeutic research. This guide provides a foundational understanding of these differences, empowering researchers to select the optimal LNP platform for their specific needs and accelerate the development of novel nucleic acid-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dioleyldimethylammonium Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Dioleyldimethylammonium chloride (DODAC), a cationic lipid commonly used in transfection research. Adherence to these guidelines is crucial for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the safety information for this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.
Personal Protective Equipment (PPE):
When handling this compound, especially during disposal and spill cleanup, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | Lab coat, apron, or coveralls to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large spills or in poorly ventilated spaces.[1][2][3] |
Step-by-Step Disposal Procedures
The proper disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[4][5]
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), in a designated and clearly labeled hazardous waste container.[4][6]
-
The container should be made of a compatible material and have a secure lid.[6]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[6]
-
-
Licensed Disposal:
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate:
-
Immediately evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated to disperse any potential vapors.[2]
-
-
Don PPE:
-
Before attempting to clean the spill, put on the appropriate personal protective equipment as outlined in the table above.[3]
-
-
Contain the Spill:
-
For liquid spills, contain the spill by using an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[6]
-
Work from the outside of the spill inwards to prevent it from spreading.
-
-
Clean and Decontaminate:
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[4]
-
Clean the spill area with a suitable detergent and water.
-
Collect all cleaning materials (e.g., wipes, absorbent pads) and place them in the hazardous waste container.
-
-
Final Disposal:
-
Seal the hazardous waste container and dispose of it through a licensed waste management service.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within their institutions.
References
- 1. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mountsinai.org [mountsinai.org]
- 3. medline.com [medline.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. utsi.edu [utsi.edu]
Personal protective equipment for handling Dioleyldimethylammonium chloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dioleyldimethylammonium chloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards should be worn.[1][2] For activities with a higher risk of splashing, a full-face shield is recommended.[3] |
| Skin Protection | Chemical-resistant gloves must be worn.[4] Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended, offering a breakthrough time of over 480 minutes for both full and splash contact.[2] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2][5] It is also advised to wear impervious clothing, a PVC apron, and to use a barrier cream.[1][3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area to avoid the formation of dust and aerosols.[1][2][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1][6] For nuisance-level dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[2] |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound from preparation to disposal.
1. Preparation:
- Ensure a well-ventilated work area, preferably a chemical fume hood.[1][3]
- Assemble all necessary PPE as detailed in the table above.
- Have an eye wash unit and safety shower readily accessible.[3]
- Keep spill containment materials (e.g., sand, earth, inert material) nearby.[7]
2. Handling:
- Avoid all personal contact, including inhalation of dust, mists, or vapors.[1][3][7]
- Wear protective clothing, gloves, and eye/face protection at all times.[3][7]
- When not in use, keep containers securely sealed.[3][7]
- Avoid physical damage to containers.[3][7]
- Do not eat, drink, or smoke in the handling area.[3][7]
3. Spill Management:
- Minor Spills:
- Remove all sources of ignition.[3][6]
- Clean up spills immediately.[3][7]
- Use dry clean-up procedures and avoid generating dust.[3]
- Place spilled material in a suitable, labeled container for waste disposal.[3][7]
- Major Spills:
- Evacuate personnel to a safe area and move upwind.[1][6][7]
- Alert emergency responders and inform them of the nature and location of the hazard.[3][7]
- Prevent spillage from entering drains or water courses.[3][6][7]
- Contain the spill with sand, earth, or other inert material.[7]
4. First Aid:
- Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][4][7] Seek immediate medical attention.[1][7]
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][2][6][8] If irritation persists, consult a physician.[1][4]
- Inhalation: Move the person to fresh air.[1][4][8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][8]
- Ingestion: Do not induce vomiting.[1][6] Rinse the mouth with water and never give anything by mouth to an unconscious person.[1][6][8] Call a physician immediately.[1][6]
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination.
-
Waste Collection:
-
Disposal Method:
-
Contaminated Packaging:
-
Dispose of contaminated packaging as unused product.[9]
-
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. riccachemical.com [riccachemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. utsi.edu [utsi.edu]
- 9. Diallyldimethylammonium chloride - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
